Agrocybin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxyocta-2,4,6-triynamide |
|---|---|
InChI |
InChI=1S/C8H5NO2/c9-8(11)6-4-2-1-3-5-7-10/h10H,7H2,(H2,9,11) |
SMILES |
C(C#CC#CC#CC(=O)N)O |
bioactivity |
Antibacterial, Antifungal, Antiviral |
sequence |
ANDPQCLYGNVAAKF |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Chemical Architecture of Agrocybin: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide detailing the chemical structure of Agrocybin, a potent antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, has been compiled for researchers, scientists, and professionals in drug development. This guide elucidates the peptide's amino acid sequence, disulfide bridging, and other structural features, providing a foundational resource for further investigation and therapeutic application.
Introduction to this compound
This compound is a cysteine-rich antifungal peptide that exhibits significant inhibitory activity against various fungal species.[1][2][3] Isolated from the fruiting bodies of Agrocybe cylindracea, this peptide is a subject of growing interest due to its potential as a natural and effective antifungal agent.[1][2][3] Understanding its precise chemical structure is paramount for elucidating its mechanism of action and for the rational design of novel antifungal therapeutics.
Chemical Structure of this compound
The chemical identity of this compound is defined by its primary structure, which is the linear sequence of its amino acids, and its three-dimensional conformation, which is largely determined by the arrangement of intramolecular disulfide bonds.
Amino Acid Sequence
Initial studies on this compound determined its N-terminal sequence of the first 15 amino acids to be ANDPQCLYGNVAAKF through Edman degradation.[2] Further research has revealed that this compound is homologous to a protein from Cyclocybe cylindracea (a synonym for Agrocybe cylindracea) known as Cc-PRI3, or cylindracin.[4][5]
The full this compound peptide is believed to be the mature, processed form of the 95-amino acid Cc-PRI3 protein.[4][5] This mature form consists of the C-terminal 75 amino acids of Cc-PRI3, starting from Alanine at position 37.[4] The full amino acid sequence of this compound is therefore inferred to be:
ANDPQCLYGNFAGKFCDNQGCRDGGGYCQYNAQTKRCSMVNMRGNSAPVGCLSCTCIKA
This sequence is rich in cysteine residues, which are crucial for the peptide's structural integrity.
Disulfide Bridges
This compound's amino acid sequence contains eight cysteine residues, which form four intramolecular disulfide bridges.[4] These covalent cross-links are essential for the peptide's stable three-dimensional structure and its biological activity. While the presence of four disulfide bonds is strongly supported by the homology to cylindracin, the precise connectivity of these bridges in the native this compound peptide has not yet been experimentally determined. Further research employing techniques such as mass spectrometry with enzymatic digestion under non-reducing conditions is required to elucidate the exact pairing of the cysteine residues.
Post-Translational Modifications
Beyond the formation of disulfide bonds, there is currently no published evidence of other post-translational modifications (PTMs) on the native this compound peptide. PTMs such as glycosylation, phosphorylation, or acetylation can significantly impact a peptide's function, and their potential presence in this compound remains an area for future investigation.
Physicochemical Properties
The key physicochemical properties of the this compound peptide are summarized in the table below.
| Property | Value | Source |
| Molecular Mass | ~9 kDa | [1][2][6] |
| Amino Acid Residues | 75 | Inferred from[4] |
| Cysteine Residues | 8 | Inferred from[4] |
| N-terminal Sequence | ANDPQCLYGNVAAKF | [2] |
Note: The name "this compound" is also associated with a small molecule (C8H5NO2) in the PubChem database.[7] This is a distinct compound and should not be confused with the this compound peptide.
Experimental Protocols for Structural Characterization
The determination of this compound's chemical structure involves a series of sophisticated experimental procedures.
Isolation and Purification of this compound
The initial step in characterizing this compound is its isolation from the fruiting bodies of Agrocybe cylindracea. A typical purification workflow involves the following steps:
Amino Acid Sequence Analysis
The determination of the amino acid sequence of a peptide like this compound typically involves a combination of techniques:
-
N-terminal Sequencing: Edman degradation is a classical method used to sequentially remove and identify amino acids from the N-terminus of a peptide.[2]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing. The peptide is first ionized and then fragmented, and the masses of the resulting fragments are used to deduce the amino acid sequence.
-
Gene Sequencing: For proteins and peptides where the corresponding gene can be identified, sequencing the cDNA provides the deduced amino acid sequence. This was the method used to determine the full sequence of the this compound homolog, cylindracin.[4]
Disulfide Bridge Mapping
Determining the connectivity of disulfide bridges is a critical step in defining the tertiary structure of a cysteine-rich peptide. A common approach using mass spectrometry is outlined below:
-
Enzymatic Digestion under Non-reducing Conditions: The intact peptide is digested with a protease (e.g., trypsin, chymotrypsin) without first breaking the disulfide bonds. This generates a mixture of peptides, some of which are still linked by disulfide bonds.
-
Mass Spectrometry Analysis (LC-MS/MS): The peptide digest is analyzed by LC-MS/MS. The masses of the disulfide-linked peptides are measured.
-
Fragmentation and Analysis: The disulfide-linked peptides are then fragmented. Analysis of the fragment ions allows for the identification of the specific cysteine residues that were originally connected.
Antifungal Activity and Potential Mechanism of Action
This compound exhibits potent antifungal activity, particularly against mycelial growth. While the precise signaling pathway of its antifungal action is not fully elucidated, many cysteine-rich antifungal peptides are known to interact with the fungal cell membrane. This interaction can lead to membrane permeabilization, the influx of ions, and the generation of reactive oxygen species (ROS), ultimately leading to fungal cell death.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the current understanding of the chemical structure of the this compound peptide. The inferred full amino acid sequence and the presence of four disulfide bridges have been established through homology with cylindracin. However, critical structural details, particularly the precise disulfide bond connectivity and the existence of other post-translational modifications, remain to be experimentally determined. Future research should focus on these areas to fully elucidate the structure-function relationship of this promising antifungal peptide, which will be instrumental in harnessing its therapeutic potential.
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 4. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PlumX [plu.mx]
- 7. This compound | C8H5NO2 | CID 11004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Agrocybin Peptide: A Technical Whitepaper on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Agrocybin, an antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. It details the peptide's discovery, origin, physicochemical properties, and biological activities, with a focus on its antifungal potential. This guide summarizes key quantitative data, outlines experimental protocols for its isolation and characterization, and visualizes relevant workflows and potential mechanisms of action.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery of novel antifungal agents. Natural sources, particularly mushrooms, have emerged as a promising reservoir of bioactive compounds with unique mechanisms of action. This compound, a peptide derived from Agrocybe cylindracea (also known as Agrocybe aegerita or Cyclocybe aegerita), has demonstrated notable antifungal properties, positioning it as a candidate for further investigation and development. This whitepaper consolidates the current scientific knowledge on this compound, offering a detailed resource for the research and drug development community.
Discovery and Origin
This compound was first isolated from the fresh fruiting bodies of the edible mushroom Agrocybe cylindracea.[1][2] This mushroom is a member of the Basidiomycota phylum and is widely consumed for its culinary and medicinal properties.[3][4] The discovery of this compound was the result of systematic screening of mushroom extracts for antimicrobial activity.
Physicochemical Properties
This compound is a peptide with a molecular mass of approximately 9 kDa, as determined by SDS-PAGE and gel filtration chromatography.[1][2] The N-terminal sequence of the first 15 amino acids has been identified through automated Edman degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Mass | 9 kDa | [1][2] |
| Origin | Agrocybe cylindracea (fruiting bodies) | [1][2] |
| N-terminal Sequence | ANDPQCLYGNVAAKF | [1] |
Further research suggests that this compound is likely a post-translationally processed product of a larger protein encoded by the Ac-Pri3 gene.[5] The protein product of this gene, named Cylindracin, has a deduced amino acid sequence where the N-terminal sequence of this compound shows high homology.[5] However, the full amino acid sequence of the mature, isolated this compound peptide has not yet been fully elucidated.
Experimental Protocols
Isolation and Purification of this compound
The purification of this compound from Agrocybe cylindracea fruiting bodies involves a multi-step chromatographic process designed to isolate the peptide based on its size and charge.[1][2]
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a buffer solution.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant containing the crude protein extract is collected.
-
Ion Exchange Chromatography (DEAE-Cellulose): The crude extract is subjected to ion exchange chromatography on a DEAE-cellulose column. This compound is found in the unadsorbed fraction.[1][2]
-
Affinity Chromatography (Affi-gel blue gel): The unadsorbed fraction is then applied to an Affi-gel blue gel column, where this compound is adsorbed.[1][2]
-
Ion Exchange FPLC (Mono S): The eluted fraction from the affinity column is further purified by Fast Protein Liquid Chromatography (FPLC) on a Mono S ion exchange column. This compound is adsorbed to this column.[1][2]
-
Gel Filtration FPLC (Superdex 75): The final purification step involves gel filtration FPLC on a Superdex 75 column to isolate this compound based on its molecular size.[1][2]
Antifungal Activity Assay
The antifungal activity of this compound is typically assessed by measuring the inhibition of mycelial growth of target fungi.
Methodology:
-
Fungal Culture: The target fungus (e.g., Mycosphaerella arachidicola, Fusarium oxysporum) is cultured on a suitable medium (e.g., Potato Dextrose Agar).
-
Assay Preparation: A defined concentration of purified this compound is incorporated into the fungal growth medium in a microtiter plate or petri dish.
-
Inoculation: A standardized amount of fungal mycelium or spores is inoculated into the medium containing this compound.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period.
-
Measurement of Inhibition: The growth of the fungus in the presence of this compound is compared to a control (without the peptide). The concentration of this compound that causes 50% inhibition of growth (IC50) is determined.
Biological Activities
This compound exhibits a range of biological activities, with its antifungal properties being the most prominent.
Antifungal Activity
This compound has demonstrated inhibitory activity against several filamentous fungi.[1] It is particularly effective against the plant pathogen Mycosphaerella arachidicola.[1]
Table 2: Antifungal and Other Biological Activities of this compound
| Activity | Target Organism/System | Metric | Value | Reference |
| Antifungal | Mycosphaerella arachidicola | IC50 | 125 µM | [1] |
| Fusarium oxysporum | Active | - | [1] | |
| Antiviral | HIV-1 Reverse Transcriptase | IC50 | 60 µM | [1] |
| Antibacterial | Various bacteria | - | No activity up to 300 µM | [1][2] |
| Antiproliferative | Hep G2 (hepatoma) cells | - | No activity up to 110 µM | [1][2] |
| Mitogenic | Murine splenocytes | - | Weaker than Concanavalin A | [1][2] |
Proposed Antifungal Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the characteristics of other cysteine-rich antifungal peptides from fungi, a likely mechanism involves interaction with and disruption of the fungal cell membrane.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antifungal activity.
This proposed pathway involves:
-
Electrostatic Interaction: The cationic this compound peptide is electrostatically attracted to the negatively charged components of the fungal cell membrane.
-
Membrane Perturbation: The peptide inserts into the lipid bilayer, causing membrane destabilization and the formation of pores or channels.
-
Leakage: These pores lead to the leakage of essential ions and small molecules from the cytoplasm.
-
Cell Death: The loss of cellular integrity and essential components ultimately results in fungal cell death.
It is important to note that this is a generalized model for cysteine-rich antifungal peptides, and further experimental evidence is required to confirm the specific mechanism of this compound.
Conclusion and Future Directions
This compound is a promising antifungal peptide from the edible mushroom Agrocybe cylindracea. Its potent activity against plant pathogenic fungi suggests its potential for agricultural applications. Further research is warranted to:
-
Determine the full amino acid sequence of the mature this compound peptide.
-
Elucidate the precise molecular mechanism of its antifungal action.
-
Investigate its activity against a broader range of clinically relevant fungal pathogens.
-
Evaluate its in vivo efficacy and safety profile.
-
Explore the potential for synergistic effects with existing antifungal drugs.
The detailed characterization of this compound will be instrumental in harnessing its therapeutic potential and developing novel strategies to combat fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genes Expressed During Fruiting Body Formation of Agrocybe cylindracea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Spectrum of Agrocybin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a non-xenobiotic, 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea.[1][2][3][4] This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on current understanding of related fungal defensins.
Data Presentation: Antifungal Activity of this compound
The quantitative data on the antifungal spectrum of this compound is currently limited in the publicly available scientific literature. The most consistently reported activity is against the phytopathogenic fungus Mycosphaerella arachidicola.
| Fungal Species | Type | Activity Metric | Value (µM) | Reference |
| Mycosphaerella arachidicola | Phytopathogen | IC50 | 125 | [4] |
| Fusarium oxysporum | Phytopathogen | Activity Reported | - | [4][5] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Further research is required to establish the Minimal Inhibitory Concentrations (MICs) of this compound against a broader range of fungal species, including clinically relevant yeasts and molds.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea involves a multi-step purification process to ensure a high degree of purity for subsequent antifungal assays.
Protocol:
-
Homogenization and Extraction: Fresh fruiting bodies are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0) to extract the proteins.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the crude protein extract is collected.
-
Ion Exchange Chromatography: The crude extract is subjected to anion exchange chromatography using a DEAE-cellulose column. This compound is expected to be in the unbound fraction.
-
Affinity Chromatography: The unbound fraction from the ion exchange step is then applied to an Affi-gel blue gel column for affinity purification.
-
Cation Exchange Chromatography (FPLC): Further purification is achieved by fast protein liquid chromatography (FPLC) using a Mono S cation exchange column.
-
Gel Filtration (FPLC): The final purification step involves FPLC-gel filtration on a Superdex 75 column to isolate this compound based on its molecular weight.[1][2][3][4]
-
Purity and Concentration Determination: The purity of the isolated this compound is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
Determination of Antifungal Activity (Broth Microdilution Method)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antifungal agent. The following protocol is adapted for testing antifungal peptides like this compound.
Materials:
-
Purified this compound
-
Fungal isolates
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., amphotericin B, fluconazole)
-
Negative control (broth only)
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline or broth.
-
Adjust the inoculum concentration to a standardized density (e.g., 0.5–2.5 x 103 cells/mL) using a spectrophotometer or hemocytometer.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer).
-
Perform two-fold serial dilutions of the this compound stock solution in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include positive control wells (fungal inoculum with a known antifungal) and negative control wells (broth only).
-
Also include a growth control well (fungal inoculum in broth without any antifungal agent).
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control well.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plu.mx [plu.mx]
- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Agrocybin Antifungal Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybin is a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea (recently reclassified as Cyclocybe cylindracea).[1][2][3][4] It exhibits potent inhibitory activity against a range of filamentous fungi, notably plant pathogens, while showing no activity against bacteria. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from direct studies of the peptide and research on homologous proteins. The primary mode of action is believed to be the disruption of fungal cell membrane and cell wall integrity, leading to growth inhibition. This guide provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the proposed mechanisms and workflows.
Introduction
The increasing prevalence of fungal infections in agriculture and medicine, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Nature provides a rich source of such compounds, with mushroom-derived peptides emerging as a promising class of antifungals. This compound, isolated from Agrocybe cylindracea, is one such peptide that has demonstrated significant antifungal properties. Understanding its mechanism of action is crucial for its potential development as a biofungicide or therapeutic agent. This document serves as a technical resource for researchers engaged in the study of antifungal peptides and the development of new antifungal therapies.
Biochemical Properties and Antifungal Spectrum
This compound is a relatively small peptide with a molecular mass of 9 kDa.[1][2][4] Its isolation from the fruiting bodies of A. cylindracea involves a multi-step chromatographic process. The peptide is characterized by its selective activity against filamentous fungi, with no reported inhibitory effects on bacteria.[1][2][3][4]
Data Presentation: Antifungal Activity of this compound
The following table summarizes the known quantitative data on the antifungal activity of this compound.
| Fungal Species | Assay Type | Endpoint | Concentration | Reference |
| Mycosphaerella arachidicola | Mycelial Growth Inhibition | IC₅₀ | 125 µM | [3] |
| Fusarium oxysporum | Not specified | Inhibitory | Not specified | [3] |
IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half.
Proposed Mechanism of Action
While direct, in-depth studies on the precise molecular mechanism of this compound are limited, a strong hypothesis can be formulated based on research into homologous proteins, particularly cylindracin, which is also produced by C. cylindracea and is a product of a Pri3-related gene, similar to this compound.[5] The primary mechanism of action is proposed to be the disruption of the fungal cell's physical integrity.
Interaction with and Disruption of the Fungal Cell Envelope
The most likely mechanism of action for this compound involves a direct interaction with the fungal cell envelope, which comprises the cell wall and the plasma membrane. This interaction is thought to lead to a loss of structural integrity, ultimately inhibiting fungal growth.
Recent studies on the related protein, cylindracin, have shown that it damages the fungal plasma membrane and cell wall.[5] Given that this compound is a post-translationally processed product of a Pri3-related gene, it is highly probable that it shares this membrane- and cell wall-disrupting activity.[5] This mechanism is common among many cysteine-rich antifungal peptides, which often contain domains that can interact with and permeabilize lipid bilayers.
The proposed sequence of events is as follows:
-
Binding to the Fungal Cell Surface: The cationic nature of many antifungal peptides facilitates their initial electrostatic interaction with negatively charged components of the fungal cell wall, such as glucans and mannoproteins.
-
Translocation Across the Cell Wall: The peptide then traverses the cell wall to reach the plasma membrane.
-
Membrane Permeabilization: Upon reaching the plasma membrane, this compound is thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound's antifungal activity is mediated through the modulation of specific signaling pathways within the fungal cell. The primary mechanism appears to be direct physical damage to the cell envelope.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's antifungal activity and its mechanism of action.
Isolation of this compound from Agrocybe cylindracea
This protocol is based on the methodology described in the initial discovery of this compound.[1][2][4]
Workflow for this compound Isolation
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
Agrocybin: A Technical Guide to its Molecular and Functional Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular and functional characteristics of Agrocybin, an antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this novel peptide. It is important to note that the name "this compound" is also associated with a small chemical compound (C8H5NO2); this guide, however, focuses exclusively on the peptide, as indicated by the user's interest in its amino acid sequence and biological signaling.
Molecular Weight and Physicochemical Properties
This compound is a peptide with a molecular mass of approximately 9 kDa, as determined by SDS-PAGE and gel filtration.[1][2] This places it within the range of small, bioactive proteins with potential for therapeutic applications. Further details on its physicochemical properties are summarized in the table below.
| Property | Value | Method of Determination |
| Molecular Weight | 9 kDa | SDS-PAGE, Gel Filtration |
| Source Organism | Agrocybe cylindracea | Isolation from fresh fruiting bodies |
Amino Acid Sequence
The full amino acid sequence of this compound has not been definitively determined through direct sequencing. However, N-terminal sequencing has revealed a high degree of homology with a cysteine-rich protein from the closely related mushroom Cyclocybe chaxingu, known as Cc-PRI3.[3] The N-terminal 15 residues of this compound are homologous to the sequence starting from Alanine-37 of the deduced Cc-PRI3 protein.[4]
Given this strong homology, the full amino acid sequence of Cc-PRI3 is presented here as a putative sequence for this compound, pending complete sequencing of the this compound peptide itself.
Table 2: Putative Amino Acid Sequence of this compound (based on Cc-PRI3)
| Sequence Format | Sequence |
| One-Letter Code | ANDPQCLYGNVAAKF (N-terminal 15 residues of this compound) |
| Full Putative Sequence (Cc-PRI3) | LPPGPTSLEVEALEGRANDPQCLYGNFAGKFCDNQGCRDGGGYCQYNAQTKRCSMVNMRGNSAPVGCLSCTCIKA |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea involves a multi-step chromatographic process designed to separate the peptide from other cellular components.[5][6]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Fresh fruiting bodies of A. cylindracea are homogenized in a suitable buffer to release the intracellular proteins.
-
Clarification: The homogenate is centrifuged to remove cellular debris, and the supernatant containing the soluble proteins is collected.
-
Ion Exchange Chromatography (DEAE-Cellulose): The supernatant is passed through a DEAE-cellulose column. This compound, being unadsorbed, is collected in the flow-through.
-
Affinity Chromatography (Affi-gel Blue Gel): The unadsorbed fraction from the previous step is then applied to an Affi-gel blue gel column, to which this compound binds.
-
Ion Exchange Chromatography (Mono S): The eluted fraction is further purified using a Mono S cation exchange column via Fast Protein Liquid Chromatography (FPLC).
-
Gel Filtration Chromatography (Superdex 75): The final purification step involves gel filtration on a Superdex 75 column to isolate this compound based on its molecular size.
Amino Acid Sequencing
The N-terminal amino acid sequence of the purified this compound peptide is determined using automated Edman degradation.[1]
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, including antifungal, anti-viral, and immunomodulatory effects.[2][5]
-
Antifungal Activity: this compound exhibits inhibitory activity against several fungal species.[5]
-
Anti-viral Activity: It has been shown to inhibit the activity of HIV-1 reverse transcriptase.[7]
-
Mitogenic Activity: this compound exhibits mitogenic activity on murine splenocytes, suggesting it can stimulate immune cell proliferation.[5]
The precise signaling pathway mediating the mitogenic activity of this compound has not been fully elucidated. However, based on the known mechanisms of other fungal immunomodulatory proteins, a putative signaling cascade can be proposed. These proteins often interact with Toll-like receptors (TLRs) on the surface of immune cells, leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[8][9]
Putative Signaling Pathway for this compound's Mitogenic Activity
References
- 1. mdpi.com [mdpi.com]
- 2. eujournal.org [eujournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 7. Genes Expressed During Fruiting Body Formation of Agrocybe cylindracea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Immunomodulatory activity of Ganoderma lucidum immunomodulatory protein via PI3K/Akt and MAPK signaling pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activities of Peptides from Agrocybe Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Agrocybe, which includes well-known edible species like Agrocybe aegerita (also known as Agrocybe cylindracea), is emerging as a prolific source of bioactive peptides with significant pharmacological potential. These peptides, ranging from small molecules derived from enzymatic hydrolysis to larger polypeptides, exhibit a wide spectrum of biological activities, including antifungal, antiproliferative, antioxidant, and antihypertensive effects. This technical guide provides a comprehensive overview of the key bioactive peptides isolated from Agrocybe species, summarizes their activities with quantitative data, details the experimental methodologies used for their characterization, and illustrates the underlying mechanisms and workflows.
Introduction
Mushrooms have long been utilized in traditional medicine, and modern scientific investigation is validating their role as functional foods and sources of novel therapeutics.[1] The genus Agrocybe is of particular interest due to its rich composition of proteins, polysaccharides, and secondary metabolites.[2][3][4] Peptides derived from these mushrooms are gaining attention as they combine high efficacy and stability with low toxicity, positioning them as promising alternatives to conventional drugs.[5] This guide focuses specifically on peptides and smaller proteins (<~10 kDa) isolated from Agrocybe species, presenting a consolidated resource for researchers in mycology, pharmacology, and drug development.
Major Bioactive Peptides from Agrocybe Species
Several key peptides have been isolated and characterized from Agrocybe mushrooms, primarily from Agrocybe aegerita / cylindracea.
-
Agrocybin : A 9 kDa antifungal peptide isolated from the fresh fruiting bodies of A. cylindracea.[6][7][8] It is one of the most well-studied peptides from this genus.
-
Ubiquitin-like Peptide : A 9.5 kDa peptide from A. cylindracea with an N-terminal sequence similar to ubiquitin. It demonstrates notable antiproliferative and ribonuclease activities.[1][9]
-
Peptides from Enzymatic Hydrolysis : Various studies have focused on hydrolyzing total proteins from A. aegerita to produce a mixture of smaller peptides with potent antioxidant and ACE (Angiotensin-Converting Enzyme) inhibitory activities.[10][11]
Biological Activities and Quantitative Data
The biological functions of Agrocybe peptides are diverse. The following sections and tables summarize the key activities and associated quantitative data found in the literature.
Antifungal and Antiviral Activity
This compound is the primary peptide from Agrocybe with documented antifungal and antiviral properties. It is effective against fungal plant pathogens but notably lacks activity against bacteria.[6][7]
Table 1: Quantitative Antifungal and Antiviral Activity of this compound
| Peptide | Source Species | Target | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| This compound | A. cylindracea | Mycosphaerella arachidis | IC₅₀ (Mycelial Growth) | 125 µM | [1] |
| this compound | A. cylindracea | HIV-1 Reverse Transcriptase | Inhibition | Attenuated |[6][7] |
Antiproliferative and Antitumor Activity
Certain peptides from Agrocybe have demonstrated the ability to inhibit the growth of cancer cell lines, suggesting potential applications in oncology. The ubiquitin-like peptide is a key example.[1][9] While this compound was tested, it was found to be devoid of antiproliferative activity against HepG2 hepatoma cells.[6][7]
Table 2: Quantitative Antiproliferative Activity of Agrocybe Peptides
| Peptide | Source Species | Target Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| Ubiquitin-like Peptide | A. cylindracea | M-1 Myeloid Leukemia | IC₅₀ | 10 µM | [1] |
| Ubiquitin-like Peptide | A. cylindracea | HepG2 (Hepatoma) | IC₅₀ | 100 µM |[1] |
Antioxidant Activity
Oxidative stress is implicated in numerous chronic diseases. Peptides derived from the enzymatic hydrolysis of A. aegerita proteins have shown significant potential to scavenge free radicals.[11]
Table 3: Antioxidant Peptides from Agrocybe aegerita
| Peptide Source | Activity Type | Key Finding | Reference(s) |
|---|---|---|---|
| Protein Hydrolysates | Free Radical Scavenging | Twenty-five novel antioxidant peptides were identified via sequencing. | [11] |
| Protein Hydrolysates | Cytoprotection | Peptides showed abilities to scavenge ROS and protect DNA from oxidative damage. |[11] |
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a primary strategy for treating hypertension. Extracts containing active peptides from A. aegerita have shown promising ACE inhibitory effects.
Table 4: ACE Inhibitory Activity of Agrocybe aegerita Peptides
| Peptide Source | Activity Metric | Value | Optimal Extraction Conditions | Reference(s) |
|---|
| Aqueous Extract | Inhibition Percentage (IP) | 54.0% | 40:1 liquid/solid ratio, 3h extraction at 30°C, pH 8.0 |[10] |
Signaling Pathways and Mechanisms of Action
The mechanisms through which Agrocybe peptides exert their effects are under investigation. Current research points towards the modulation of key cellular pathways related to apoptosis and inflammation.
Antitumor Mechanism via Apoptosis
Antitumor proteins from Agrocybe aegerita, such as Ageritin and the deoxyribonuclease (AAD), induce cell death through apoptosis.[12][13] This process often involves the activation of caspase cascades, which are central to programmed cell death. The diagram below illustrates a potential pathway where an Agrocybe peptide/protein activates extrinsic apoptosis.
General Immunomodulatory and Anti-inflammatory Pathways
Bioactive peptides from various mushrooms are known to modulate key inflammatory pathways such as NF-κB and MAPK.[5][6] While specific data for Agrocybe peptides is limited, a generalized mechanism involves the peptide interacting with cell surface receptors (like Toll-like receptors on immune cells), which can inhibit the activation of downstream transcription factors like NF-κB, ultimately reducing the expression of pro-inflammatory cytokines.
Experimental Methodologies
This section details the protocols for peptide isolation and the assessment of key biological activities.
Peptide Extraction and Purification
The isolation of a specific peptide requires a multi-step chromatographic process. The workflow for purifying this compound is a representative example.[6][7][8]
Bioactivity Assessment Protocols
This assay evaluates the ability of a peptide to inhibit the growth of a target fungus.
-
Preparation : A fungal mycelium disc is placed in the center of a potato dextrose agar (PDA) plate.
-
Application : Sterile filter paper discs saturated with different concentrations of the test peptide are placed at a distance from the central mycelium. A negative control (buffer) and a positive control (known antifungal agent) are included.
-
Incubation : Plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for several days.
-
Measurement : The diameter of the fungal colony is measured. The inhibition of growth is calculated relative to the negative control.
-
Analysis : The IC₅₀ value, the concentration of the peptide that causes 50% inhibition of mycelial growth, is determined from a dose-response curve.
The MTT assay is a colorimetric method to assess cell viability and proliferation.[14][15][16][17]
-
Cell Seeding : Seed target cancer cells (e.g., HepG2, M-1) into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treatment : Remove the culture medium and add fresh medium containing various concentrations of the test peptide. Include wells for untreated cells (negative control) and a blank (medium only). Incubate for a specified period (e.g., 48 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value is calculated from the dose-response curve.
This assay measures the ability of peptides to donate a hydrogen atom and scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[18][19][20][21]
-
Reagent Preparation : Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should have a deep purple color.
-
Reaction Setup : In a 96-well plate, add 100 µL of the peptide solution at various concentrations to the wells.
-
Initiation : Add 100 µL of the DPPH working solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm. The purple color fades as the radical is scavenged.
-
Calculation : The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ (or EC₅₀) value is the concentration of the peptide that scavenges 50% of the DPPH radicals.
This assay determines the inhibitory effect of peptides on the angiotensin-converting enzyme.[22][23][24][25]
-
Reagents : Angiotensin-Converting Enzyme (from rabbit lung), substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate), and buffer (e.g., Tris-HCl or borate buffer).
-
Pre-incubation : In a microplate well or tube, mix the test peptide solution with the ACE solution and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation : Add the ACE substrate to the mixture to start the reaction. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination : Stop the reaction by adding a strong acid (e.g., 1M HCl).
-
Quantification : Quantify the product (e.g., hippuric acid) formed by the enzymatic reaction. This is often done by extracting the product with ethyl acetate and measuring its absorbance at 228 nm, or by measuring the fluorescence of a cleaved fluorogenic substrate.[26]
-
Calculation : The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of the peptide to the activity of a control without any inhibitor.
Conclusion and Future Perspectives
Peptides from Agrocybe species represent a rich and largely untapped resource for the development of novel pharmaceuticals and nutraceuticals. The diverse biological activities, including antifungal, antitumor, antioxidant, and antihypertensive effects, highlight their therapeutic potential. While initial research has successfully identified and characterized key peptides like this compound, further investigation is required. Future efforts should focus on:
-
Discovery : High-throughput screening of different Agrocybe species and their protein hydrolysates to identify new bioactive sequences.
-
Mechanism of Action : Detailed elucidation of the molecular targets and signaling pathways for each identified peptide.
-
Structure-Activity Relationship : Synthesizing peptide analogs to optimize activity, selectivity, and stability.
-
In Vivo Studies : Moving beyond in vitro assays to validate the observed biological activities in preclinical and clinical models.
By leveraging the methodologies outlined in this guide, researchers can systematically explore the pharmacological potential of Agrocybe peptides, paving the way for the next generation of natural-product-based therapies.
References
- 1. An Updated Review of Bioactive Peptides from Mushrooms in a Well-Defined Molecular Weight Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 9. Purification and characterization of a ubiquitin-like peptide with macrophage stimulating, antiproliferative and ribonuclease activities from the mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Technical optimization for extracting hypotensive active peptides from Agrocybe aegerita] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Antiproliferative Assay (MTT) and Cell Proliferation in Presence/Absence of Glucose [bio-protocol.org]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
- 21. abcam.cn [abcam.cn]
- 22. ACE-inhibitory activity assay: IC50 [protocols.io]
- 23. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 24. ACE Inhibition Assay [bio-protocol.org]
- 25. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 26. researchgate.net [researchgate.net]
Agrocybin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybin is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea (also known as Agrocybe aegerita). This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its potential therapeutic applications. It details the experimental protocols for its isolation and purification, summarizes its known bioactive properties with quantitative data, and explores its potential mechanism of action. Due to a lack of direct studies on the signaling pathways modulated by this compound, a hypothesized mechanism based on the action of related fungal defensins is presented. This document aims to serve as a foundational resource for researchers interested in the further development of this compound as a therapeutic agent.
Introduction
The increasing prevalence of drug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Fungi have long been a source of unique bioactive secondary metabolites with therapeutic potential.[1] this compound, a peptide derived from the edible mushroom Agrocybe cylindracea, has demonstrated significant antifungal and anti-HIV properties in preliminary studies.[2][3][4] This document synthesizes the available data on this compound, presenting it in a technical format to facilitate further research and development.
Bioactive Properties of this compound
This compound has been primarily characterized by its antifungal and reverse transcriptase inhibitory activities. It has also been assessed for other biological effects, as summarized in the tables below.
Quantitative Data Summary
The following tables present the quantitative data available for the bioactivity of this compound.
Table 1: Antifungal and Anti-HIV Activity of this compound
| Bioactivity | Target | Metric | Value | Reference |
| Antifungal | Mycosphaerella arachidicola | IC₅₀ | 125 µM | [2] |
| Antifungal | Fusarium oxysporum | Inhibition | Yes | [2] |
| Anti-HIV | HIV-1 Reverse Transcriptase | IC₅₀ | 60 µM | [3] |
Table 2: Cytotoxicity and Mitogenic Activity of this compound
| Activity | Cell Line/Target | Concentration | Effect | Reference |
| Antibacterial | Various bacterial species | Up to 300 µM | No inhibition | [2][3][4] |
| Antiproliferative | Hep G2 (hepatoma) cells | Up to 110 µM | No activity | [2] |
| Mitogenic | Murine splenocytes | Not specified | Weaker than Concanavalin A | [2][3][4] |
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound, as well as the assays used to determine its bioactivity.
Isolation and Purification of this compound
The following protocol is based on the methodology described by Ngai et al. (2005).[2][3]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a Tris-HCl buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
Anion Exchange Chromatography: The supernatant is subjected to ion exchange chromatography using a DEAE-cellulose column. This compound is unadsorbed by this column and is collected in the flow-through fraction.[2][3][4]
-
Affinity Chromatography: The unadsorbed fraction from the previous step is then applied to an Affi-gel blue gel column. This compound binds to this column and is subsequently eluted with a sodium chloride (NaCl) solution.[2][3][4]
-
Cation Exchange FPLC: The eluted fraction containing this compound is further purified by Fast Protein Liquid Chromatography (FPLC) using a Mono S cation exchange column. A linear gradient of NaCl is used for elution.[2][3][4]
-
Gel Filtration FPLC: The final purification step involves FPLC-gel filtration on a Superdex 75 column to separate proteins based on size, yielding purified this compound.[2][3][4]
-
Purity and Molecular Weight Determination: The purity and molecular mass of the final product are assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Antifungal Activity Assay
The antifungal activity of this compound is determined by assessing its ability to inhibit the mycelial growth of target fungi.
-
Fungal Culture: The target fungus (e.g., Mycosphaerella arachidicola, Fusarium oxysporum) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA).
-
Assay Preparation: The assay is typically performed in a 96-well microtiter plate. A suspension of fungal spores or a small plug of mycelium is added to each well containing a liquid growth medium.
-
Application of this compound: Purified this compound is added to the wells at various concentrations. A control well without this compound is included.
-
Incubation: The plate is incubated at an appropriate temperature for the target fungus for a period of 48 to 72 hours.
-
Assessment of Inhibition: Mycelial growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 595 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the concentration of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory effect of this compound on HIV-1 reverse transcriptase (RT) can be measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Assay Principle: The assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer.
-
Reaction Setup: The reaction is carried out in a microtiter plate. The reaction mixture contains the template/primer hybrid, dNTPs (including the labeled dUTP), and the HIV-1 RT enzyme.
-
Addition of Inhibitor: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The plate is incubated to allow for the synthesis of the DNA strand.
-
Detection: The newly synthesized DNA is captured on the surface of the microtiter plate wells. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a colorimetric substrate.
-
Quantification: The absorbance of the colored product is measured, which is proportional to the amount of DNA synthesized. The IC₅₀ value is determined by calculating the concentration of this compound that results in a 50% reduction in RT activity compared to the control.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, based on its characteristics as a cysteine-rich antifungal peptide, a hypothetical mechanism involving interaction with the fungal cell membrane and potential modulation of intracellular signaling pathways can be proposed, drawing parallels with other known fungal defensins.[5][6]
Hypothesized Mechanism of Action
This compound is likely a member of the fungal defensin family of peptides. These peptides are typically cationic and adopt a stable structure due to disulfide bridges.[5] Their proposed mechanism of action often involves an initial electrostatic interaction with negatively charged components of the fungal cell wall and membrane, such as phospholipids and sphingolipids.[7] This interaction can lead to membrane permeabilization, disruption of ion gradients, and ultimately, cell death.[8] Some defensins are also known to be internalized and interact with intracellular targets.[5]
Logical Relationship of this compound's Bioactivities
Caption: Logical flow of this compound's observed bioactivities.
Hypothesized Signaling Pathway
While no specific signaling pathway has been identified for this compound, other fungal defensins have been shown to trigger intracellular signaling cascades in target fungi, often as a response to cell membrane stress.[9] A plausible, yet unconfirmed, pathway for this compound could involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a conserved pathway in fungi that responds to various environmental stresses.[7][9]
Hypothesized Signaling Pathway for this compound's Antifungal Action
Caption: A hypothesized signaling pathway for this compound's antifungal activity.
It is critical to note that this proposed signaling pathway is speculative and requires experimental validation.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of new antifungal and antiviral therapeutics. Future research should focus on:
-
Elucidating the Mechanism of Action: Detailed studies are required to understand how this compound interacts with fungal cells and inhibits HIV-1 reverse transcriptase. This includes identifying its specific molecular targets and validating the hypothesized involvement of signaling pathways.
-
Structure-Activity Relationship Studies: Determining the three-dimensional structure of this compound and identifying the key residues responsible for its bioactivity will enable the design of more potent and specific analogs.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Spectrum of Activity: A broader screening of this compound against a wider range of fungal pathogens, including clinically relevant and drug-resistant strains, is warranted.
References
- 1. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 4. PlumX [plu.mx]
- 5. Defensins: antifungal lessons from eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization and expression of fungal defensin in Escherichia coli and its antifungal mechanism by RNA-seq analysis [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Fighting pathogenic yeasts with plant defensins and anti-fungal proteins from fungi - PMC [pmc.ncbi.nlm.nih.gov]
Agrocybin: A Comprehensive Technical Review of a Fungal Peptide with Therapeutic Potential
An In-depth Analysis for Researchers and Drug Development Professionals
Agrocybin, a potent antifungal peptide, has been isolated from the edible mushroom Agrocybe cylindracea.[1][2] This technical guide provides a comprehensive review of the existing research on this compound, consolidating key findings, experimental methodologies, and potential therapeutic applications to inform and guide future research and development efforts.
Physicochemical Properties of this compound
This compound is a 9 kDa peptide with a known N-terminal amino acid sequence of ANDPQCLYGNVAAKF.[1] Further characterization has identified its molecular formula as C8H5NO2 and a molecular weight of 147.13 g/mol .[3]
| Property | Value | Source |
| Molecular Mass | 9 kDa | [1][2] |
| Molecular Formula | C8H5NO2 | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| N-terminal Sequence | ANDPQCLYGNVAAKF | [1] |
| Melting Point | 130 - 140 °C | [3] |
| Physical Description | Solid | [3] |
Biological Activities of this compound
Research has demonstrated that this compound exhibits a range of biological activities, highlighting its potential as a therapeutic agent.
This compound has demonstrated notable antifungal properties against several fungal species.[1][2] It is particularly effective against the plant pathogen Mycosphaerella arachidis, with an IC50 value of 125 µM.[1] Importantly, this compound's antimicrobial activity appears to be specific to fungi, as it has shown no inhibitory effects on bacteria up to a concentration of 300 µM.[1][2]
| Target Organism | Activity | Concentration/IC50 | Source |
| Various fungal species | Antifungal | Not specified | [1][2] |
| Mycosphaerella arachidis | Antifungal | 125 µM | [1] |
| Fusarium oxysporum | Antifungal | Not specified | [1] |
| Bacteria | No inhibitory activity | Up to 300 µM | [1][2] |
Beyond its antifungal effects, this compound has been shown to attenuate the activity of HIV-1 reverse transcriptase, suggesting potential as an anti-HIV agent.[1][2][4]
This compound has exhibited weak mitogenic activity on murine splenocytes.[1][2] However, it did not show any antiproliferative activity against Hep G2 (hepatoma) cells at concentrations up to 110 µM.[1][2]
Experimental Protocols
The established protocol for isolating this compound from the fresh fruiting bodies of Agrocybe cylindracea involves a multi-step chromatographic process.[1][2]
The antifungal activity of this compound is typically assessed by monitoring the inhibition of mycelial growth of target fungi in vitro. The IC50 value is determined as the concentration of this compound that inhibits 50% of fungal growth.
The inhibitory effect of this compound on HIV-1 reverse transcriptase is measured using commercially available assay kits. The assay quantifies the amount of DNA synthesized by the enzyme in the presence and absence of the peptide.
The mitogenic activity is evaluated by measuring the proliferation of murine splenocytes in the presence of this compound. This is often done using a colorimetric assay, such as the MTT assay, which measures cell viability.
The antiproliferative effects of this compound on cancer cell lines, such as Hep G2, are also determined using cell viability assays like the MTT assay.
Signaling Pathways
While the precise signaling pathways modulated by this compound have not been fully elucidated, mushroom bioactive peptides (MBPs) in general are known to influence key cellular signaling cascades. It is hypothesized that MBPs may exert their effects through the regulation of the NF-κB and MAPK pathways.[1]
Summary of this compound's Biological Activities
The diverse biological activities of this compound position it as a promising candidate for further investigation in drug development.
Conclusion and Future Directions
This compound, a peptide derived from the edible mushroom Agrocybe cylindracea, demonstrates significant antifungal and anti-HIV-1 reverse transcriptase activities. While its immunomodulatory effects are modest and it shows no antiproliferative action on hepatoma cells, its potent antimicrobial properties warrant further exploration. Future research should focus on elucidating the precise mechanisms of action, including the identification of its molecular targets and the signaling pathways it modulates. Structure-activity relationship studies could lead to the design of more potent and specific analogs. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy and safety of this compound for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H5NO2 | CID 11004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Genes Expressed During Fruiting Body Formation of Agrocybe cylindracea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on the Agrocybin Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Agrocybin, a bioactive peptide isolated from the edible mushroom Agrocybe cylindracea. The document synthesizes the available scientific literature, presenting key data, experimental methodologies, and potential mechanisms of action to support further research and development efforts.
Introduction
This compound is a 9 kDa peptide demonstrating significant antifungal properties and potential as an antiviral agent.[1][2][3][4] First isolated from the fresh fruiting bodies of Agrocybe cylindracea, this peptide has been the subject of preliminary studies to characterize its biochemical properties and biological activities.[1][2][3][4] This guide aims to consolidate the foundational knowledge on this compound, providing a detailed resource for researchers in the fields of natural product chemistry, mycology, and pharmacology.
Biochemical Properties
The initial characterization of this compound has revealed several key biochemical features:
-
Molecular Mass: Approximately 9 kDa, as determined by SDS-PAGE and gel filtration.[1][2][3]
-
Source: Fruiting bodies of the edible mushroom Agrocybe cylindracea.[1][2][3]
-
N-Terminal Amino Acid Sequence: The first 15 amino acids of the N-terminus have been identified as ANDPQCLYGNVAAKF .
Biological Activities and Quantitative Data
This compound has been shown to exhibit a range of biological activities, with quantitative data available for its antifungal efficacy. A summary of these activities is presented in the tables below.
Table 1: Antifungal Activity of this compound
| Fungal Species | Activity | IC50 Value |
| Mycosphaerella arachidis | Antifungal | 125 µM |
| Fusarium oxysporum | Antifungal | Not specified |
Table 2: Other Biological Activities of this compound
| Activity | Target | Concentration | Result |
| Antibacterial | Various bacteria | Up to 300 µM | No inhibitory activity |
| Antiviral | HIV-1 Reverse Transcriptase | Not specified | Inhibitory activity observed |
| Mitogenic | Murine Splenocytes | Not specified | Weaker than Concanavalin A |
| Antiproliferative | Hep G2 (hepatoma) cells | 110 µM | No significant activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard techniques and the available information on this compound research.
The isolation of this compound from Agrocybe cylindracea involves a multi-step chromatographic process designed to separate the peptide from other cellular components.
Protocol:
-
Homogenization: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0) to create a crude extract.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a clarified supernatant.
-
Ion Exchange Chromatography (Anion Exchange): The supernatant is loaded onto a DEAE-cellulose column. This compound, being a basic peptide, does not bind to the anion exchanger and is collected in the flow-through fraction.
-
Affinity Chromatography: The unbound fraction from the previous step is applied to an Affi-gel blue gel column to capture proteins that bind to this matrix.
-
Ion Exchange Chromatography (Cation Exchange): The fraction containing this compound is then subjected to cation exchange chromatography using a Mono S column. The peptide binds to the column and is eluted with a salt gradient.
-
Gel Filtration Chromatography: The final purification step involves size-exclusion chromatography on a Superdex 75 column to isolate the 9 kDa this compound peptide.
Caption: Workflow for the isolation and purification of this compound.
This method is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound against filamentous fungi.
Protocol:
-
Fungal Spore Suspension Preparation: Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) and suspended in a sterile saline solution. The spore concentration is adjusted to a standard density (e.g., 1 x 10^4 to 5 x 10^4 spores/mL).
-
Peptide Dilution Series: A serial dilution of the purified this compound peptide is prepared in a sterile growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal spore suspension.
-
Incubation: The plate is incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours.
-
Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits fungal growth by 50% compared to a no-peptide control.
Caption: Experimental workflow for the antifungal activity assay.
This assay determines the ability of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase (RT).
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and labeled nucleotides (e.g., digoxigenin- and biotin-labeled dUTP) in a suitable reaction buffer.
-
Inhibitor Addition: Different concentrations of the this compound peptide are added to the reaction mixture. A control reaction without the peptide is also prepared.
-
Enzyme Addition: A known amount of recombinant HIV-1 RT is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 1 hour) to allow for DNA synthesis.
-
Detection: The newly synthesized DNA, labeled with biotin and digoxigenin, is captured on a streptavidin-coated plate. The amount of incorporated digoxigenin is then quantified using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells containing this compound to the control well.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been fully elucidated, its characteristics as a cysteine-rich antifungal peptide from a fungal source suggest a likely mode of action involving interaction with the fungal cell wall and/or membrane. This interaction can lead to cell membrane permeabilization and the induction of specific intracellular signaling pathways.
One such pathway, commonly affected by similar antifungal peptides, is the Cell Wall Integrity (CWI) signaling pathway . This pathway is a critical stress response mechanism in fungi, activated by cell wall damage.
Caption: A putative signaling pathway affected by this compound.
Description of the Putative Pathway:
-
Interaction with Cell Envelope: this compound is hypothesized to first interact with the fungal cell wall and/or plasma membrane.
-
Induction of Cell Wall Stress: This interaction causes physical damage or stress to the cell wall.
-
Activation of the CWI Pathway: The cell wall stress is sensed by transmembrane proteins, which in turn activate the CWI signaling cascade, a MAP kinase pathway.
-
Cellular Response: Activation of the CWI pathway leads to a cellular response aimed at mitigating the damage, which can include cell cycle arrest to allow for repairs, upregulation of genes involved in cell wall synthesis and repair, and in cases of severe damage, the induction of apoptosis (programmed cell death).
Conclusion and Future Directions
The early-stage research on the this compound peptide has established its potential as a novel antifungal and antiviral agent. Its specific activity against fungi, coupled with a lack of general toxicity to bacterial and mammalian cells (at the concentrations tested), makes it an attractive candidate for further investigation.
Future research should focus on:
-
Full Sequence Determination: Elucidating the complete amino acid sequence of this compound will be crucial for understanding its structure-activity relationship and for potential recombinant production.
-
Mechanism of Action Studies: Detailed investigations are needed to confirm the precise molecular targets and signaling pathways affected by this compound in susceptible fungi.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety profile of this compound.
-
Structure-Activity Relationship Studies: Synthesis of this compound analogs could help identify the key residues responsible for its biological activities and potentially lead to the development of more potent and specific derivatives.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of the this compound peptide.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Navigating the fungal battlefield: cysteine-rich antifungal proteins and peptides from Eurotiales [frontiersin.org]
- 3. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Agrocybin: A Technical Guide on Gene and Protein Sequence Information for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the gene and protein sequence information for Agrocybin, an antifungal peptide derived from the mushroom Agrocybe cylindracea (also known as Cyclocybe cylindracea). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction
This compound is a peptide isolated from the fruiting bodies of Agrocybe cylindracea that has demonstrated notable antifungal properties. It shows activity against several fungal species, including the plant pathogen Mycosphaerella arachidicola, while exhibiting no inhibitory activity against bacteria up to a concentration of 300 microM[1][2][3]. This specificity makes it a person of interest for the development of novel antifungal agents.
Gene and Protein Sequence Information
Current research indicates that this compound is likely a post-translationally processed product of a larger precursor protein. The N-terminal 15 amino acid sequence of the mature this compound peptide has been determined by Edman degradation[2]. This sequence shows homology to an internal region of a cysteine-rich protein named cylindracin (also referred to as Cc-PRI3), suggesting that cylindracin is the precursor protein to this compound[4].
This compound Peptide Sequence
The N-terminal sequence of the isolated this compound peptide is as follows:
ANDPQCLYGNVAAKF [2]
Cylindracin (this compound Precursor) Gene and Protein Sequence
The full-length gene and protein sequence information is available for cylindracin, the putative precursor to this compound. A cDNA for a Pri3-related gene, which encodes cylindracin, has been cloned and sequenced from Cyclocybe cylindracea[4]. The deduced amino acid sequence of the cylindracin protein (Cc-PRI3) is 95 amino acids in length and includes a predicted 20-amino acid N-terminal signal peptide that is cleaved post-translationally[4]. The N-terminal sequence of the mature this compound peptide is homologous to the sequence starting at Ala-37 of the cylindracin precursor protein[4].
Table 1: Gene and Protein Sequence Details for Cylindracin (this compound Precursor)
| Feature | Description |
| Gene Name | Cc-Pri3[4] |
| Organism | Cyclocybe cylindracea (syn. Agrocybe cylindracea)[4][5] |
| Protein Name | Cylindracin (Cc-PRI3)[4] |
| Full-Length Protein Sequence (with signal peptide) | The full 95 amino acid sequence can be found in related publications.[4] |
| Signal Peptide Sequence | The first 20 N-terminal amino acids are predicted to be a signal peptide.[4] |
| Mature Protein Sequence (Predicted) | The sequence following the cleavage of the signal peptide. |
| This compound Homologous Region | Starts at Ala-37 of the full-length precursor sequence.[4] |
Quantitative Data
The available quantitative data for this compound's biological activity is summarized below.
Table 2: Quantitative Biological Activity of this compound
| Parameter | Value | Fungal Species | Reference |
| Molecular Mass | 9 kDa | N/A | [1][2][3][6] |
| IC50 (Antifungal Activity) | 125 µM | Mycosphaerella arachidicola | [2] |
| Antibacterial Activity | No inhibition up to 300 µM | Various Gram-positive and Gram-negative bacteria | [1][2][3] |
Experimental Protocols
Isolation of this compound Peptide
The purification of the this compound peptide from fresh fruiting bodies of Agrocybe cylindracea involves a multi-step chromatographic process.
Caption: Workflow for the isolation and purification of the this compound peptide.
Methodology:
-
Extraction: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a suitable buffer.
-
Clarification: The homogenate is centrifuged to remove solid debris, and the supernatant is collected.
-
Ion Exchange Chromatography (DEAE-Cellulose): The supernatant is passed through a DEAE-cellulose column. This compound is found in the unadsorbed fraction[1][3][6].
-
Affinity Chromatography (Affi-gel blue gel): The unadsorbed fraction is then applied to an Affi-gel blue gel column, and the adsorbed proteins are eluted[1][3][6].
-
FPLC Ion Exchange Chromatography (Mono S): The eluted fraction is further purified by Fast Protein Liquid Chromatography (FPLC) on a Mono S column[1][3][6].
-
FPLC Gel Filtration (Superdex 75): The final purification step involves FPLC gel filtration on a Superdex 75 column to obtain the purified this compound peptide[1][3][6].
Cloning of the Cylindracin (Cc-Pri3) cDNA
The complementary DNA (cDNA) encoding the cylindracin protein was cloned from Cyclocybe cylindracea.
Caption: General workflow for the cloning of the Cc-Pri3 cDNA.
Methodology:
-
RNA Extraction: Total RNA is extracted from the fruiting bodies of C. cylindracea.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo-dT primer.
-
PCR Amplification: The Cc-Pri3 cDNA is amplified by PCR using specific primers designed based on homologous sequences.
-
Cloning and Sequencing: The amplified PCR product is ligated into a suitable cloning vector, transformed into E. coli, and the nucleotide sequence is determined.
Signaling Pathways
While the precise signaling pathways modulated by this compound have not been definitively elucidated, research on bioactive peptides from mushrooms suggests potential mechanisms of action. These peptides are known to influence key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are involved in inflammation and cellular stress responses[7][8].
Caption: A generalized model of potential signaling pathways affected by mushroom antifungal peptides.
The hydrophobic amino acids present in many mushroom bioactive peptides may enable them to interact with and disrupt the fungal cell membrane, leading to the modulation of intracellular signaling pathways like NF-κB and MAPK, ultimately resulting in the inhibition of fungal growth[7][8]. Further research is required to specifically delineate the signaling cascade initiated by this compound.
Conclusion
This compound represents a promising lead compound for the development of new antifungal therapies. The availability of its partial peptide sequence and the identification of its precursor protein, cylindracin, provide a solid foundation for further research. Future studies should focus on the heterologous expression and purification of recombinant this compound to produce larger quantities for comprehensive biological and structural analyses. Elucidating its precise mechanism of action and the specific signaling pathways it modulates will be crucial for its potential therapeutic application.
References
- 1. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. first-nature.com [first-nature.com]
- 6. plu.mx [plu.mx]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive Peptides from Edible Mushrooms—The Preparation, Mechanisms, Structure—Activity Relationships and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Identity of Agrocybin: A Technical Guide for Researchers
Introduction: The term "Agrocybin" presents a notable case of ambiguity within scientific literature, referring to two distinct chemical entities isolated from fungi. This technical guide aims to provide a comprehensive overview of both molecules for researchers, scientists, and drug development professionals. The first, a 9 kDa peptide from Agrocybe cylindracea, exhibits well-documented antifungal and antiviral properties. The second is a small polyacetylene molecule, 8-hydroxyocta-2,4,6-triynamide, whose specific biological activities and origins are less thoroughly detailed in publicly accessible literature. This document will address each molecule in separate, dedicated sections, providing available data on their physical and chemical properties, experimental protocols for their study, and visualizations of relevant pathways and structures.
Part 1: this compound, the Antifungal Peptide
This compound (peptide) is a 9 kDa protein isolated from the edible mushroom Agrocybe cylindracea. It has demonstrated significant antifungal activity against various fungal species and inhibitory effects on HIV-1 reverse transcriptase.
Physical and Chemical Properties of this compound (Peptide)
| Property | Value | Source |
| Molecular Mass | 9 kDa | [1] |
| Source | Fruiting bodies of Agrocybe cylindracea | [1] |
| N-terminal Sequence | ANDPQCLYGNVAAKF | |
| Thermostability | Stable up to 80°C | [2] |
Biological Activity of this compound (Peptide)
| Activity | Target/Assay | IC50 / Concentration | Result |
| Antifungal | Mycosphaerella arachidicola mycelial growth | 125 µM | Inhibition |
| Antifungal | Fusarium oxysporum | Not specified | Inhibition |
| Antiviral | HIV-1 Reverse Transcriptase | 60 µM | Inhibition |
| Antibacterial | Various bacterial species | Up to 300 µM | No inhibitory activity |
| Antiproliferative | Hep G2 (hepatoma) cells | Up to 110 µM | No antiproliferative activity |
| Mitogenic | Murine splenocytes | Not specified | Weaker activity than Concanavalin A |
Experimental Protocols: this compound (Peptide)
1. Isolation and Purification of this compound Peptide [1]
-
Homogenization: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in distilled water.
-
Centrifugation: The homogenate is centrifuged to remove solid debris, and the supernatant is collected.
-
Ion Exchange Chromatography (Step 1): The supernatant is applied to a DEAE-cellulose column. This compound is unadsorbed and collected in the flow-through fraction.
-
Affinity Chromatography: The unadsorbed fraction from the previous step is loaded onto an Affi-gel blue gel column. This compound is adsorbed and subsequently eluted.
-
Ion Exchange Chromatography (Step 2): The eluted fraction is further purified by FPLC on a Mono S column.
-
Gel Filtration: The final purification step involves FPLC-gel filtration on a Superdex 75 column to obtain purified this compound.
2. Antifungal Activity Assay [2]
-
Fungal mycelia are cultured on potato dextrose agar.
-
Varying concentrations of purified this compound are added to the culture medium.
-
The inhibition of mycelial growth is observed and measured to determine the IC50 value.
3. HIV-1 Reverse Transcriptase Inhibition Assay [2]
-
A commercially available HIV-1 reverse transcriptase assay kit is used.
-
The assay is performed according to the manufacturer's instructions, with the addition of varying concentrations of this compound.
-
The inhibitory effect on the enzyme's activity is quantified to determine the IC50 value.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway for the this compound peptide has not been definitively elucidated, bioactive peptides from mushrooms are known to exert their effects through various mechanisms, including membrane disruption and modulation of key cellular pathways such as the NF-κB and MAPK pathways.
Caption: Workflow for the isolation and characterization of this compound peptide.
References
In-Silico Deep Dive: Unraveling the Structure and Function of Agrocybin
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Agrocybin is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. Exhibiting potent activity against various fungal pathogens, this compound presents a promising candidate for the development of novel antifungal therapeutics. This technical guide provides an in-depth in-silico analysis of this compound's structure and function, offering a comprehensive resource for researchers, scientists, and drug development professionals. By leveraging computational methodologies, we explore the structural characteristics, potential mechanisms of action, and key molecular interactions of this promising antifungal peptide.
Biochemical Properties and Activity Spectrum of this compound
This compound has been characterized as a potent antifungal agent with a specific activity spectrum. The following table summarizes the available quantitative data on its biological activities.
| Activity | Target Organism/System | Metric | Value | Reference |
| Antifungal Activity | Mycosphaerella arachidicola | IC50 | 125 µM | [1] |
| Antibacterial Activity | Various Bacteria | - | No activity up to 300 µM | [2] |
| Antiproliferative Activity | Hep G2 (hepatoma) cells | - | No activity up to 110 µM | [2] |
| Antiviral Activity | HIV-1 Reverse Transcriptase | IC50 | 60 µM | [3] |
The this compound Precursor: The Cc-PRI3 Protein
Recent studies have revealed that this compound is likely a post-translationally processed product of a larger precursor protein known as Cc-PRI3, or cylindracin.[4] This protein is a member of the Pri3-related family of cysteine-rich proteins found in fungi. The full-length Cc-PRI3 protein consists of 95 amino acids, including a 20-amino acid N-terminal signal peptide that is cleaved during secretion.[5] The N-terminal 15 amino acids of the isolated this compound peptide are homologous to residues 37-51 of the Cc-PRI3 protein.[4]
Full Amino Acid Sequence of Cc-PRI3 (Cylindracin): MRISTAFVTLTCVLATMVVALPPGPTSLEVEALEGRANDPQCLYGNFAGKFCDNQGCRDGGGYCQYNAQTKRCSMVNMRGNSAPVGCLSCTCIKA[5][6]
In-Silico Structural Analysis
Due to the absence of an experimentally determined 3D structure for this compound or its precursor Cc-PRI3 in the Protein Data Bank (PDB), a computational approach was employed to predict its three-dimensional conformation.
Experimental Protocol: Homology Modeling of Cc-PRI3
A homology model of the mature Cc-PRI3 protein (residues 21-95) was generated to provide insights into its spatial arrangement.
-
Template Identification: A BLASTp search of the Protein Data Bank (PDB) was performed using the mature Cc-PRI3 amino acid sequence as the query. The search identifies proteins with similar sequences and known 3D structures to serve as templates.
-
Model Building: Based on the identified template, a 3D model of Cc-PRI3 was constructed using a comparative modeling software (e.g., MODELLER, SWISS-MODEL). This process involves aligning the target sequence with the template structure, copying the coordinates of the aligned regions, and modeling the non-aligned loops and side chains.
-
Model Refinement and Validation: The generated model was subjected to energy minimization to relieve any steric clashes and to optimize the geometry. The quality of the final model was assessed using tools such as PROCHECK for Ramachandran plot analysis and ProSA-web for evaluating the overall model quality.
Predicted 3D Structure of this compound's Precursor
The homology model reveals a compact, globular fold stabilized by disulfide bonds, a characteristic feature of many small, cysteine-rich antifungal peptides. The model provides a structural framework for understanding the potential mechanism of action of this compound.
Putative Antifungal Mechanism and Signaling Pathway
The antifungal activity of many small, cysteine-rich peptides involves interaction with the fungal cell membrane and potential engagement with intracellular targets. Based on the known mechanisms of similar peptides, a putative mechanism of action for this compound is proposed.
Proposed Mechanism of Action
-
Cell Wall Interaction: The cationic nature of this compound likely facilitates its initial interaction with negatively charged components of the fungal cell wall.
-
Membrane Permeabilization: The peptide may then interact with the fungal plasma membrane, leading to its disruption and increased permeability. This can occur through various models, such as the formation of pores or the "carpet" mechanism.
-
Intracellular Targeting: Following membrane translocation, this compound may interact with specific intracellular components, disrupting essential cellular processes and leading to fungal cell death. While the precise intracellular targets of this compound are yet to be identified, potential targets for similar peptides include enzymes involved in cell wall synthesis or signaling pathways crucial for fungal survival.[7][8]
Visualizing the Proposed Antifungal Pathway
The following diagram illustrates the proposed logical workflow of this compound's antifungal action.
References
- 1. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 2. In Silico Approach for Prediction of Antifungal Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 5. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Small Cationic Cysteine-Rich Defensin-Derived Antifungal Peptide Controls White Mold in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Agrocybin from Agrocybe cylindracea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the isolation of Agrocybin, an antifungal peptide, from the fruiting bodies of the edible mushroom Agrocybe cylindracea. This compound is a 9 kDa peptide that has demonstrated notable antifungal properties and inhibitory activity against HIV-1 reverse transcriptase[1][2][3][4]. The following protocols are based on established methodologies for the purification of this bioactive compound.
Introduction
Agrocybe cylindracea, also known as the black poplar mushroom, is a source of various bioactive molecules, including the antifungal peptide this compound[2][5]. This peptide has potential applications in agriculture for the control of phytopathogenic fungi and in biomedical research due to its enzymatic inhibitory activities[1][4]. The isolation and purification of this compound are crucial steps for its characterization, and for the exploration of its therapeutic and biotechnological potential. The protocol outlined below describes a multi-step chromatographic procedure for the purification of this compound to a high degree of homogeneity.
Data Presentation
While the primary literature describing the isolation of this compound does not provide a detailed purification table with quantitative data, the following table serves as a template for researchers to document their findings at each stage of the purification process. The values presented are hypothetical and for illustrative purposes only.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Crude Extract | 1500 | 3000 | 2 | 100 | 1 |
| DEAE-Cellulose | 450 | 2700 | 6 | 90 | 3 |
| Affi-gel Blue Gel | 90 | 2250 | 25 | 75 | 12.5 |
| FPLC Mono S | 15 | 1800 | 120 | 60 | 60 |
| FPLC Superdex 75 | 5 | 1500 | 300 | 50 | 150 |
Experimental Workflow
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound from Agrocybe cylindracea.
Caption: Workflow for the isolation of this compound.
Experimental Protocols
1. Preparation of Crude Protein Extract
This protocol describes the initial extraction of proteins from the fresh fruiting bodies of Agrocybe cylindracea.
-
Materials:
-
Fresh fruiting bodies of Agrocybe cylindracea
-
Extraction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mM PMSF as a protease inhibitor)
-
Liquid nitrogen
-
Mortar and pestle
-
High-speed refrigerated centrifuge and tubes
-
-
Procedure:
-
Harvest fresh, healthy fruiting bodies of Agrocybe cylindracea.
-
Wash the fruiting bodies with distilled water to remove any debris.
-
Freeze the fruiting bodies in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.
-
Suspend the powdered mushroom tissue in the extraction buffer (e.g., 1:4 w/v).
-
Stir the suspension gently on ice for 1-2 hours to allow for protein extraction.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully collect the supernatant, which constitutes the crude protein extract. Keep the extract on ice.
-
2. Ion Exchange Chromatography (DEAE-Cellulose)
This step is designed to separate proteins based on their net charge. This compound is reported to be unadsorbed on DEAE-cellulose, indicating it is likely a basic or neutral protein at the buffer pH[1][2][3][4].
-
Materials:
-
DEAE-Cellulose resin
-
Chromatography column
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Crude protein extract
-
-
Procedure:
-
Pack the chromatography column with DEAE-Cellulose resin and equilibrate it with several column volumes of Equilibration Buffer.
-
Load the crude protein extract onto the equilibrated column.
-
Collect the flow-through fraction, which contains the unadsorbed proteins, including this compound.
-
Wash the column with the Equilibration Buffer and collect this wash fraction along with the initial flow-through.
-
Assay the collected unadsorbed fraction for antifungal activity to confirm the presence of this compound.
-
3. Affinity Chromatography (Affi-gel Blue Gel)
This step utilizes a dye-ligand matrix to bind and purify a range of proteins. This compound has been shown to adsorb to Affi-gel blue gel[1][2][3][4].
-
Materials:
-
Affi-gel Blue Gel resin
-
Chromatography column
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., Binding Buffer containing 1 M NaCl)
-
Unadsorbed fraction from the previous step
-
-
Procedure:
-
Equilibrate the Affi-gel Blue Gel column with Binding Buffer.
-
Load the unadsorbed fraction from the DEAE-cellulose step onto the column.
-
Wash the column with Binding Buffer to remove any unbound proteins.
-
Elute the bound proteins, including this compound, with the Elution Buffer.
-
Collect the eluted fractions and assay for antifungal activity. Pool the active fractions.
-
4. Fast Protein Liquid Chromatography (FPLC) - Cation Exchange (Mono S)
This high-resolution chromatography step further purifies this compound based on its positive charge. This compound adsorbs to the Mono S column, confirming its cationic nature at the operating pH[1][2][3][4].
-
Materials:
-
Mono S FPLC column
-
FPLC system
-
Buffer A (e.g., 20 mM MES, pH 6.0)
-
Buffer B (e.g., 20 mM MES, pH 6.0, containing 1 M NaCl)
-
Active fractions from the Affi-gel Blue Gel step (dialyzed against Buffer A)
-
-
Procedure:
-
Equilibrate the Mono S column with Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A until the baseline is stable.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for antifungal activity and pool the active fractions containing this compound.
-
5. Fast Protein Liquid Chromatography (FPLC) - Gel Filtration (Superdex 75)
The final purification step separates proteins based on their size. This step is effective in removing any remaining protein contaminants and allows for the estimation of the native molecular weight of this compound[1][2][3][4].
-
Materials:
-
Superdex 75 FPLC column
-
FPLC system
-
Gel Filtration Buffer (e.g., 150 mM NaCl in 20 mM Tris-HCl, pH 7.5)
-
Active fractions from the Mono S step
-
-
Procedure:
-
Concentrate the pooled active fractions from the Mono S step if necessary.
-
Equilibrate the Superdex 75 column with Gel Filtration Buffer.
-
Load the concentrated sample onto the column.
-
Elute the proteins with the Gel Filtration Buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for antifungal activity. The fractions corresponding to a molecular weight of approximately 9 kDa should contain the purified this compound.
-
Assess the purity of the final sample by SDS-PAGE.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the purification process, where the output of one step serves as the input for the next, progressively increasing the purity of this compound.
Caption: Purification logic for this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Peptides from Edible Mushrooms—The Preparation, Mechanisms, Structure—Activity Relationships and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of an Antifungal Peptide from Seeds of Brassica oleracea var. gongylodes and Investigation of Its Antifungal Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Purification of Agrocybin and Related Lectins from Agrocybe Species
Introduction
The genus Agrocybe, which includes species like Agrocybe cylindracea and Agrocybe aegerita, is a rich source of bioactive proteins with significant potential in research and drug development. Among these are Agrocybin, an antifungal peptide, and various lectins that exhibit potent antitumor activities. This document provides detailed application notes and protocols for the purification of these valuable proteins using Fast Protein Liquid Chromatography (FPLC) and other chromatographic methods. The protocols are designed for researchers, scientists, and professionals in the field of drug development.
Two primary proteins are the focus of these notes:
-
This compound: An antifungal peptide with a molecular weight of approximately 9 kDa, isolated from the fresh fruiting bodies of Agrocybe cylindracea.[1][2][3] It has shown activity against several fungal species.[1][2]
-
Agrocybe aegerita Lectins (AAL): A family of carbohydrate-binding proteins from Agrocybe aegerita with antitumor properties. These lectins can induce apoptosis in cancer cells.[4][5][6] One such lectin, designated AAL, is a homodimer with subunits of approximately 15.8 kDa.[4][5][6] Another, AAL-2, is a 43 kDa lectin with high selectivity for N-acetylglucosamine (GlcNAc).[7]
These protocols outline multi-step purification strategies designed to yield highly purified preparations of this compound and Agrocybe lectins suitable for downstream applications, including structural and functional studies.
Part 1: Purification of Antifungal Peptide (this compound) from Agrocybe cylindracea
This section details a four-step chromatographic procedure for the purification of the 9 kDa antifungal peptide, this compound. The workflow is designed to separate this compound based on its charge and size.
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Quantitative Data Summary (Illustrative)
The following table presents an illustrative summary of the purification of this compound. Actual yields and purification folds may vary depending on the starting material and experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 5000 | 2 | 100 | 1 |
| DEAE-Cellulose (Unadsorbed) | 800 | 4500 | 5.6 | 90 | 2.8 |
| Affi-gel Blue Gel | 150 | 3750 | 25 | 75 | 12.5 |
| FPLC - Mono S | 25 | 3000 | 120 | 60 | 60 |
| FPLC - Superdex 75 | 8 | 2400 | 300 | 48 | 150 |
Experimental Protocols
1. Crude Extract Preparation
-
Homogenize fresh fruiting bodies of Agrocybe cylindracea in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) at a ratio of 1:3 (w/v).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which constitutes the crude protein extract.
2. Step 1: DEAE-Cellulose Chromatography (Anion Exchange)
-
Objective: To remove acidic proteins that bind to the positively charged resin. This compound is expected to be in the unadsorbed fraction.[1][2]
-
Materials:
-
Column: DEAE-Cellulose resin packed in a suitable column.
-
Equilibration Buffer: 10 mM Tris-HCl, pH 7.5.
-
-
Protocol:
-
Equilibrate the DEAE-Cellulose column with at least 5 column volumes (CV) of Equilibration Buffer.
-
Load the crude protein extract onto the column at a flow rate of 1-2 mL/min.
-
Collect the flow-through (unadsorbed) fraction. This fraction contains this compound.
-
Wash the column with 2-3 CV of Equilibration Buffer and combine the wash with the unadsorbed fraction.
-
3. Step 2: Affi-gel Blue Gel Chromatography (Affinity)
-
Objective: To bind proteins that have an affinity for the Cibacron Blue F3GA dye, which can include nucleotide-binding proteins. This compound is expected to bind to this resin.[1][2]
-
Materials:
-
Column: Affi-gel Blue Gel resin.
-
Binding Buffer: 10 mM Tris-HCl, pH 7.5.
-
Elution Buffer: 10 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl.
-
-
Protocol:
-
Equilibrate the Affi-gel Blue Gel column with 5 CV of Binding Buffer.
-
Load the unadsorbed fraction from the DEAE-Cellulose step onto the column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient or a step gradient of Elution Buffer. Collect fractions and assay for antifungal activity.
-
4. Step 3: FPLC - Mono S Chromatography (Cation Exchange)
-
Objective: Further purification based on positive charges. This compound is expected to bind to the negatively charged Mono S resin.[1][2]
-
Materials:
-
Column: Mono S HR 5/50 column.
-
Buffer A: 20 mM MES, pH 6.0.
-
Buffer B: 20 mM MES, pH 6.0, containing 1.0 M NaCl.[8]
-
FPLC system.
-
-
Protocol:
-
Equilibrate the Mono S column with Buffer A.
-
Apply the active fractions from the Affi-gel Blue Gel step (dialyzed against Buffer A) to the column.
-
Wash with Buffer A until the baseline is stable.
-
Elute with a linear gradient of 0-50% Buffer B over 20 CV.
-
Collect fractions and identify those with antifungal activity.
-
5. Step 4: FPLC - Superdex 75 Chromatography (Gel Filtration)
-
Objective: To separate proteins based on their molecular size and to obtain a highly purified and homogenous sample of the 9 kDa this compound.[1][2]
-
Materials:
-
Column: Superdex 75 10/300 GL column.[9]
-
Mobile Phase: 150 mM Ammonium Bicarbonate, pH 8.0, or Phosphate Buffered Saline (PBS), pH 7.4.
-
FPLC system.
-
-
Protocol:
-
Equilibrate the Superdex 75 column with the chosen Mobile Phase at a flow rate of 0.5-1.0 mL/min.[9]
-
Concentrate the active fractions from the Mono S step.
-
Load the concentrated sample onto the column.
-
Elute with the Mobile Phase at a constant flow rate.
-
Collect fractions corresponding to the expected molecular weight of 9 kDa.
-
Analyze fractions for purity using SDS-PAGE.
-
Part 2: Purification of Antitumor Lectins from Agrocybe aegerita
This section provides two alternative protocols for the purification of lectins from Agrocybe aegerita, which have demonstrated antitumor properties by inducing apoptosis.
Protocol A: Purification of 15.8 kDa Lectin (AAL)
This protocol is based on a multi-step chromatographic process following initial protein precipitation.[4][5][6]
Caption: Workflow for the purification of the 15.8 kDa AAL lectin.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 3000 | 6000 | 2 | 100 | 1 |
| Ammonium Sulfate (40-80%) | 1000 | 5400 | 5.4 | 90 | 2.7 |
| DEAE-Sepharose FF | 120 | 4200 | 35 | 70 | 17.5 |
| Sephacryl S-200 HR | 30 | 3300 | 110 | 55 | 55 |
| GF-250 HPLC | 10 | 2700 | 270 | 45 | 135 |
-
Crude Extract and Ammonium Sulfate Precipitation:
-
Prepare a crude extract from A. aegerita fruiting bodies as described for this compound.
-
Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while stirring at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes and discard the pellet.
-
Add more ammonium sulfate to the supernatant to reach 80% saturation.
-
Centrifuge again and collect the pellet.
-
Resuspend the pellet in a minimal volume of buffer (e.g., 20 mM Tris-HCl, pH 7.5) and dialyze extensively against the same buffer.
-
-
Step 1: DEAE-Sepharose Fast Flow Chromatography (Anion Exchange):
-
Objective: To bind and then selectively elute the lectin.
-
Materials: DEAE-Sepharose FF column, Buffer A (20 mM Tris-HCl, pH 7.5), Buffer B (20 mM Tris-HCl, pH 7.5, with 1 M NaCl).
-
Protocol: Equilibrate the column with Buffer A, load the dialyzed sample, wash with Buffer A, and elute with a linear gradient of 0-100% Buffer B.
-
-
Step 2: Sephacryl S-200 HR Chromatography (Gel Filtration):
-
Objective: To separate proteins based on size.
-
Materials: Sephacryl S-200 HR column, Mobile Phase (e.g., PBS, pH 7.4).
-
Protocol: Equilibrate the column with the mobile phase, load the concentrated active fractions from the previous step, and elute at a constant flow rate.
-
-
Step 3: GF-250 HPLC (Size Exclusion):
-
Objective: A final polishing step to achieve high purity.
-
Materials: GF-250 HPLC column, appropriate mobile phase.
-
Protocol: Apply the purified fraction from the Sephacryl S-200 step to the HPLC column and run under isocratic conditions.
-
Protocol B: Purification of N-acetylglucosamine-binding Lectin (AAL-2)
This protocol utilizes a highly specific affinity chromatography step for the purification of AAL-2.[7]
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 4. An antitumour lectin from the edible mushroom Agrocybe aegerita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An antitumour lectin from the edible mushroom Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel lectin from Agrocybe aegerita shows high binding selectivity for terminal N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
Application Notes and Protocols: Unveiling the Antifungal Potential of Agrocybin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybin, a peptide derived from the edible mushroom Agrocybe cylindracea, has demonstrated notable antifungal properties, positioning it as a promising candidate for novel antifungal drug development.[1][2][3][4] This document provides a comprehensive protocol for evaluating the in vitro antifungal activity of this compound against a panel of pathogenic and opportunistic fungi. The methodology is based on the standardized broth microdilution assays established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[5][6][7][8][9][10][11][12][13] Detailed procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are presented, alongside guidelines for data interpretation and presentation. Furthermore, this document includes a visual representation of a key fungal signaling pathway commonly targeted by antifungal agents, providing a broader context for understanding potential mechanisms of action.
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of new antifungal agents with novel mechanisms of action. This compound, a 9 kDa peptide isolated from Agrocybe cylindracea, has shown inhibitory activity against several fungal species, including the plant pathogens Mycosphaerella arachidicola and Fusarium oxysporum.[1][2][3] This inherent antifungal activity makes this compound a compelling subject for further investigation as a potential therapeutic agent.
Standardized in vitro susceptibility testing is a critical first step in the evaluation of any new antifungal compound. The broth microdilution method is the internationally recognized reference standard for determining the MIC of an antifungal agent against yeasts and molds.[5][6][8][9][10][11][12][13] This method provides a quantitative measure of the antifungal agent's potency and is essential for preclinical assessment. This protocol details the application of the broth microdilution technique for the comprehensive evaluation of this compound's antifungal spectrum and potency.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M27-A and EUCAST guidelines for antifungal susceptibility testing of yeasts.[10][11][12][13]
Materials:
-
This compound (purified)
-
Sterile, flat-bottom 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile distilled water or appropriate solvent for this compound
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader (optional)
-
Sterile pipettes and tips
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a small amount of a non-inhibitory organic solvent) at a concentration 100 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or longer for molds to ensure viability and purity.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours (or longer for slow-growing organisms).
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
-
The endpoint can be determined visually or by using a microplate reader at 490 nm.
-
Determination of Minimum Fungicidal Concentration (MFC)
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates (a ≥99.9% reduction in CFUs compared to the initial inoculum).
Data Presentation
The antifungal activity of this compound should be summarized in a clear and concise tabular format to facilitate comparison across different fungal species.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 16 |
| Candida glabrata | ATCC 90030 | 16 | 32 |
| Cryptococcus neoformans | ATCC 90112 | 4 | 8 |
| Aspergillus fumigatus | ATCC 204305 | 32 | >64 |
| Fusarium oxysporum | Clinical Isolate | 16 | 32 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific fungal strains and experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the protocol for determining the antifungal activity of this compound.
Fungal Signaling Pathway: Ergosterol Biosynthesis
A common target for antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. The following diagram illustrates a simplified overview of this pathway.
Conclusion
This application note provides a standardized and detailed protocol for the in vitro evaluation of the antifungal activity of this compound. By adhering to established methodologies, researchers can generate reliable and comparable data on the potency and spectrum of this promising antifungal peptide. The provided visualizations of the experimental workflow and a key fungal signaling pathway serve to enhance the understanding and application of this protocol. Further studies are warranted to elucidate the precise mechanism of action of this compound and to evaluate its efficacy in in vivo models of fungal infection.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 7. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for Screening Novel Compounds in HIV-1 Reverse Transcriptase Inhibition Assays
Topic: Evaluating Novel Compounds, such as Agrocybin, in HIV-1 Reverse Transcriptase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] This pivotal role makes HIV-1 RT a primary target for antiretroviral therapy.[2] Two major classes of RT inhibitors are currently in clinical use: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[3][4] NRTIs act as chain terminators after being incorporated into the nascent viral DNA, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[3][5] The constant emergence of drug-resistant HIV-1 strains necessitates the continuous search for new and effective RT inhibitors.[6]
These application notes provide a comprehensive guide for the preliminary in vitro evaluation of novel compounds, exemplified by the hypothetical molecule "this compound," for their potential to inhibit HIV-1 reverse transcriptase. The protocols outlined below describe common, reliable methods for determining the inhibitory activity and basic mechanism of action of a test compound.
Experimental Protocols
Non-Radioactive Colorimetric HIV-1 RT Inhibition Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of potential inhibitors.[7] It measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand, which is then quantified using an anti-DIG antibody conjugated to peroxidase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from Promega or Thermo Fisher)[8]
-
Test compound (e.g., "this compound") dissolved in an appropriate solvent (e.g., DMSO)
-
HIV-1 RT Assay Kit (e.g., from Sigma-Aldrich, XpressBio) containing:[7]
-
Reaction Buffer
-
Template/Primer Hybrid (e.g., poly(A) x oligo(dT)15)
-
dNTP mix (containing DIG-dUTP)
-
Lysis Buffer
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of the test compound (e.g., this compound) at various concentrations. A known RT inhibitor (e.g., Nevirapine for NNRTI, AZT-TP for NRTI) should be used as a positive control. A no-inhibitor control (vehicle only) is also required.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the template/primer hybrid, and the dNTP mix.
-
Addition of Inhibitor: Add the serially diluted test compound, positive control, and vehicle control to their respective wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin.
-
Incubate to allow binding, then wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-POD conjugate and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the peroxidase substrate and incubate until a color change is observed.
-
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce RT activity by 50%).
FRET-Based Real-Time HIV-1 RT Inhibition Assay
This method allows for the real-time monitoring of DNA polymerization and is suitable for detailed kinetic studies.[1] It utilizes a doubly labeled DNA primer/template where the fluorescence of a donor fluorophore is quenched by a quencher. As the RT synthesizes DNA, the primer is extended, separating the fluorophore and quencher and leading to an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (e.g., "this compound")
-
Doubly-labeled primer/template DNA (with a fluorophore and a quencher)
-
dNTP mix
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)[9]
-
96-well plates suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure:
-
Complex Formation: In a 96-well plate, pre-incubate the HIV-1 RT with the doubly-labeled primer/template DNA to form the enzyme-substrate complex.[1]
-
Inhibitor Addition: Add the test compound at various concentrations to the wells containing the RT-p/t complex and incubate for a few minutes.[1]
-
Initiation of Polymerization: Start the reaction by adding the dNTP mix to each well.[1]
-
Real-Time Monitoring: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. This assay can also be adapted to investigate the mechanism of inhibition (e.g., competitive, non-competitive) by varying the substrate concentrations.
Data Presentation
Quantitative data from inhibition assays should be systematically organized to facilitate comparison and interpretation. The following tables are examples of how to present the results for a novel compound like "this compound."
Table 1: HIV-1 RT Inhibition by this compound (Colorimetric Assay)
| Compound | Concentration (µM) | Mean Absorbance | % Inhibition |
| No Inhibitor | 0 | 1.250 | 0% |
| This compound | 0.1 | 1.125 | 10% |
| 1 | 0.875 | 30% | |
| 10 | 0.625 | 50% | |
| 50 | 0.313 | 75% | |
| 100 | 0.125 | 90% | |
| Nevirapine | 1 | 0.150 | 88% |
Table 2: IC50 Values for HIV-1 RT Inhibitors
| Compound | IC50 (µM) |
| This compound | 10.0 |
| Nevirapine (NNRTI Control) | 0.4 |
| AZT-TP (NRTI Control) | 0.1 |
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following are Graphviz DOT scripts for generating such diagrams.
HIV-1 Replication Cycle and Points of Inhibition
Caption: HIV-1 lifecycle and targets for antiretroviral drugs.
Workflow for Screening HIV-1 RT Inhibitors
References
- 1. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of low-molecular weight inhibitors of HIV-1 reverse transcriptase using a cell-based high-throughput screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes & Protocols for the Synthesis of Agrocybin Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical chemical synthesis of Agrocybin, an antifungal peptide first isolated from the edible mushroom Agrocybe cylindracea.[1][2][3] While originally discovered and characterized through purification from its natural source, this document outlines detailed protocols for its de novo synthesis using modern peptide synthesis techniques. The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), adapted for the specific sequence of this compound.
This compound is a 9 kDa peptide with known antifungal properties against various fungal species and inhibitory activity against HIV-1 reverse transcriptase.[1][3][4][5] Its potential therapeutic applications necessitate the development of reliable and scalable synthetic routes to enable further research and drug development.
Physicochemical Properties of Natural this compound
A summary of the key characteristics of this compound isolated from its natural source is presented below. This data serves as a benchmark for the characterization of synthetically produced this compound.
| Property | Value | Reference |
| Molecular Weight | 9 kDa | [1][3][4] |
| Source | Agrocybe cylindracea | [1][2] |
| Antifungal Activity (IC50 against Mycosphaerella arachidis) | 125 µM | [4] |
| HIV-1 Reverse Transcriptase Inhibitory Activity (IC50) | 60 µM | [4] |
| N-terminal Sequence | ANDPQCLYGNVAAKF | [2] |
Section 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis (SPPS) is the preferred method for the chemical synthesis of peptides, offering high efficiency and the ability to automate the process.[6][7][8] The following protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[6][7]
General Workflow for SPPS of this compound
The overall workflow for the SPPS of this compound is depicted in the diagram below. The synthesis proceeds from the C-terminus to the N-terminus of the peptide, with the growing peptide chain anchored to a solid resin support.[9]
Detailed Protocol for SPPS of this compound
This protocol is designed for a manual synthesis, but can be adapted for automated peptide synthesizers.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Oxyma Pure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (corresponding to the C-terminus of the desired this compound fragment) with DIC and Oxyma Pure in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.
-
Washing: Wash the resin with DMF (5 times) to remove piperidine.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid coupling and washing, perform a final Fmoc deprotection (step 4) and washing (step 5).
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry.
-
Quantitative Data for SPPS (Theoretical)
The following table provides an example of the quantities of reagents required for the synthesis of a small fragment of this compound on a 0.1 mmol scale.
| Reagent | Molar Excess (relative to resin capacity) | Quantity for 0.1 mmol scale |
| Fmoc-Amino Acid | 4 equivalents | 0.4 mmol |
| DIC | 4 equivalents | 0.4 mmol |
| Oxyma Pure | 4 equivalents | 0.4 mmol |
| Piperidine (20% in DMF) | N/A | 5 mL per deprotection |
| TFA Cleavage Cocktail | N/A | 10 mL |
Section 2: Liquid-Phase Peptide Synthesis (LPPS) of this compound
Liquid-phase peptide synthesis (LPPS) offers an alternative to SPPS, particularly for the synthesis of shorter peptides or for large-scale production where the use of a solid support may be limiting.[10] In LPPS, the synthesis is carried out in solution, and the growing peptide is purified after each coupling step.[10][11]
General Workflow for LPPS of this compound
The workflow for LPPS involves a series of coupling and deprotection steps in solution, with purification of the intermediate peptide fragments.
Detailed Protocol for LPPS of this compound (Fragment Synthesis)
This protocol describes the synthesis of a dipeptide fragment of this compound.
Materials:
-
C-terminal amino acid methyl ester
-
N-terminal Fmoc-protected amino acid
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Organic solvents (e.g., DMF, ethyl acetate)
-
Piperidine solution (20% in DMF)
-
Aqueous acid and base solutions for extraction (e.g., 1N HCl, saturated NaHCO3)
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Activation: Dissolve the N-terminal Fmoc-protected amino acid in DMF and cool to 0°C. Add DCC and HOBt to activate the carboxylic acid.
-
Coupling: Add the C-terminal amino acid methyl ester to the activated amino acid solution and stir at room temperature overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide.
-
-
N-terminal Deprotection:
-
Dissolve the protected dipeptide in DMF.
-
Add 20% piperidine in DMF and stir for 30 minutes.
-
Evaporate the solvent and purify the resulting deprotected dipeptide.
-
-
Chain Elongation: The purified dipeptide can then be used as the C-terminal component for the next coupling reaction.
Quantitative Data for LPPS (Theoretical)
The following table provides an example of the quantities of reagents required for the synthesis of a dipeptide fragment on a 1 mmol scale.
| Reagent | Molar Equivalence | Quantity for 1 mmol scale |
| Fmoc-Amino Acid | 1.0 equivalent | 1.0 mmol |
| Amino Acid Methyl Ester | 1.0 equivalent | 1.0 mmol |
| DCC | 1.1 equivalents | 1.1 mmol |
| HOBt | 1.1 equivalents | 1.1 mmol |
Section 3: Characterization and Quality Control
Regardless of the synthetic method employed, the final this compound peptide must be rigorously characterized to ensure its identity, purity, and activity.
Analytical Techniques
| Technique | Purpose |
| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the synthetic peptide and for purification. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To confirm the molecular weight of the synthesized peptide. |
| Amino Acid Analysis | To determine the amino acid composition of the peptide. |
| NMR Spectroscopy | To determine the three-dimensional structure of the peptide. |
Biological Activity Assays
The biological activity of the synthetic this compound should be compared to that of the natural peptide.
-
Antifungal Assays: The inhibitory activity of the synthetic peptide should be tested against a panel of fungal species, such as Mycosphaerella arachidicola and Fusarium oxysporum.[2]
-
Enzyme Inhibition Assays: The inhibitory activity against HIV-1 reverse transcriptase should be quantified.[1][4]
Disclaimer: The protocols and data presented in these application notes are for informational purposes and are based on established peptide synthesis methodologies. The synthesis of this compound has not been explicitly reported in the peer-reviewed literature. Therefore, these protocols should be considered as a starting point for the development of a robust synthesis strategy. Optimization of coupling reagents, reaction times, and purification methods will be necessary to achieve a high-quality final product.
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PlumX [plu.mx]
- 4. mdpi.com [mdpi.com]
- 5. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 6. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 9. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. Liquid-phase combinatorial synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Agrocybin: Application Notes and Protocols for Agricultural Fungal Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a promising antifungal peptide isolated from the edible mushroom Agrocybe cylindracea (also known as Agrocybe aegerita).[1][2] This 9 kDa peptide has demonstrated notable activity against several plant pathogenic fungi, positioning it as a potential candidate for the development of novel bio-fungicides for agricultural applications.[1][2][3] Its proteinaceous nature suggests a biodegradable profile, offering an environmentally benign alternative to conventional synthetic fungicides. These application notes provide a summary of the current knowledge on this compound's antifungal activity, protocols for its evaluation, and a discussion of its potential applications in crop protection.
It is important to distinguish this compound from other antifungal compounds also found in Agrocybe aegerita. One such compound is Ageritin, a ribotoxin-like protein that inhibits fungal growth by cleaving a single phosphodiester bond in the rRNA, thereby blocking protein synthesis.[4] Another is cylindracin, a cysteine-rich protein that also inhibits the growth of filamentous fungi.[5] this compound's distinct properties and mechanism of action make it a unique subject of study for agricultural antifungal applications.
Spectrum of Antifungal Activity
This compound has shown inhibitory effects against a range of phytopathogenic fungi. The available quantitative data on its efficacy is summarized in the table below.
| Target Fungal Pathogen | Common Disease Caused | Host Plant(s) | Efficacy Metric | Value |
| Mycosphaerella arachidicola | Early leaf spot | Peanut | IC50 | 125 µM[1] |
| Fusarium oxysporum | Fusarium wilt | Various (e.g., tomato, banana, cucurbits) | Reported inhibitory activity (quantitative data not specified) | [1] |
Note: Further research is required to expand the spectrum of known activity of this compound against a wider range of economically important agricultural fungal pathogens.
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, it is suggested that like many other antifungal peptides, this compound may act by disrupting the fungal cell membrane.[1] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The proposed general mechanism is illustrated in the diagram below.
Caption: Proposed mechanism of this compound action on the fungal cell membrane.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound Against Filamentous Fungi (Broth Microdilution Method)
This protocol is a general method adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungal pathogens.
1. Materials:
-
Purified this compound
-
Target filamentous fungal culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile distilled water
-
Positive control antifungal (e.g., a commercial fungicide)
-
Negative control (sterile medium)
2. Procedure:
-
Fungal Spore Suspension Preparation:
-
Grow the target fungus on Potato Dextrose Agar (PDA) plates until sporulation.
-
Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final concentration of 1-5 x 10^4 spores/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform serial dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal spore suspension to each well containing the this compound dilutions.
-
Include a positive control (fungal suspension with a known antifungal) and a negative control (fungal suspension in medium only).
-
Incubate the plates at the optimal growth temperature for the target fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
-
Determination of MIC:
-
Visually inspect the plates for fungal growth (turbidity).
-
Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the negative control.
-
Caption: Workflow for in vitro antifungal susceptibility testing of this compound.
Protocol 2: Isolation of this compound from Agrocybe cylindracea Fruiting Bodies
This protocol outlines the general steps for the purification of this compound.
1. Materials:
-
Fresh fruiting bodies of Agrocybe cylindracea
-
Phosphate buffer
-
DEAE-cellulose
-
Affi-gel blue gel
-
Mono S column (for FPLC)
-
Superdex 75 column (for FPLC)
-
Fast Protein Liquid Chromatography (FPLC) system
2. Procedure:
-
Extraction: Homogenize fresh fruiting bodies in a suitable buffer (e.g., phosphate buffer) and centrifuge to obtain a crude extract.
-
Ion Exchange Chromatography:
-
Affinity Chromatography:
-
FPLC - Cation Exchange Chromatography:
-
FPLC - Gel Filtration:
Caption: Purification workflow for this compound.
Potential Applications in Agriculture
This compound's demonstrated antifungal activity against plant pathogens suggests its potential as a biocontrol agent in agriculture. Potential applications include:
-
Seed Treatments: Applying this compound to seeds could protect them from seed-borne and soil-borne fungal pathogens during germination and early growth stages.
-
Foliar Sprays: Formulations of this compound could be developed as foliar sprays to control diseases affecting leaves, stems, and flowers.
-
Post-Harvest Treatment: Application of this compound to harvested fruits and vegetables could potentially reduce post-harvest rots caused by fungal pathogens, thereby extending shelf life.
-
Integrated Pest Management (IPM): this compound could be incorporated into IPM strategies alongside other control methods to reduce reliance on synthetic fungicides.
Future Directions
Further research is needed to fully assess the potential of this compound in agricultural fungal control. Key areas for future investigation include:
-
Broadening the Spectrum of Activity: Testing this compound against a wider range of economically important fungal pathogens.
-
In Planta Efficacy Studies: Evaluating the efficacy of this compound in controlling fungal diseases on host plants under greenhouse and field conditions.
-
Formulation Development: Developing stable and effective formulations of this compound for practical application.
-
Toxicology and Environmental Impact Studies: Assessing the safety of this compound to non-target organisms and its fate in the environment.
-
Elucidation of the Precise Mechanism of Action: A deeper understanding of how this compound kills fungal cells could aid in its optimization and application.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. mdpi.com [mdpi.com]
- 5. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Developing Agrocybin as a Potential Antifungal Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin, a peptide originating from the edible mushroom Agrocybe cylindracea, has demonstrated potential as an antifungal agent. This 9 kDa peptide has shown inhibitory activity against several fungal species, warranting further investigation into its therapeutic potential.[1][2][3][4] Notably, initial studies have indicated a lack of antibacterial activity and low cytotoxicity against the human hepatoma cell line HepG2, suggesting a degree of selectivity for fungal targets.[1][2][3][4]
These application notes provide a comprehensive guide for the continued development of this compound. They include summaries of known quantitative data, detailed protocols for essential experiments to determine its antifungal efficacy and safety profile, and frameworks for elucidating its mechanism of action. The provided workflows and hypothetical signaling pathways are intended to guide future research directions.
Data Presentation
A summary of the currently available quantitative data for this compound is presented below. Further research is required to expand this dataset to include a broader range of fungal pathogens and mammalian cell lines.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Source | Agrocybe cylindracea | [1][2][3][4] |
| Molecular Weight | 9 kDa | [1][2][3][4] |
| Antifungal Activity (IC50) | 125 µM (Mycosphaerella arachidicola) | [2] |
| Antibacterial Activity | Inactive up to 300 µM | [1][2][3] |
| Cytotoxicity (HepG2) | No antiproliferative activity up to 110 µM | [1][3][4] |
Experimental Protocols
The following protocols are designed to facilitate the comprehensive evaluation of this compound's antifungal potential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound required to inhibit the growth of various fungal strains.
Materials:
-
This compound peptide (lyophilized)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO, if required for solubility)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile, deionized water to a final concentration of 1 mg/mL. If solubility is an issue, a minimal amount of DMSO can be used. Further dilutions should be made in RPMI-1640 medium.
-
Fungal Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound).
-
Well 12 will serve as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth. The results can be confirmed by reading the optical density at 530 nm.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on human cell lines to determine its therapeutic index.
Materials:
-
This compound peptide
-
Human cell lines (e.g., HEK293 - human embryonic kidney, HaCaT - human keratinocytes)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Investigation of Mechanism of Action - Cell Membrane Permeability
This protocol uses the fluorescent dye propidium iodide (PI) to assess if this compound disrupts the fungal cell membrane.
Materials:
-
This compound peptide
-
Fungal strain (e.g., Candida albicans)
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Sabouraud Dextrose Broth (SDB)
-
Fluorometer or fluorescence microscope
Procedure:
-
Fungal Cell Preparation: Grow the fungal cells in SDB to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a density of 1 x 10^7 cells/mL.
-
Treatment: Add this compound to the cell suspension at its MIC and 2x MIC. Include a positive control (e.g., 70% ethanol) and a negative control (PBS only).
-
PI Staining: Add PI to each sample to a final concentration of 2 µg/mL.
-
Incubation: Incubate the samples in the dark at room temperature for 30 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorometer (excitation at 535 nm, emission at 617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates PI uptake and therefore compromised cell membrane integrity.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a hypothetical signaling pathway for the development of this compound.
Caption: Experimental workflow for the development of this compound.
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PlumX [plu.mx]
- 4. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for In Vitro Studies of Agrocybin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea.[1][2][3][4] Existing research has demonstrated its antifungal properties against various fungal species and inhibitory activity against HIV-1 reverse transcriptase.[1][2][3] It has also been shown to exhibit weak mitogenic activity on murine splenocytes but notably lacks antiproliferative effects on HepG2 hepatoma cells at concentrations up to 110 µM and does not possess antibacterial activity.[1][2][3] This document provides a comprehensive guide for the in vitro experimental design to further elucidate the biological activities of this compound, with a particular focus on its potential anticancer and immunomodulatory effects. The following protocols and application notes are intended to guide researchers in generating robust and reproducible data.
Experimental Design Workflow
The following workflow outlines a systematic approach to characterizing the in vitro effects of this compound.
Caption: A general experimental workflow for the in vitro characterization of this compound.
I. Preliminary Studies: Cytotoxicity Screening
The initial step is to assess the cytotoxic effects of this compound across a panel of human cancer cell lines and normal cells to determine its therapeutic window.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer and normal cell lines.
Materials:
-
This compound (lyophilized powder)
-
Selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate)) and a normal cell line (e.g., HEK293 or primary cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and prepare serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 300 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) for each cell line.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Cancer Cell Lines | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| PC-3 | 24 | |
| 48 | ||
| 72 | ||
| Normal Cell Line | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
II. Mechanistic Studies: Apoptosis and Cell Cycle Analysis
If this compound exhibits significant cytotoxicity in cancer cell lines, the next step is to investigate the underlying mechanism of cell death.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation: Apoptosis Induction by this compound
| Treatment | Concentration | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | - | 24 | ||
| This compound | IC50 | 24 | ||
| 2x IC50 | 24 | |||
| Untreated Control | - | 48 | ||
| This compound | IC50 | 48 | ||
| 2x IC50 | 48 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI)/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with PI/RNase solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | - | 24 | |||
| This compound | IC50 | 24 | |||
| 2x IC50 | 24 | ||||
| Untreated Control | - | 48 | |||
| This compound | IC50 | 48 | |||
| 2x IC50 | 48 |
III. Immunomodulatory Effects
Given that many mushroom-derived compounds have immunomodulatory properties, it is crucial to investigate this compound's effect on immune cells.
Protocol 4: Cytokine Release Assay
Objective: To measure the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells (e.g., PBMCs or macrophages).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)
-
This compound
-
LPS (lipopolysaccharide) as a positive control for inflammation
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
Cell Stimulation: Treat immune cells with various concentrations of this compound in the presence or absence of LPS.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
Data Presentation: Cytokine Production in Response to this compound
| Treatment | This compound Conc. (µM) | LPS (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Untreated | 0 | 0 | |||
| This compound | 10 | 0 | |||
| 50 | 0 | ||||
| 100 | 0 | ||||
| LPS Control | 0 | 100 | |||
| This compound + LPS | 10 | 100 | |||
| 50 | 100 | ||||
| 100 | 100 |
IV. Signaling Pathway Analysis
To delve deeper into the molecular mechanisms, it is important to investigate key signaling pathways potentially modulated by this compound. Based on literature for other mushroom peptides, the NF-κB and MAPK pathways are plausible targets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
Quantifying Agrocybin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantification of Agrocybin, an antifungal peptide derived from the Agrocybe cylindracea mushroom, in a sample. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analysis of fungal peptides. The protocols cover sample preparation, spectrophotometric assays, and advanced chromatographic techniques.
Introduction to this compound and its Quantification
This compound is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea.[1][2] Its potential as a therapeutic agent necessitates reliable and accurate methods for its quantification in various samples, including fungal extracts and purification fractions. This document outlines three common methodologies for protein quantification, adapted for this compound: Spectrophotometric assays (Bradford and BCA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Total Protein Extraction from Agrocybe Mushroom
This protocol describes a general method for extracting total soluble proteins from fungal mycelia or fruiting bodies.
Materials:
-
Fresh or freeze-dried Agrocybe mushroom tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Protein Extraction Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.1 mM PMSF)[3]
-
Centrifuge and centrifuge tubes
-
Microfuge tubes
Procedure:
-
Weigh approximately 1-1.5 grams of fresh or lyophilized mushroom tissue.
-
In a pre-chilled mortar, add liquid nitrogen to the tissue and grind to a fine powder using a pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 5 mL of ice-cold Protein Extraction Buffer per gram of tissue.
-
Homogenize the sample on ice using a homogenizer or by vigorous vortexing.
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the total soluble proteins, and transfer it to a new tube.
-
Store the protein extract at -20°C or proceed immediately with quantification.
Diagram: Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Spectrophotometric Quantification
Spectrophotometric methods are rapid and straightforward for estimating total protein concentration. The Bradford and BCA assays are commonly used.[2][4][5][6][7][8] It is important to note that these methods provide a total protein concentration, and the concentration of this compound can be inferred if it is the predominant protein in a purified sample.
Principle: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[6][9]
Protocol:
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0.1 to 1.0 mg/mL.
-
Dilute the fungal protein extract to fall within the linear range of the standard curve.
-
In a microplate well or cuvette, add 20 µL of each standard or diluted sample.
-
Add 200 µL of Bradford reagent to each well/cuvette and mix gently.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the protein concentration of the samples from the standard curve.
Principle: This method involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of BCA, forming a purple-colored complex that absorbs light at 562 nm.[8][10]
Protocol:
-
Prepare a series of BSA standards with concentrations ranging from 20 to 2000 µg/mL.
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[7]
-
In a microplate well, add 25 µL of each standard or sample.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[8]
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Create a standard curve and calculate the protein concentrations of the samples.
| Parameter | Bradford Assay | BCA Assay |
| Principle | Dye-binding (Coomassie Blue) | Copper reduction and chelation (BCA) |
| Wavelength | 595 nm | 562 nm |
| Standard Protein | Bovine Serum Albumin (BSA) | Bovine Serum Albumin (BSA) |
| Incubation | 5-10 min at Room Temp. | 30 min at 37°C |
| Interfering Subs. | Detergents | Reducing agents, chelators |
Table 1: Comparison of Spectrophotometric Assays.
HPLC-UV Quantification
For more specific quantification of this compound in purified or semi-purified samples, a reverse-phase HPLC-UV method is recommended.
Principle: This technique separates proteins based on their hydrophobicity. Quantification is achieved by integrating the area of the chromatographic peak corresponding to this compound and comparing it to a standard curve of known concentrations.
Instrumentation and Conditions (General starting point for a 9 kDa protein):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C4 or C8 column with a wide pore size (≥300 Å) is suitable for proteins of this size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Standard: A purified this compound standard of known concentration is required for generating a calibration curve.
Protocol:
-
Prepare a calibration curve using a purified this compound standard at several concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Filter the samples and standards through a 0.45 µm filter before injection.
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
Plot the peak area versus concentration for the standards to generate a calibration curve.
-
Determine the concentration of this compound in the samples using the calibration curve.
LC-MS/MS Quantification
LC-MS/MS provides the highest selectivity and sensitivity for quantifying this compound, especially in complex biological matrices. This can be done by analyzing the intact protein ("top-down") or by digesting the protein and quantifying a specific "signature" peptide ("bottom-up"). For a 9 kDa protein, a top-down approach is feasible.[11]
Principle: The sample is introduced into a mass spectrometer, where the this compound molecules are ionized. The mass-to-charge ratio (m/z) of the intact protein is measured. Quantification is achieved using selected reaction monitoring (SRM) or by extracting the ion chromatogram for the specific m/z of this compound.
Instrumentation and Conditions (General starting point):
-
LC System: A UHPLC system is preferred for better resolution.
-
Column: Similar to HPLC-UV, a C4 or C8 column with a wide pore size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the 9 kDa protein.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Method: Full scan to determine the charge state distribution of this compound, followed by SRM or extracted ion chromatography for quantification.
-
Internal Standard: A stable isotope-labeled version of this compound or a similar peptide is recommended for the highest accuracy.
Protocol:
-
Develop an LC method to achieve good separation of this compound.
-
Infuse a purified this compound standard into the mass spectrometer to determine its m/z values for different charge states.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity.
-
Prepare a calibration curve using a purified this compound standard, spiked into a matrix similar to the samples if possible.
-
Analyze the samples and standards using the developed LC-MS/MS method.
-
Quantify this compound by comparing the peak area of the specific m/z transition to the calibration curve.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Hydrophobic separation, UV absorbance | Mass-to-charge ratio detection |
| Selectivity | Moderate | Very High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Sample Purity | Requires relatively pure sample | Can be used for complex mixtures |
| Standard | Purified this compound | Purified this compound, ideally with an internal standard |
Table 2: Comparison of Chromatographic Quantification Methods.
Generalized Signaling Pathway of Fungal Antifungal Peptides
While the specific signaling pathway of this compound is not fully elucidated, many fungal defensins and antifungal peptides share common mechanisms of action.[12][13][14] These often involve interaction with the fungal cell surface, leading to membrane permeabilization and the induction of intracellular stress responses.
Diagram: Generalized Antifungal Peptide Signaling Pathway
Caption: Generalized fungal antifungal peptide signaling.
The proposed mechanism involves the initial binding of this compound to components of the fungal cell wall, such as chitin and glucans. This is followed by interaction with the cell membrane, potentially targeting specific lipids like sphingolipids and ergosterol.[14] This interaction can lead to membrane permeabilization, causing an influx of ions and disruption of cellular homeostasis. Furthermore, this can trigger intracellular signaling cascades, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to programmed cell death or apoptosis.[13][14]
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 3. iitg.ac.in [iitg.ac.in]
- 4. nepjol.info [nepjol.info]
- 5. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization and expression of fungal defensin in Escherichia coli and its antifungal mechanism by RNA-seq analysis [frontiersin.org]
- 14. Defensins: antifungal lessons from eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrocybin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is an antifungal peptide with a molecular mass of approximately 9 kDa, originally isolated from the edible mushroom Agrocybe cylindracea.[1][2][3] This peptide has demonstrated notable antifungal activity against various fungal species and inhibitory effects on HIV-1 reverse transcriptase.[1][2][4] As a potential therapeutic agent, understanding its stability and establishing optimal storage conditions are critical for preserving its biological activity and ensuring experimental reproducibility.
These application notes provide a comprehensive guide to the stability and storage of this compound, including recommended protocols for stability assessment. While specific stability data for this compound is limited, the following recommendations are based on established principles of peptide chemistry and general best practices for handling and storing peptides.
Physicochemical Properties and Stability Profile
While detailed stability studies on this compound are not extensively published, some information is available. It has been noted to retain its antifungal activity at temperatures up to 80°C.[4] The N-terminal sequence of this compound has been reported, and the full amino acid composition is crucial for predicting potential degradation pathways.[5] Peptides containing amino acids such as Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine are generally more susceptible to degradation through oxidation, deamidation, and hydrolysis.[6]
Potential Degradation Pathways for Peptides:
-
Oxidation: Methionine, Cysteine, and Tryptophan residues are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[6]
-
Deamidation: Asparagine and Glutamine residues can undergo deamidation to form Aspartic acid and Glutamic acid, respectively. This process is pH-dependent and can alter the peptide's charge and conformation.[7]
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially at low or high pH and elevated temperatures.[6][7]
-
Aggregation: Peptides can form aggregates, leading to loss of solubility and biological activity. This can be influenced by factors such as concentration, pH, temperature, and ionic strength.[6][7]
-
Photodegradation: Exposure to light, particularly UV light, can degrade certain amino acid residues.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and activity of this compound. The following recommendations are based on general guidelines for peptide storage.[8][9]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Long-term (Years) | Store in a tightly sealed vial, protected from light and moisture. Allow to equilibrate to room temperature before opening to prevent condensation.[9][10] Purging the vial with an inert gas like argon or nitrogen can further prevent oxidation.[10] |
| -20°C | Short to medium-term (Months to a year) | Suitable for routine use. Follow the same precautions as for -80°C storage.[9] | |
| 4°C | Short-term (Weeks) | Not recommended for long-term storage but acceptable for temporary storage during handling.[8] | |
| In Solution | -80°C | Up to 6 months (aliquoted) | Prepare aliquots to avoid repeated freeze-thaw cycles.[11] Use a sterile buffer at pH 5-6 for better stability.[8] |
| -20°C | Up to 1 month (aliquoted) | Suitable for working stocks. Avoid frost-free freezers due to temperature fluctuations.[8][11] | |
| 4°C | Up to 1 week | For immediate use. Solutions are more prone to degradation and microbial contamination.[8] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a method to assess the stability of this compound under various conditions by monitoring its purity over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Lyophilized this compound peptide
-
Sterile, HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, pH 5.0
-
Sodium phosphate buffer, pH 8.0
-
Incubators or water baths set to various temperatures (e.g., 4°C, 25°C, 40°C)
-
RP-HPLC system with a C18 column
-
0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Reconstitute the peptide in sterile, HPLC-grade water to a final concentration of 1 mg/mL.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Incubation under Stress Conditions:
-
Aliquot the stock solution into separate sterile microcentrifuge tubes.
-
Dilute the aliquots with the respective buffers (PBS, acetate buffer, phosphate buffer) to a final concentration of 0.1 mg/mL.
-
Incubate the samples at different temperatures (4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each condition for analysis.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and should be optimized based on the peptide's retention time.
-
Inject 20 µL of each sample.
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and any degradation product peaks.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time for each condition to determine the degradation rate.
-
Protocol 2: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is designed to detect and quantify the formation of soluble aggregates of this compound.
Materials:
-
This compound samples from the stability study (Protocol 1)
-
Size-Exclusion Chromatography (SEC) system
-
SEC column suitable for the molecular weight range of this compound (e.g., 5-150 kDa)
-
Mobile phase: A buffer that minimizes non-specific interactions, such as 150 mM sodium phosphate, pH 7.0.
-
Protein standards for column calibration
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject an appropriate volume (e.g., 50 µL) of the this compound sample onto the column.
-
Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
-
Data Analysis:
-
The monomeric form of this compound will elute as a single major peak.
-
The presence of higher molecular weight species (dimers, trimers, or larger aggregates) will be indicated by peaks eluting earlier than the monomer peak.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates.
-
Visualizations
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. peptide.com [peptide.com]
- 10. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 11. biotechpeptides.com [biotechpeptides.com]
Application Notes and Protocols for Agrocybin in Food Preservation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Agrocybin, an antifungal peptide derived from the mushroom Agrocybe cylindracea, in the field of food preservation. The protocols outlined below are based on established methodologies for evaluating natural antimicrobial agents, adapted for the specific properties of this compound.
Introduction to this compound
This compound is a 9 kDa peptide isolated from the edible mushroom Agrocybe cylindracea.[1][2] It has demonstrated significant antifungal properties against a variety of fungal species.[1][2] Notably, this compound has been reported to show no inhibitory activity against bacteria, making it a targeted agent against fungal food spoilage.[1][2] Its natural origin and specific antifungal action make it a promising candidate for development as a food preservative.
Quantitative Data on Antifungal Activity
While extensive data on this compound's activity against common food spoilage fungi is still emerging, preliminary studies have established its efficacy against certain plant pathogenic fungi. This data provides a baseline for its potential application in food preservation.
| Fungal Species | Test | Concentration | Result | Reference |
| Mycosphaerella arachidis | IC50 | 125 µM | 50% inhibition of fungal growth | [3] |
| Fusarium oxysporum | Antifungal Assay | Not specified | Inhibitory activity observed | [3] |
| Various Bacterial Species | Antibacterial Assay | Up to 300 µM | No inhibitory activity | [1][2] |
Proposed Mechanism of Antifungal Action
The precise signaling pathways affected by this compound are a subject of ongoing research. However, based on studies of analogous antifungal peptides and defensins from mushrooms and plants, a multi-stage mechanism is proposed, primarily targeting the fungal cell membrane and inducing programmed cell death.
Signaling Pathway and Mechanism of Action Diagram
Caption: Proposed mechanism of this compound's antifungal action.
Experimental Protocols
The following protocols provide detailed methodologies for the isolation of this compound, its application as a food preservative, and the evaluation of its efficacy.
Protocol for this compound Isolation and Purification
This protocol is based on the established method for isolating this compound from Agrocybe cylindracea.[1][2]
Workflow Diagram:
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Homogenize fresh fruiting bodies of Agrocybe cylindracea in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Ion Exchange Chromatography (Anion): Apply the supernatant to a DEAE-cellulose column. This compound is expected to be in the unadsorbed fraction.
-
Affinity Chromatography: Load the unadsorbed fraction onto an Affi-gel blue gel column and elute the bound proteins.
-
Ion Exchange Chromatography (Cation) - FPLC: Further purify the eluted fraction using Fast Protein Liquid Chromatography (FPLC) with a Mono S column.
-
Gel Filtration Chromatography - FPLC: Perform a final purification and molecular weight estimation step using a Superdex 75 gel filtration column.
-
Verification: Confirm the purity and identity of the 9 kDa this compound peptide using SDS-PAGE and N-terminal sequencing if required.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against common food spoilage fungi.
Methodology:
-
Fungal Strains: Obtain pure cultures of relevant food spoilage fungi (e.g., Aspergillus niger, Penicillium roqueforti, Botrytis cinerea).
-
Inoculum Preparation: Prepare a standardized spore suspension (e.g., 1 x 10^5 spores/mL) in a suitable broth medium (e.g., Potato Dextrose Broth).
-
Microdilution Assay:
-
In a 96-well microtiter plate, prepare serial dilutions of purified this compound in the broth medium.
-
Add the fungal inoculum to each well.
-
Include positive (inoculum without this compound) and negative (broth only) controls.
-
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible fungal growth.
Protocol for Application of this compound to Food Products
This protocol outlines a general method for applying this compound to a model food system, such as fresh berries or sliced bread, to evaluate its preservative effect.
Methodology:
-
Preparation of this compound Solution: Dissolve purified this compound in a food-grade carrier solution (e.g., sterile water, a buffered solution, or an edible coating formulation) to achieve desired concentrations (e.g., based on MIC values).
-
Food Product Selection: Choose a food product susceptible to fungal spoilage (e.g., strawberries, bread slices).
-
Application:
-
Dipping Method: Immerse the food product in the this compound solution for a defined period (e.g., 1-2 minutes).
-
Spraying Method: Uniformly spray the surface of the food product with the this compound solution.
-
-
Control Groups: Prepare control groups treated with the carrier solution only.
-
Drying: Allow the treated food products to air-dry under sterile conditions.
-
Packaging: Package the treated and control samples in appropriate food-grade packaging.
Protocol for Shelf-Life Evaluation
This protocol assesses the effectiveness of this compound treatment in extending the shelf life of the food product.
Logical Relationship Diagram for Shelf-Life Testing:
Caption: Logical flow for shelf-life evaluation of food products.
Methodology:
-
Storage Conditions: Store the packaged food samples under conditions that simulate typical storage and distribution (e.g., refrigerated at 4°C or at ambient temperature).
-
Periodic Evaluation: At regular intervals (e.g., every 2 days), withdraw samples from each treatment group for analysis.
-
Microbiological Analysis:
-
Homogenize a known weight of the food sample in a sterile diluent.
-
Perform serial dilutions and plate on a suitable agar medium (e.g., Potato Dextrose Agar with an antibacterial agent).
-
Incubate and count the number of fungal colonies (CFU/g).
-
-
Sensory Evaluation: A trained panel can assess the samples for signs of spoilage, including visible mold growth, off-odors, changes in color, and texture degradation.
-
Physicochemical Analysis: Measure parameters such as weight loss, pH, and color changes using a colorimeter.
-
Data Analysis: Compare the rate of spoilage in the this compound-treated groups with the control groups to determine the extension in shelf life.
Safety and Regulatory Considerations
While this compound is derived from an edible mushroom, its application as a food preservative will require rigorous safety and toxicological evaluation to comply with food safety regulations. Studies on its cytotoxicity, allergenicity, and digestibility are essential for its commercial development. Preliminary data suggests low cytotoxicity to mammalian cells.[1]
Conclusion
This compound presents a compelling profile as a potential natural antifungal agent for food preservation. Its specificity for fungi and natural origin align with current consumer and industry trends. The protocols provided herein offer a framework for researchers to further investigate its efficacy, mechanism of action, and practical application in various food systems. Further research is warranted to expand the quantitative data on its activity against a broader range of food spoilage organisms and to conduct comprehensive safety assessments.
References
Application Notes and Protocols for Agrocybin in Plant Pathology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a 9 kDa, heat-stable antifungal peptide isolated from the edible mushroom Agrocybe cylindracea.[1][2] As a member of the growing class of antimicrobial peptides (AMPs) being investigated for agricultural applications, this compound presents a promising avenue for the development of novel bio-fungicides. Its activity against several economically important plant pathogenic fungi has been documented, suggesting its potential as a tool for plant disease management.[3]
These application notes provide an overview of this compound's known antifungal activities and detailed protocols for its study, aiming to equip researchers with the necessary tools to investigate its efficacy and mode of action, including its potential to elicit plant defense responses.
Application Note 1: Direct Antifungal Activity of this compound
This compound has demonstrated direct inhibitory effects on the mycelial growth of several fungal species. Its mode of action is characteristic of many antifungal peptides, which often involves direct interaction with fungal cell structures. While its exact mechanism is a subject for further research, the available data confirms its efficacy in vitro.
Quantitative Antifungal Activity Data
The following table summarizes the known antifungal spectrum of this compound against various plant pathogens. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Fungal Pathogen | Host Plant(s) | IC50 Value | Efficacy | Reference |
| Mycosphaerella arachidicola (syn. Mycosphaerella arachidis) | Peanut | 125 µM | Quantitative | [3] |
| Fusarium oxysporum | Various (e.g., Tomato, Banana, Maize) | Not Reported | Qualitative | [3] |
*Note: Further research is required to establish the full spectrum of this compound's activity and to determine IC50/EC50 values against other significant pathogens such as Botrytis cinerea, Rhizoctonia solani, and various species of Alternaria and Pythium.
Application Note 2: Investigating this compound as a Plant Defense Elicitor
Beyond direct antagonism, many antimicrobial peptides protect plants by inducing their innate immune systems, a phenomenon known as Induced Systemic Resistance (ISR). This response primes the entire plant for a faster and stronger defense against subsequent pathogen attacks. Key signaling pathways involved in plant immunity include those mediated by salicylic acid (SA), jasmonic acid (JA), and the production of reactive oxygen species (ROS).
Currently, there is no direct published evidence that this compound activates these pathways. Therefore, this represents a critical and promising area of research. Determining whether this compound's in planta efficacy is due solely to its direct antifungal properties or is augmented by the stimulation of host defenses is key to its development as a crop protection agent. The protocols provided in this document are designed to enable researchers to investigate these potential modes of action.
Experimental Protocols
Protocol 1: Determination of In Vitro Antifungal Activity (IC50)
This protocol details the mycelial growth inhibition assay to quantify the direct antifungal activity of this compound.
1. Materials:
-
Purified this compound peptide
-
Target fungal pathogen (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Sterile 96-well microplates
-
Fungal spore suspension or mycelial plugs
-
Spectrophotometer or microplate reader (OD 595-600 nm)
-
Sterile water or appropriate buffer for peptide dissolution
2. Procedure:
-
Prepare Fungal Inoculum: Culture the target fungus on PDA plates until actively growing. Prepare a spore suspension in sterile PDB and adjust the concentration to 1 x 10^5 spores/mL. Alternatively, create small mycelial plugs (e.g., 4 mm diameter) from the edge of an active colony.
-
Prepare this compound Dilutions: Create a stock solution of this compound. Perform a serial two-fold dilution in sterile PDB directly in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0 µM to 500 µM).
-
Inoculation: Add 10 µL of the fungal spore suspension to each well containing 90 µL of the this compound dilution. The final volume in each well should be 100 µL.
-
Controls:
-
Negative Control: Wells containing PDB and the fungal inoculum but no this compound (represents 100% growth).
-
Positive Control: Wells containing a known fungicide or PDB only (represents 0% growth).
-
-
Incubation: Seal the plate with a breathable film and incubate at the optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Collection: Measure the optical density (OD) of each well using a microplate reader at 595 nm.
-
Calculation: Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = [1 - (OD_sample - OD_positive_control) / (OD_negative_control - OD_positive_control)] * 100
-
IC50 Determination: Plot the % inhibition against the log of this compound concentration and use a non-linear regression (dose-response) analysis to determine the IC50 value.
Protocol 2: Evaluation of In Planta Disease Control Efficacy
This protocol describes a whole-plant bioassay to assess this compound's ability to protect plants from fungal disease.
1. Materials:
-
Test plants (e.g., 3-4 week old tomato or Arabidopsis plants)
-
This compound solution in a suitable buffer with a non-ionic surfactant (e.g., Tween-20 at 0.02%)
-
Fungal pathogen spore suspension (e.g., Botrytis cinerea at 1 x 10^6 spores/mL)
-
Spray bottles
-
High-humidity chambers or domes
2. Procedure:
-
Plant Treatment: Divide plants into groups (n ≥ 10 per group). Spray the foliage of the treatment group with the this compound solution until runoff. Spray the control group with the buffer/surfactant solution only.
-
Drying: Allow plants to dry for 24-48 hours. This period allows for potential induction of plant defenses.
-
Pathogen Challenge: Inoculate both treated and control plants by spraying them with the fungal spore suspension.
-
Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) at an appropriate temperature (e.g., 20-22°C) to facilitate infection and disease development.
-
Disease Assessment: After 3-7 days (depending on the pathogen), assess disease severity. This can be done by:
-
Lesion size measurement: Measure the diameter of necrotic lesions on the leaves.
-
Disease incidence: Calculate the percentage of plants showing symptoms.
-
Disease severity score: Use a visual rating scale (e.g., 0 = no symptoms, 5 = severe necrosis/plant death).
-
-
Data Analysis: Compare the disease severity between this compound-treated and control plants using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the percentage of disease reduction.
Protocol 3: Analysis of Defense-Related Gene Expression via RT-qPCR
This protocol is for investigating whether this compound induces plant defense signaling pathways by measuring the expression of key marker genes.
1. Materials:
-
Plant tissue from this compound-treated and control plants (from Protocol 2, collected at 0, 6, 24, and 48 hours post-treatment)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., PR-1 for SA pathway, PDF1.2 for JA pathway) and a reference gene (e.g., Actin or EF1α)
2. Procedure:
-
Sample Collection: At specified time points after this compound or control treatment (before pathogen challenge), collect leaf samples and immediately freeze them in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the plant tissue using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Set up the qPCR reaction with primers for your target and reference genes. Run the reaction in a qPCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the controls. A significant upregulation of PR-1 would suggest SA pathway activation, while upregulation of PDF1.2 would suggest JA pathway activation.
Protocol 4: Visualization of Reactive Oxygen Species (ROS) Production
This protocol uses 3,3'-Diaminobenzidine (DAB) staining to visualize the production of hydrogen peroxide (H₂O₂), a key ROS, in response to this compound.
1. Materials:
-
Leaf samples from this compound-treated and control plants
-
DAB solution (1 mg/mL, pH 3.8)
-
Ethanol (95%)
-
Microscope
2. Procedure:
-
Sample Collection: Collect leaves at various time points after this compound or control treatment (e.g., 0, 1, 3, 6 hours).
-
DAB Staining: Immerse the leaves in the DAB solution and incubate in the dark for 8 hours or until a brownish precipitate is visible.
-
Destaining: Remove the DAB solution and clear the chlorophyll by boiling the leaves in 95% ethanol for 10 minutes.
-
Visualization: The presence of H₂O₂ is indicated by a dark brown precipitate. Observe and photograph the leaves under a microscope.
-
Analysis: Compare the intensity and distribution of the brown stain between treated and control leaves to qualitatively assess ROS production.
Putative Signaling Pathways and Research Framework
The following diagrams illustrate the potential signaling pathways that could be investigated and a logical framework for characterizing this compound's complete mode of action.
References
Application Notes and Protocols for Laboratory-scale Production of Recombinant Agrocybin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a potent antifungal peptide originally isolated from the edible mushroom Agrocybe cylindracea.[1][2][3] This small, cysteine-rich protein exhibits inhibitory activity against various fungal species and also demonstrates inhibition of HIV-1 reverse transcriptase.[1][2][3] These properties make it a compelling candidate for the development of new therapeutic agents. The production of this compound through recombinant DNA technology offers a scalable and controlled method for obtaining the pure peptide required for research and preclinical development.
These application notes provide a comprehensive guide to the laboratory-scale production of recombinant this compound. The protocols are based on the expression of a protein homologous to native this compound, identified as the mature C-terminal domain of the Cc-PRI3 protein from Cyclocybe cylindracea (a synonym for Agrocybe cylindracea).[4] This domain, spanning amino acids 37-95, has a molecular weight and N-terminal sequence that corresponds to the isolated native this compound.[4] The methodologies cover gene synthesis, expression in Pichia pastoris, purification, and functional characterization.
Recombinant this compound (Cc-PRI3(37-95)) Properties
A summary of the key properties of the target recombinant protein is presented below.
| Property | Description | Reference |
| Putative Amino Acid Sequence | ANLTCAGSCSGGFGGSFGCDGSGCCNGGYCGHGCGSGTSCSGGF | [4] |
| Corresponding Gene | Cyclocybe cylindracea Pri3 (Cc-Pri3) | [4] |
| Molecular Weight (Calculated) | ~6.2 kDa | [4] |
| Number of Cysteine Residues | 8 | [4] |
| Reported Biological Activity | Antifungal, HIV-1 Reverse Transcriptase Inhibition | [1][2][3] |
Experimental Workflow Overview
The overall workflow for the production of recombinant this compound is depicted below. It begins with the design and synthesis of a gene optimized for expression in Pichia pastoris, followed by cloning into a secretion vector, transformation of the yeast host, protein expression and secretion, purification from the culture medium, and finally, characterization of the purified protein.
Caption: Experimental workflow for recombinant this compound production.
Detailed Experimental Protocols
Protocol 3.1: Gene Design, Synthesis, and Cloning
This protocol describes the creation of an expression vector for the secreted production of recombinant this compound in Pichia pastoris.
-
Gene Design :
-
The amino acid sequence for the mature this compound peptide (Cc-PRI3 residues 37-95) is used as the template.[4]
-
Reverse translate the amino acid sequence to DNA. Codon-optimize the resulting DNA sequence for high-level expression in Pichia pastoris.
-
Incorporate restriction sites at the 5' (e.g., EcoRI) and 3' (e.g., XbaI) ends for cloning into the pPICZα A vector. These sites should be chosen to be compatible with the vector's multiple cloning site and to ensure in-frame fusion with the N-terminal α-factor secretion signal.
-
Add a C-terminal polyhistidine tag (6xHis-tag) sequence immediately before the stop codon to facilitate affinity purification.
-
Ensure a stop codon (e.g., TAA) is present at the end of the sequence.
-
-
Gene Synthesis :
-
Synthesize the designed DNA fragment through a commercial gene synthesis service.
-
-
Vector Preparation :
-
Digest the pPICZα A expression vector with the selected restriction enzymes (e.g., EcoRI and XbaI) according to the manufacturer's protocol.
-
Purify the linearized vector using a gel purification kit.
-
-
Ligation :
-
Digest the synthesized gene fragment with the same restriction enzymes.
-
Ligate the digested gene fragment into the linearized pPICZα A vector using T4 DNA ligase. The resulting construct will have the this compound gene fused in-frame with the vector's α-factor secretion signal sequence.
-
-
Transformation into E. coli :
-
Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Select transformed colonies on Low Salt LB agar plates containing Zeocin™ (25 µg/mL).
-
Confirm the correct insertion by colony PCR and Sanger sequencing.
-
Protocol 3.2: Transformation and Expression in Pichia pastoris
This protocol details the transformation of the expression vector into P. pastoris and subsequent protein expression.
-
Plasmid Linearization :
-
Linearize the confirmed pPICZα A-Agrocybin plasmid using a restriction enzyme that cuts within the 5' AOX1 promoter region (e.g., SacI or PmeI) to promote integration into the yeast genome.
-
-
Pichia Transformation :
-
Prepare competent P. pastoris cells (e.g., strain X-33 or GS115) using standard protocols.
-
Transform the linearized plasmid into the competent cells via electroporation.
-
-
Clone Selection and Screening :
-
Plate the transformed cells on YPDS plates containing Zeocin™ (100 µg/mL) to select for successful transformants.
-
Screen multiple colonies for protein expression. Inoculate individual colonies into 10 mL of BMGY medium in 50 mL baffled flasks and grow at 28-30°C with vigorous shaking (250-300 rpm) to an OD₆₀₀ of 2-6.[5]
-
To induce expression, centrifuge the cells and resuspend the pellet in BMMY medium to an OD₆₀₀ of 1.0.[5]
-
Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.[5]
-
Collect small aliquots of the culture supernatant at 24, 48, 72, and 96 hours post-induction to identify the clone with the highest expression level and the optimal harvest time via SDS-PAGE and Western blot analysis (using an anti-His antibody).
-
-
Large-Scale Expression :
-
Inoculate the best-performing clone into a larger volume of BMGY (e.g., 200 mL in a 1 L baffled flask) and grow to an OD₆₀₀ of 2-6.
-
Induce expression by centrifuging the cells and resuspending in 1 L of BMMY with 0.5% methanol.
-
Continue incubation at 28-30°C with shaking, adding methanol to 0.5% every 24 hours for 72-96 hours.
-
Protocol 3.3: Purification of Recombinant this compound
This protocol outlines a two-step chromatography process for purifying the secreted, His-tagged this compound.
-
Harvesting and Clarification :
-
Centrifuge the expression culture at 5,000 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.
-
Adjust the pH of the supernatant to 7.5-8.0 with Tris-HCl.
-
-
Affinity Chromatography (IMAC) :
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the recombinant this compound with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions.
-
-
Buffer Exchange (Desalting) :
-
Identify fractions containing the protein of interest by SDS-PAGE.
-
Pool the positive fractions and perform a buffer exchange into a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0) using a desalting column or dialysis. This step is crucial for subsequent ion-exchange chromatography.
-
-
Ion-Exchange Chromatography (Optional Polishing Step) :
-
Equilibrate an anion-exchange column (e.g., Mono Q) with the low-salt buffer.
-
Load the desalted protein sample onto the column.
-
Elute the protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
-
Final Concentration and Storage :
-
Pool the purest fractions, concentrate using an appropriate centrifugal filter unit (e.g., 3 kDa MWCO).
-
Determine the final protein concentration using a Bradford or BCA assay.
-
Store the purified protein at -80°C in a suitable buffer (e.g., PBS with 10% glycerol).
-
Characterization and Quality Control
The purity and identity of the recombinant this compound should be confirmed before functional testing.
| Assay | Expected Result |
| SDS-PAGE | A single band at the expected molecular weight (~7-9 kDa, may run differently due to small size and tag). |
| Western Blot (anti-His) | A single band corresponding to the band on SDS-PAGE, confirming the presence of the His-tag. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | A major peak corresponding to the calculated molecular weight of the recombinant protein. This confirms identity and purity. |
Functional Activity Assays
Protocol 5.1: Antifungal Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the recombinant this compound against a target fungal species.[6]
-
Fungal Inoculum Preparation :
-
Grow the target fungus (e.g., Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates.
-
Prepare a spore suspension in sterile saline or Potato Dextrose Broth (PDB) and adjust the concentration to approximately 1-5 x 10⁴ spores/mL.
-
-
Assay Plate Preparation :
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the purified recombinant this compound in PDB. Final concentrations may range from 200 µg/mL down to <1 µg/mL.
-
Add the prepared fungal spore suspension to each well.
-
Include a positive control (fungal suspension with no protein) and a negative control (PDB only).
-
-
Incubation and Analysis :
-
Incubate the plate at 25-28°C for 48-72 hours, or until robust growth is observed in the positive control wells.
-
The MIC is defined as the lowest concentration of recombinant this compound that completely inhibits visible fungal growth.[6]
-
Protocol 5.2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a non-radioactive, colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT.
-
Reagents :
-
Commercially available HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio or Sigma-Aldrich). These kits typically include a reaction buffer, dNTP mix with labeled nucleotides (e.g., DIG- and Biotin-labeled), a template/primer hybrid, and detection reagents.[7]
-
Recombinant HIV-1 RT enzyme.
-
Purified recombinant this compound.
-
-
Assay Procedure :
-
Prepare serial dilutions of your purified recombinant this compound in the assay's reaction buffer.
-
In the wells of the streptavidin-coated plate provided in the kit, add the reaction mixture (template/primer, labeled dNTPs), the HIV-1 RT enzyme, and the different concentrations of this compound.
-
Include a positive control (RT enzyme, no inhibitor) and a negative control (no RT enzyme).
-
Incubate the plate according to the kit's instructions (e.g., 1-2 hours at 37°C) to allow for the synthesis of the labeled DNA.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). Incubate to allow binding to the incorporated DIG-labeled nucleotides.
-
Wash the plate again and add a peroxidase substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis :
-
Calculate the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the RT activity).
-
Signaling Pathway Diagram
Currently, the specific signaling pathway through which this compound exerts its antifungal effect is not well-defined in the scientific literature. It is hypothesized that, like many small, cationic, cysteine-rich antifungal peptides, it may interact with and disrupt the fungal cell membrane or inhibit cell wall synthesis. The diagram below illustrates this generalized proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 3. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Antifungal Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Agrocybin Yield from Agrocybe cylindracea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cultivation of Agrocybe cylindracea for the production of the antifungal peptide, agrocybin.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Mycelial Growth
| Potential Cause | Recommended Solution |
| Suboptimal Media Composition | Ensure your culture medium provides adequate nutrients. Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) are effective for initial mycelial growth.[1][2] For submerged cultures, consider a medium containing glucose, peptone, and yeast extract. |
| Incorrect pH of the Medium | The optimal pH for mycelial growth is around 6.0.[1][3] Adjust the pH of your medium before sterilization. |
| Inappropriate Incubation Temperature | Agrocybe cylindracea mycelium grows well at a temperature range of 25-28°C.[3] Ensure your incubator is calibrated and maintaining a stable temperature. |
| Poor Aeration in Submerged Cultures | Inadequate oxygen supply can limit mycelial growth. For shake flask cultures, maintain an agitation speed of around 150 rpm.[4] For bioreactors, ensure adequate aeration and agitation. |
| Contamination | Microbial contamination can inhibit mycelial growth. Practice strict aseptic techniques during all stages of culture handling. If contamination is observed, discard the culture and start anew. |
Issue 2: Poor Fruiting Body Formation
| Potential Cause | Recommended Solution |
| Inadequate Substrate Composition | A substrate mix of sawdust and wheat bran (e.g., 8:2 ratio) is commonly used for fruiting body induction.[5] Experiment with different lignocellulosic materials like rice straw or cottonseed hulls to optimize yield.[1][6][7] |
| Incorrect Environmental Conditions for Primordia Formation | After full colonization of the substrate, a temperature drop to around 15°C and the introduction of light are necessary to induce fruiting body formation.[5] |
| Improper Humidity | Maintain a high relative humidity (around 75%) during fruiting.[8] |
| Insufficient Air Exchange | High levels of carbon dioxide can inhibit primordia formation. Ensure adequate fresh air exchange in the cultivation chamber. |
Issue 3: Low this compound Yield
| Potential Cause | Recommended Solution |
| Suboptimal Growth Stage for Harvesting | This compound has been isolated from fresh fruiting bodies.[9][10] Harvesting at the optimal stage of fruiting body development is likely crucial. This may require empirical testing of different harvest times. |
| Inappropriate Extraction Method | The choice of extraction buffer and purification strategy significantly impacts the final yield of this compound. A multi-step chromatographic procedure is necessary for isolation.[9][10] |
| Genetic Variability of the Fungal Strain | Different strains of Agrocybe cylindracea may have varying capacities for producing secondary metabolites like this compound. |
| Suboptimal Culture Conditions for Secondary Metabolite Production | Secondary metabolite production is often triggered by specific nutritional or environmental cues. Experiment with nutrient limitation (e.g., nitrogen) or the addition of potential elicitors to the culture medium during late-stage growth. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for mycelial growth of Agrocybe cylindracea?
A1: The optimal conditions for mycelial growth are summarized in the table below.
| Parameter | Optimal Value/Range | Reference(s) |
| Temperature | 25-28°C | [3] |
| pH (initial) | 6.0 | [1][3] |
| Carbon Source | Maltose, Glucose | [3] |
| Nitrogen Source | Peptone, Yeast Extract | [4] |
| Aeration | Agitation at 150 rpm for shake flasks | [4] |
Q2: What is a suitable substrate for inducing fruiting body formation?
A2: A common and effective substrate is a mixture of sawdust and wheat bran, typically in an 8:2 ratio.[5] Other lignocellulosic materials such as rice straw and cottonseed hulls can also be used.[1][6][7]
Q3: At what stage should I harvest the fruiting bodies to maximize this compound yield?
A3: this compound is isolated from fresh fruiting bodies.[9][10] The precise optimal harvest time for maximizing this compound yield is not well-documented and may require empirical determination. It is recommended to harvest mature, but not senescent, fruiting bodies.
Q4: Can you provide a general protocol for the extraction and purification of this compound?
A4: A detailed experimental protocol for the isolation of this compound is provided in the "Experimental Protocols" section below. The general workflow involves homogenization of fresh fruiting bodies, followed by a series of chromatographic steps, including ion exchange and affinity chromatography.[9][10]
Q5: Are there any known factors that specifically enhance the biosynthesis of this compound?
A5: While research on specific elicitors for this compound biosynthesis is limited, the production of secondary metabolites in fungi is often influenced by environmental stress and nutrient availability.[11] Experimenting with nutrient-limiting conditions or the addition of potential signaling molecules in the late stages of cultivation may enhance yield.
Experimental Protocols
Protocol 1: Submerged Culture for Mycelial Biomass Production
-
Medium Preparation: Prepare a liquid medium containing 20 g/L glucose, 2 g/L meat peptone, 2 g/L yeast extract, 0.46 g/L KH2PO4, 1 g/L K2HPO4, and 0.5 g/L MgSO4·7H2O.[4] Adjust the initial pH to 6.0.[3]
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a 5 mm agar plug of actively growing Agrocybe cylindracea mycelium.
-
Incubation: Incubate the culture at 25°C on a rotary shaker at 150 rpm for 7-10 days.[4]
-
Harvesting: Harvest the mycelial biomass by filtration or centrifugation.
Protocol 2: Extraction and Purification of this compound from Fruiting Bodies
This protocol is based on the methods described by Ngai et al. (2005).[9][10]
-
Homogenization: Homogenize fresh Agrocybe cylindracea fruiting bodies in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Clarification: Centrifuge the homogenate to remove cellular debris and collect the supernatant.
-
Ion Exchange Chromatography (Anion): Load the supernatant onto a DEAE-cellulose column pre-equilibrated with the starting buffer. This compound is expected to be unadsorbed.
-
Affinity Chromatography: Apply the flow-through from the DEAE-cellulose column to an Affi-gel blue gel column. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl).
-
Ion Exchange Chromatography (Cation): Further purify the active fractions from the affinity chromatography step using a Mono S FPLC column.
-
Gel Filtration Chromatography: As a final polishing step, perform gel filtration chromatography on a Superdex 75 column to obtain purified this compound.
-
Purity Analysis: Assess the purity of the final product by SDS-PAGE.
Visualizations
Caption: Experimental workflow for the production and purification of this compound.
Caption: Hypothetical signaling pathway for this compound biosynthesis.
References
- 1. Optimization of Culture Conditions for Mycelial Growth and Basidiocarp Production of Cyclocybe cylindracea (Maire) | Semantic Scholar [semanticscholar.org]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Genes Expressed During Fruiting Body Formation of Agrocybe cylindracea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mycosphere.org [mycosphere.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 11. Influence of environmental factors on the biosynthesis of type B trichothecenes by isolates of Fusarium spp. from Spanish crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Agrocybin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agrocybin and facing challenges with its low solubility in aqueous solutions.
A Note on the Identity of this compound
It is important to clarify that the scientific literature describes two distinct molecules referred to as "this compound":
-
A small molecule: 8-hydroxyocta-2,4,6-triynamide (PubChem CID: 11004), with a molecular weight of 147.13 g/mol .[1]
-
An antifungal peptide: A 9 kDa protein isolated from the mushroom Agrocybe cylindracea.[2][3]
This guide will focus on the small molecule this compound (C₈H₅NO₂) , as its chemical properties are well-defined, and low aqueous solubility is a common challenge for such structures. The principles and techniques described herein are broadly applicable to other poorly soluble small molecules and, in some cases, peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound, a polyacetylene derivative, is predicted to have low aqueous solubility due to its chemical structure, which contains a significant nonpolar region. While its predicted XlogP is -0.3, suggesting it may not be extremely hydrophobic, polyacetylenes are generally known to be insoluble in water.[1][4] Factors such as the crystalline form of the solid can also significantly impact solubility.
Q2: What is the first step I should take to try and dissolve this compound?
A2: For initial attempts, it is recommended to try dissolving a small amount of this compound in a minimal amount of an organic co-solvent before adding it to your aqueous buffer. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or methanol. Gentle heating or sonication can also aid dissolution.
Q3: Can I adjust the pH to improve the solubility of this compound?
A3: The this compound molecule contains a hydroxyl group and an amide group, which are weakly acidic and neutral, respectively. Adjusting the pH of the aqueous solution may have a limited effect on its solubility compared to compounds with more strongly acidic or basic functional groups. However, experimenting with a pH range (e.g., pH 5-9) is still a valid approach to determine if ionization can improve solubility.
Q4: Are there more advanced techniques to enhance the aqueous solubility of this compound?
A4: Yes, several formulation strategies can significantly improve the solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin.
These techniques are detailed in the Troubleshooting Guide and Experimental Protocols sections below.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution after adding an organic stock to an aqueous buffer. | The concentration of the organic co-solvent is too low to maintain solubility in the final aqueous solution. The final concentration of this compound exceeds its solubility limit in the mixed solvent system. | 1. Increase the percentage of the organic co-solvent in the final solution (be mindful of its compatibility with your experimental system). 2. Decrease the final concentration of this compound. 3. Prepare a higher concentration stock in the organic solvent and add a smaller volume to the aqueous buffer. |
| The this compound solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation of the compound. | 1. Use sonication to aid dissolution. 2. Gently warm the solution (ensure this compound is stable at the elevated temperature). 3. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles (this will result in a lower, saturated concentration). |
| Inconsistent experimental results between batches. | Variability in the solubilization of this compound. The compound may be degrading in the solvent. | 1. Standardize the solubilization protocol, including solvent, temperature, and mixing time. 2. Prepare fresh solutions for each experiment. 3. Assess the stability of this compound in your chosen solvent system over the time course of your experiment. |
Data Presentation: Solubility of Poorly Soluble Compounds
Table 1: Example Solubility of a Poorly Soluble Compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (M) |
| Water | < 0.01 | < 6.8 x 10⁻⁸ |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | < 6.8 x 10⁻⁸ |
| Ethanol | 5.2 | 0.035 |
| Methanol | 2.8 | 0.019 |
| Dimethyl Sulfoxide (DMSO) | 85.0 | 0.578 |
| Acetone | 15.4 | 0.105 |
Table 2: Example of Improved Aqueous Solubility using Different Formulation Techniques
| Formulation | This compound Concentration (µg/mL) | Fold Increase in Solubility |
| This compound in Water | < 1 | - |
| 10% DMSO in Water | 50 | > 50 |
| Solid Dispersion (1:10 this compound:PVP K30) | 150 | > 150 |
| Cyclodextrin Complex (1:1 this compound:HP-β-CD) | 250 | > 250 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of this compound in DMSO and its dilution into an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
To prepare a working solution, dilute the DMSO stock into the aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Note: Keep the final DMSO concentration in your working solution as low as possible, typically below 1%, to avoid solvent effects in biological assays.
-
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-HP-β-CD complex. The concentration of this compound in the solution can be determined using a suitable analytical method like HPLC-UV.
-
(Optional) The solution can be freeze-dried (lyophilized) to obtain a stable powder of the complex, which can be readily reconstituted in water.
Protocol 3: Preparation of an this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) using the solvent evaporation method.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and PVP K30. A starting ratio of 1:5 or 1:10 (this compound:PVP) is recommended.
-
Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin, solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and ground into a fine powder. This powder should exhibit enhanced dissolution in aqueous media compared to the pure this compound.
Visualizations
Workflow for Overcoming Low Solubility
Caption: A workflow for systematically addressing the low aqueous solubility of this compound.
Hypothetical Signaling Pathway for a Bioactive Compound
Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound like this compound. The direct interaction of this compound with these pathways has not been definitively established.
Caption: Hypothetical modulation of MAPK/ERK and NF-κB signaling pathways by a bioactive compound.
References
Technical Support Center: Optimizing Agrocybin Purity in Chromatographic Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Agrocybin. Our aim is to help you optimize your chromatography protocols to achieve higher purity of this antifungal peptide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Poor binding to the initial ion-exchange column (e.g., DEAE-cellulose). this compound is reported to be unadsorbed on DEAE-cellulose.[1] | Verify that the buffer pH and ionic strength are appropriate to ensure this compound flows through while contaminants bind. Consider a different type of ion-exchange resin if this compound binding is desired at this step. |
| Inefficient elution from the affinity column (e.g., Affi-gel blue gel). | Optimize the elution buffer composition. This may involve adjusting the concentration of the competing ligand or changing the pH. A step or gradient elution might improve separation. | |
| Loss of this compound during gel filtration. | Ensure the correct column pore size is used for a 9 kDa peptide like this compound.[1][2] Calibrate the column with molecular weight standards to accurately determine the elution volume for this compound. | |
| Low Purity of Final Product | Co-elution of contaminating proteins with similar properties. | Introduce an additional chromatography step with a different separation principle (e.g., hydrophobic interaction chromatography) to resolve this compound from contaminants. |
| Presence of protein aggregates. | Add non-ionic detergents or adjust the salt concentration in the buffers to minimize protein aggregation. Analyze samples by size-exclusion chromatography to detect aggregates. | |
| Proteolytic degradation of this compound. | Add protease inhibitors to the lysis and purification buffers, especially during the initial extraction steps. Keep samples at low temperatures (4°C) throughout the purification process. | |
| Inconsistent Results Between Batches | Variability in the starting material (fruiting bodies of Agrocybe cylindracea). | Standardize the collection and storage conditions of the mushroom. Perform a small-scale pilot purification for each new batch of starting material to optimize conditions. |
| Column degradation or fouling. | Implement a rigorous column cleaning and regeneration protocol after each use. Monitor column performance by checking back pressure and separation efficiency with standards. |
Frequently Asked Questions (FAQs)
Q1: What is the general chromatography workflow for purifying this compound?
A1: Based on published literature, a common workflow for this compound purification involves a multi-step process.[1][2] It typically starts with an initial extraction from the fruiting bodies of Agrocybe cylindracea, followed by sequential chromatography steps: ion exchange chromatography (e.g., on DEAE-cellulose), affinity chromatography (e.g., on Affi-gel blue gel), another ion exchange step (e.g., FPLC on Mono S), and finally, gel filtration chromatography (e.g., on Superdex 75).[1]
Q2: My this compound purity is stuck at around 85%. How can I improve it?
A2: To improve purity, consider optimizing the elution conditions of your current chromatography steps. A shallower gradient in ion-exchange or affinity chromatography can enhance resolution. Alternatively, introducing a new purification step based on a different property of the protein, such as hydrophobicity (Hydrophobic Interaction Chromatography - HIC), can be very effective in removing persistent impurities.
Q3: I am observing multiple bands on my SDS-PAGE even after the final gel filtration step. What could be the reason?
A3: Multiple bands could indicate the presence of contaminants with a similar molecular weight to this compound (9 kDa), or it could be due to degradation of the target protein. To troubleshoot this, you can try using a gel filtration column with a higher resolution or introduce a high-performance liquid chromatography (HPLC) step for final polishing. Adding protease inhibitors throughout the purification process can help minimize degradation.
Q4: Can I use a single chromatography step to purify this compound?
A4: While a single-step purification is ideal, it is often challenging to achieve high purity for a protein from a complex mixture like a mushroom extract. The published protocols utilize multiple steps to exploit different properties of this compound (charge, affinity, size) for efficient separation from various contaminants.[1][2]
Experimental Protocols
A detailed methodology for the key chromatography steps is provided below, based on established protocols for this compound purification.[1][2]
1. Ion Exchange Chromatography (Initial Step)
-
Column: DEAE-cellulose
-
Equilibration Buffer: Low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Sample Loading: Load the crude extract onto the equilibrated column.
-
Elution: this compound is expected to be in the flow-through fraction as it is unadsorbed on this resin.[1] Collect the flow-through for the next step.
2. Affinity Chromatography
-
Column: Affi-gel blue gel
-
Binding Buffer: Buffer used for the previous step.
-
Sample Loading: Load the flow-through from the ion-exchange column.
-
Wash: Wash the column with the binding buffer until the baseline is stable.
-
Elution: Elute the bound proteins using a buffer containing a competing ligand (e.g., a salt gradient of NaCl).
3. Ion Exchange Chromatography (Intermediate Step)
-
Column: Mono S (FPLC)
-
Equilibration Buffer: Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Sample Loading: Load the partially purified sample.
-
Elution: Apply a linear salt gradient (e.g., 0 to 1 M NaCl) to elute the bound proteins.
4. Gel Filtration Chromatography (Final Polishing)
-
Column: Superdex 75
-
Mobile Phase: A buffer suitable for protein stability (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Loading: Load the concentrated sample from the previous step.
-
Elution: Elute the proteins with the mobile phase. Collect fractions corresponding to the molecular weight of this compound (9 kDa).[1][2]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for low this compound purity.
References
Technical Support Center: Agrocybin (Psilocybin) Extraction
Note to the Reader: The term "Agrocybin" typically refers to an antifungal peptide found in the Agrocybe cylindracea mushroom. However, based on the context of preventing degradation during extraction for research and drug development, this guide focuses on psilocybin , the psychoactive compound of significant scientific interest found in various mushroom species, including some historically associated with the Agrocybe genus. Degradation pathways and preventative measures for psilocybin are well-documented and are likely the subject of your query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the extraction of psilocybin.
Troubleshooting Guides
Issue 1: Rapid Blueing of Mushroom Material and Low Psilocybin Yield
Question: My mushroom slurry and initial extract are turning blue rapidly, and my final yield of psilocybin is significantly lower than expected. What is happening and how can I prevent it?
Answer:
The blueing reaction is a visual indicator of psilocybin degradation.[1][2] This process involves the enzymatic dephosphorylation of psilocybin into the less stable compound, psilocin.[1][2][3] Psilocin is then readily oxidized, forming blue-colored quinoid oligomers, which signifies a loss of the desired psychoactive compounds.[1][2][4][5]
Troubleshooting Steps:
-
Enzyme Inactivation: The primary cause is enzymatic activity from phosphatases and laccases present in the mushroom.[2][5]
-
Immediate Drying: Upon harvesting, immediately dry the mushroom material to halt enzymatic processes. The recommended method is drying whole mushrooms in the dark at room temperature (around 20-25°C).[6]
-
Avoid Freezing Fresh Material: Do not freeze fresh mushrooms. The formation of ice crystals damages cells, releasing enzymes that accelerate degradation upon thawing, leading to significant tryptamine loss.[6]
-
-
Minimize Mechanical Damage: Chopping or grinding fresh mushrooms exposes the compounds to oxygen and enzymatic action, accelerating degradation.[2][7] If you need to reduce particle size, do so with dried material immediately before extraction.
-
Control Extraction Temperature: High temperatures can accelerate the conversion of psilocybin to psilocin.[6][7] Maintain extraction temperatures between 20-25°C to minimize thermal degradation.[8][9]
Workflow for Minimizing Degradation During Preparation:
Caption: Pre-extraction workflow to minimize enzymatic degradation.
Issue 2: Poor Extraction Efficiency and Inconsistent Results
Question: My extraction yields are low and vary significantly between batches. How can I optimize my protocol for better efficiency and reproducibility?
Answer:
Extraction efficiency is dependent on several factors, including the choice of solvent, solvent-to-material ratio, and the extraction method itself.
Troubleshooting Steps:
-
Solvent Selection: Psilocybin is a polar molecule.
-
Optimal Solvent: The most effective solvent is methanol, often acidified with acetic or hydrochloric acid.[8][9] Acidification helps to enhance the solubility of psilocybin and can prevent the degradation of psilocin.[8]
-
Sub-optimal Solvents: While ethanol and water can be used, they generally result in lower yields compared to methanol.[8][9] Water-based extractions, in particular, can lead to rapid degradation if the pH is not controlled.[9]
-
-
Solvent-to-Material Ratio: A low ratio can lead to incomplete extraction.
-
Extraction Method: Passive maceration may not be sufficient.
-
Ultrasonic-Assisted Extraction (UAE): This is a highly effective technique that uses cavitation to disrupt cell walls, leading to maximized yields.[8][9]
-
Extraction Time: Ensure a sufficient extraction time of at least 30 minutes, with the possibility of extending it depending on the specific mushroom species and solvent used.[8][9]
-
Data Presentation: Solvent Efficiency Comparison
| Solvent System | Relative Psilocybin Yield | Stability of Psilocin | Notes |
| Methanol (Acidified) | High | Enhanced | Recommended for maximizing yield and stability.[8][9] |
| Methanol | Moderate to High | Moderate | Effective, but acidification improves performance.[8] |
| Ethanol/Water Blends | Moderate | Lower | Can be used, but less efficient than methanol.[8] |
| Water | Low to Moderate | Low | Prone to rapid degradation, especially outside neutral pH.[9] |
| Chloroform | Very Low | Poor | Not recommended for psilocybin extraction.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause psilocybin degradation?
A1: The primary factors are:
-
Enzymatic Action: Dephosphorylation by native mushroom enzymes converts psilocybin to the less stable psilocin.[2][3]
-
Oxidation: Psilocin is highly susceptible to oxidation, especially in the presence of oxygen and light, which leads to the formation of inactive blue quinoid products.[1][5][10]
-
Heat: Elevated temperatures accelerate the dephosphorylation of psilocybin and the degradation of psilocin.[6][7] Temperatures above 100°C can cause rapid decay.[7]
-
Light: Psilocybin and especially psilocin are photosensitive. Exposure to light, particularly UV rays, can cause significant degradation.[10][11][12]
-
pH: Psilocin is unstable in environments with a pH greater than 7 (neutral to basic).[10][13] Acidic conditions are generally preferred for stability during extraction.[8]
Degradation Pathway Overview:
Caption: Primary degradation pathway of psilocybin during extraction.
Q2: What is the best way to store mushroom material and extracts to prevent degradation?
A2: Proper storage is critical for long-term stability.
-
Mushroom Material: The best method is to store dried, whole mushrooms in an airtight container in a cool, dark place.[6][7] For extended storage, consider vacuum-sealing or storing in an inert gas environment (like nitrogen) to prevent oxidation.[6][10]
-
Extracts: Extracts should be protected from light, heat, and oxygen. Store in airtight, opaque containers in a cool environment. Freeze-drying (lyophilization) of the final extract is an excellent method to ensure long-term stability.[9]
Q3: Should I use fresh or dried mushrooms for extraction?
A3: Dried mushrooms are strongly recommended. Drying inactivates the enzymes responsible for the initial degradation step (psilocybin to psilocin).[6] Fresh mushrooms contain active enzymes that will significantly degrade the target compounds upon cell lysis during extraction.[2] Furthermore, pulverizing dried material creates a more homogenous sample and increases the surface area for efficient solvent penetration.[8][9]
Q4: Can I use heat to increase my extraction yield?
A4: While gentle heating might slightly increase solubility for some compounds, it is generally not recommended for psilocybin extraction. Psilocybin shows rapid decay at temperatures above 100°C.[7] Even moderate heat (e.g., 70°C) can be used to intentionally dephosphorylate psilocybin to psilocin for specific analytical purposes, but this is a controlled process and not ideal if the goal is to preserve psilocybin.[14][15] For maximizing psilocybin yield, methods like ultrasonic-assisted extraction at room temperature (20-25°C) are superior as they enhance extraction without significant thermal degradation.[8][9]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Psilocybin
This protocol is designed to maximize the extraction of psilocybin while minimizing degradation.
Materials:
-
Dried, whole Psilocybe cubensis mushrooms
-
Grinder (e.g., coffee grinder)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)
-
Rotary evaporator
-
Volumetric flasks
Methodology:
-
Preparation of Material: Weigh the desired amount of dried mushrooms. Immediately before extraction, pulverize the mushrooms into a fine powder using a grinder.
-
Solvent Preparation: Prepare the extraction solvent by acidifying methanol with acetic acid. A common ratio is 99:1 (v/v) methanol to acetic acid.
-
Extraction:
-
Place the powdered mushroom material into an Erlenmeyer flask.
-
Add the acidified methanol solvent to achieve a solvent-to-material ratio of 100:1 (m/v). For example, use 100 mL of solvent for 1 g of mushroom powder.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes. Ensure the bath temperature does not exceed 25°C.
-
-
Filtration:
-
Separate the extract from the solid mushroom material by vacuum filtration.
-
Wash the solid residue with a small volume of fresh solvent and combine the filtrates to ensure complete recovery.
-
-
Solvent Evaporation:
-
Concentrate the extract using a rotary evaporator. Maintain a low temperature (e.g., <30°C) to prevent thermal degradation.
-
-
Quantification and Storage:
Experimental Workflow Diagram:
Caption: Workflow for Ultrasonic-Assisted Extraction of Psilocybin.
References
- 1. Chemistry of Psilocybin [itech.dickinson.edu]
- 2. oregon.gov [oregon.gov]
- 3. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. samorini.it [samorini.it]
- 5. Structure Elucidation and Spectroscopic Analysis of Chromophores Produced by Oxidative Psilocin Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study: Psilocybin Stability & Storage (Gotvaldová et al., 2021) [medimyco.co.za]
- 7. critical.consulting [critical.consulting]
- 8. mdpi.com [mdpi.com]
- 9. Psilocybin Extract: How to Extract from Magic Mushrooms [miraculix-lab.de]
- 10. Do Shrooms Expire or Go Bad? Shelf Life & Storage Guide [miraculix-lab.de]
- 11. Storing Psilocybin: Best Practices for Magic Mushroom Storage · Psychedelic Support [psychedelic.support]
- 12. The psychedelic psilocybin and light exposure have similar and synergistic effects on gene expression patterns in the visual cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A/B Extraction and Isolation of Psilocybin - Fungi - Future4200 [future4200.com]
- 14. extractionmagazine.com [extractionmagazine.com]
- 15. researchgate.net [researchgate.net]
- 16. gentechscientific.com [gentechscientific.com]
- 17. sciex.com [sciex.com]
- 18. news-medical.net [news-medical.net]
Technical Support Center: Agrocybin Bioactivity Assay Refinement
Welcome to the technical support center for Agrocybin bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate and reproducible assessment of this compound's biological activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reported bioactivities?
A1: this compound is an antifungal peptide with a molecular mass of approximately 9 kDa, originally isolated from the edible mushroom Agrocybe cylindracea. Its primary reported bioactivity is antifungal activity against various fungal species. It has also been shown to exhibit inhibitory activity against HIV-1 reverse transcriptase and weak mitogenic activity on murine splenocytes. Notably, it has been reported to lack significant antibacterial activity and antiproliferative effects against certain cancer cell lines like HepG2.[1][2]
Q2: What are the key considerations before starting a bioactivity assay with this compound?
A2: Before initiating bioassays, it is crucial to address the following:
-
Peptide Solubility: this compound is a peptide, and its solubility can be a critical factor. It is recommended to perform solubility testing in various solvents to find the optimal one for your assay buffer.
-
Peptide Stability: Peptides can be susceptible to degradation by proteases, pH changes, and temperature fluctuations. Proper storage and handling are essential.
-
Purity of the Peptide: The purity of the this compound sample will directly impact the accuracy of your results. Ensure you are using a well-characterized and purified sample.
Q3: What concentration range of this compound should I use in my assays?
A3: The effective concentration of this compound will vary depending on the specific assay. Based on published data, here are some starting points:
-
Antifungal Assays: An IC50 of 125 µM has been reported against Mycosphaerella arachidicola.[2][3] A broad concentration range (e.g., 1 µM to 500 µM) is recommended for initial screening.
-
Antibacterial Assays: No significant activity was observed up to 300 µM.[1][3]
-
Antiproliferative Assays (HepG2 cells): No significant activity was observed up to 110 µM.[1][3]
Troubleshooting Guides
Issue 1: Low or No Antifungal Activity Observed
| Possible Cause | Troubleshooting Step |
| Poor Peptide Solubility | The peptide may not be fully dissolved in the assay medium. Pre-dissolve this compound in a small amount of a suitable solvent (e.g., DMSO, sterile water) before diluting it into the final assay buffer. Perform a solubility test to confirm. |
| Peptide Degradation | The peptide may have been degraded by proteases present in the fungal culture or due to improper storage. Store this compound aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Consider including protease inhibitors in your assay if appropriate. |
| Incorrect Assay Conditions | The pH, temperature, or incubation time may not be optimal. Review the standardized protocols (like CLSI guidelines for antifungal susceptibility testing) and optimize these parameters for your specific fungal strain. |
| Fungal Strain Resistance | The fungal strain you are testing may be resistant to this compound. Use a known sensitive fungal strain as a positive control. |
Issue 2: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Inaccurate pipetting, especially of the peptide stock solution, can lead to significant variability. Use calibrated pipettes and perform serial dilutions carefully. |
| Inconsistent Fungal Inoculum | The density of the fungal inoculum can affect the outcome of the assay. Standardize the inoculum preparation and verify the cell density before each experiment. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the reagents and affect results. To minimize this, avoid using the outermost wells or fill them with sterile medium. |
| Peptide Adsorption to Plasticware | Peptides can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Using low-protein-binding plasticware can help mitigate this issue. |
Experimental Protocols
Antifungal Susceptibility Assay: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature colonies are visible. b. Prepare a suspension of the fungal cells in sterile saline or phosphate-buffered saline (PBS). c. Adjust the cell density to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay medium (e.g., RPMI-1640).
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in the assay medium in a 96-well microplate to achieve a range of desired final concentrations.
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microplate containing the this compound dilutions. b. Include a positive control (fungal inoculum without this compound) and a negative control (medium only). c. Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol provides a general workflow for using a commercially available non-radioactive HIV-1 RT inhibition assay kit.
1. Reagent Preparation: a. Prepare the assay buffer, template/primer solution, and dNTP mix as per the kit manufacturer's instructions. b. Prepare a working solution of HIV-1 RT enzyme.
2. Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add different concentrations of this compound to the wells. c. Add the HIV-1 RT enzyme to each well. d. Initiate the reaction by adding the template/primer and dNTP mix. e. Include a positive control (enzyme without this compound) and a negative control (no enzyme). f. Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours).
3. Detection: a. Stop the reaction and add the detection reagent provided in the kit. This is often a colorimetric or fluorometric substrate. b. Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength. c. Calculate the percentage of RT inhibition for each this compound concentration relative to the positive control.
Mitogenicity Assay: Lymphocyte Proliferation (MTT Assay)
This protocol outlines a method to assess the mitogenic effect of this compound on lymphocytes.
1. Isolation of Lymphocytes: a. Isolate lymphocytes (e.g., murine splenocytes) from a suitable source using standard cell separation techniques (e.g., Ficoll-Paque density gradient centrifugation). b. Resuspend the cells in a complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
2. Cell Seeding and Treatment: a. Seed the lymphocytes in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well). b. Add various concentrations of this compound to the wells. c. Include a positive control mitogen (e.g., Concanavalin A or Phytohemagglutinin) and a negative control (cells with medium only). d. Incubate the plate in a humidified CO₂ incubator at 37°C for 48-72 hours.
3. MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. b. Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the stimulation index by dividing the absorbance of the this compound-treated cells by the absorbance of the untreated cells. A stimulation index greater than 1 indicates a mitogenic effect.
Data Summary Tables
Table 1: Reported Bioactivities of this compound
| Bioactivity | Target Organism/Cell Line | Reported Effect | Concentration/IC50 | Reference |
| Antifungal | Mycosphaerella arachidicola | Mycelial growth inhibition | IC50: 125 µM | [2][3] |
| Antiviral | HIV-1 Reverse Transcriptase | Attenuated activity | Not specified | [1][3] |
| Mitogenic | Murine Splenocytes | Weak mitogenic activity | Not specified | [1][3] |
| Antibacterial | Various bacteria | No inhibitory activity | Up to 300 µM | [1][3] |
| Antiproliferative | HepG2 (hepatoma) cells | No antiproliferative activity | Up to 110 µM | [1][3] |
Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical signaling pathway for this compound's antifungal action.
Caption: Simplified MAP Kinase pathway for mitogen-induced lymphocyte proliferation.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound's bioactivity.
References
- 1. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different early-signaling pathways coupled to transcriptional and posttranscriptional regulation of gene expression during mitogenic activation of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Agrocybin extracts
Technical Support Center: Agrocybin Extracts
Welcome to the technical support center for this compound extracts. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of extracts derived from Agrocybe species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the consistency and reliability of your experimental results.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound extracts.
Frequently Asked Questions
Q1: What are "this compound extracts" and what are their main bioactive components?
A: "this compound" is a name given to a specific antifungal peptide isolated from the Agrocybe cylindracea (also known as Agrocybe aegerita) mushroom. However, in a broader research context, "this compound extracts" refer to the complex mixture of compounds derived from Agrocybe species. The primary bioactive components responsible for the observed biological effects are typically polysaccharides (especially β-glucans), peptides (like this compound), terpenes, sterols, and phenolic compounds.[1][2][3] The significant biological activities of these extracts include immunomodulatory, anti-inflammatory, antioxidant, and anticancer effects.[3]
Q2: We are observing significant differences in experimental outcomes (e.g., cell viability, cytokine expression) between different batches of your extract. What is the primary cause?
A: Batch-to-batch variability is a well-known challenge when working with natural product extracts.[4][5] The primary causes can be grouped into two main categories:
-
Raw Material Variability: The chemical composition of mushrooms is influenced by factors such as the specific fungal strain, the composition of the growth substrate, cultivation conditions (temperature, humidity), and the harvesting time.[4][5]
-
Processing and Extraction Variability: The method used to process the mushroom and extract the compounds significantly alters the final chemical profile. Key parameters include the choice of solvent (e.g., water, ethanol, or a dual-extraction approach), extraction temperature, and duration.[5][6]
Q3: How can we minimize variability in our own lab when handling the extracts?
A: To ensure consistency once you receive an extract:
-
Standardize Reconstitution: Always use the same solvent (e.g., sterile DMSO or PBS) and concentration for your stock solutions. Ensure the extract is fully dissolved before making further dilutions.
-
Proper Storage: Store the extract as recommended, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds.[5]
-
Run Controls: Always include a positive and negative control in your assays. Consider using a well-characterized "golden batch" of extract as an internal standard in all experiments to normalize results across different batches.
Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Lower-than-expected bioactivity in a new batch. | 1. Lower concentration of key bioactive compounds (e.g., β-glucans, phenolics). 2. Degradation of active compounds during shipping or storage. | 1. Perform analytical quantification of key markers (See Protocols section). 2. Adjust the experimental concentration based on the analytical results to normalize the dose of the active compound. 3. Verify storage conditions and obtain a fresh aliquot. |
| Inconsistent color, smell, or solubility of the extract powder. | 1. Differences in the raw material or drying process. 2. Presence of different levels of residual solvents or moisture. | 1. While minor physical differences can be normal, significant changes may indicate a problem with the batch. 2. Perform basic characterization (e.g., moisture content). 3. Contact the supplier with the batch number to report the inconsistency. |
| High variability between technical replicates in an assay. | 1. Incomplete dissolution of the extract. 2. The extract is precipitating out of the solution in the cell culture media. | 1. Ensure the stock solution is a homogenous mixture. Vortex thoroughly before each use. 2. Perform a solubility test. Try pre-diluting the extract in a small volume of media before adding it to the full well volume. 3. Use a lower concentration or add a non-toxic solubilizing agent if compatible with your assay. |
| Unexpected cytotoxicity at concentrations that were previously safe. | A different profile of secondary metabolites in the new batch, with some compounds having cytotoxic effects. | 1. Run a new dose-response curve for every new batch to determine the appropriate non-toxic concentration range. 2. Perform an HPLC profile analysis to compare the chemical fingerprint of the new batch to previous batches. |
Diagram: Logical Workflow for Troubleshooting Extract Variability
Caption: A step-by-step workflow for diagnosing and addressing batch-to-batch variability.
Quantitative Data on Agrocybe aegerita Extracts
Understanding the quantitative differences between batches is crucial. The following tables summarize data on how different extraction parameters can affect the yield of key compounds from Agrocybe aegerita.
Table 1: Effect of Extraction Parameters on Polysaccharide Yield
This table is based on data from studies optimizing hot water extraction of polysaccharides from Agrocybe aegerita.[7][8]
| Batch ID | Extraction Temp. (°C) | Extraction Time (hours) | Solid-to-Liquid Ratio (g/mL) | Polysaccharide Yield (%) |
| AAP-01 | 90 | 2.0 | 1:25 | 10.5 ± 0.8 |
| AAP-02 | 93 | 2.8 | 1:29 | 11.3 ± 1.0 |
| AAP-03 | 100 | 3.0 | 1:30 | 10.2 ± 0.9 |
| AAP-04 | 80 | 2.8 | 1:29 | 9.8 ± 0.7 |
Table 2: Bioactive Compound Content in Different Agrocybe aegerita Batches
This table presents typical values for total phenolic and flavonoid content. These values can vary based on the specific strain and extraction solvent used (e.g., 70% ethanol).
| Batch ID | Total Phenolic Content (mg GAE*/g extract) | Total Flavonoid Content (µg QE**/g extract) |
| AAE-E-01 | 16.05 | 393.9 |
| AAE-E-02 | 17.10 | 415.2 |
| AAE-E-03 | 15.80 | 380.5 |
*GAE: Gallic Acid Equivalents **QE: Quercetin Equivalents
Experimental Protocols
Here are detailed methodologies for key experiments to characterize your this compound extracts.
Protocol 1: Quantification of β-Glucan Content
This protocol is adapted from the Megazyme K-YBGL method and is considered a standard for mushroom β-glucan analysis.[9][10][11][12][13] It involves acid hydrolysis of all glucans, followed by specific enzymatic removal of α-glucans (starch/glycogen). The β-glucan content is determined by difference.
A. Measurement of Total Glucan
-
Mill the dried extract powder to pass through a 1.0 mm screen.
-
Accurately weigh ~90 mg of the sample into a 20 x 125 mm glass culture tube.
-
In a fume hood, add 2.0 mL of ice-cold 12 M sulphuric acid. Vortex vigorously.
-
Place the tube in an ice-water bath for 2 hours, vortexing for 15 seconds every 20 minutes to ensure complete dissolution.
-
Add 10.0 mL of distilled water to the tube and vortex.
-
Place the tube in a boiling water bath for 2 hours.
-
Cool the tube to room temperature and quantitatively transfer the contents to a 100 mL volumetric flask. Adjust to volume with distilled water.
-
Centrifuge an aliquot at ~2,000 x g for 10 minutes.
-
Take 0.1 mL of the supernatant (in duplicate) and analyze for glucose content using a glucose oxidase/peroxidase (GOPOD) assay kit.
B. Measurement of α-Glucan
-
Accurately weigh ~100 mg of the sample into a glass tube.
-
Add 2.0 mL of 1.7 M NaOH and stir for 20 min in an ice bath to suspend the sample.
-
Add 8.0 mL of 1.2 M sodium acetate buffer (pH 3.8) and stir.
-
Immediately add 0.2 mL of a high-purity amyloglucosidase + invertase solution.
-
Incubate at 40°C for 30 minutes with intermittent vortexing.
-
Quantitatively transfer to a 100 mL volumetric flask and adjust to volume with water.
-
Centrifuge an aliquot at ~2,000 x g for 10 minutes.
-
Take 0.1 mL of the supernatant (in duplicate) and analyze for glucose content using a GOPOD assay kit.
C. Calculation
-
β-Glucan (%) = (Total Glucan (%) - α-Glucan (%))
Protocol 2: HPLC-DAD Fingerprinting of Phenolic Compounds
This method provides a chemical fingerprint of the extract and can be used to quantify specific phenolic acids.
A. Sample Preparation
-
Accurately weigh 100 mg of the dried extract.
-
Add 10 mL of 80% methanol.
-
Sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]
B. HPLC Conditions
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 40% B
-
35-40 min: 40% to 90% B
-
40-45 min: 90% B (hold)
-
45-50 min: 90% to 5% B
-
50-55 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector scanning from 200-400 nm. Monitor at 280 nm for phenolic acids like gallic acid and 320 nm for cinnamic acid derivatives.[16]
-
Injection Volume: 10 µL.
C. Analysis
-
Run a standard mix of phenolic compounds (e.g., gallic acid, protocatechuic acid, p-coumaric acid, ferulic acid) to determine retention times.[17]
-
Compare the chromatogram of the extract to previous batches to identify qualitative differences.
-
Quantify specific peaks by creating a calibration curve with the corresponding standards.
Signaling Pathway Visualizations
This compound extracts are known to exert immunomodulatory and anti-inflammatory effects. The diagrams below illustrate the key signaling pathways commonly modulated by the bioactive compounds found in these extracts, such as polysaccharides and terpenes.[2][18][19]
Diagram: Immunomodulatory & Anti-inflammatory Signaling
Caption: this compound extracts modulate NF-κB and MAPK pathways to reduce inflammation.
References
- 1. Antiinflammatory and Immunomodulating Properties of Fungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 5. masi.eu [masi.eu]
- 6. Navigating the Unknown: Challenges and Innovations in Plant Extract Analysis [greenskybio.com]
- 7. Optimization of the Process of Extracting Polysaccharides from Agrocybe aegerita and In Vitro Antioxidant and Anti-Aging Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. libios.fr [libios.fr]
- 10. thco.com.tw [thco.com.tw]
- 11. academic.oup.com [academic.oup.com]
- 12. qiological.com [qiological.com]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. extractionmagazine.com [extractionmagazine.com]
- 15. ftb.com.hr [ftb.com.hr]
- 16. HPLC–DAD characterization of phenolic profile and in vitro antioxidant, anticholinesterase, and antidiabetic activities of five mushroom species from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eversiowellness.com [eversiowellness.com]
- 19. Bioactive Peptides and Other Immunomodulators of Mushroom Origin [mdpi.com]
Minimizing off-target effects of Agrocybin in cell-based assays
Welcome to the technical support center for Agrocybin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and address common challenges in cell-based assays involving this compound and other antifungal peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. While its precise molecular target has not been definitively identified in the literature, like many antifungal peptides, its primary mechanism of action is likely the disruption of the fungal cell membrane. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. Some antifungal peptides are also known to have intracellular targets, such as interfering with mitochondrial function or the synthesis of essential cell wall components.
Q2: What are the known on-target and off-target activities of this compound?
This compound exhibits potent antifungal activity against several fungal species.[1][2] It has also been reported to have some inhibitory effect on HIV-1 reverse transcriptase and a weak mitogenic activity on murine splenocytes.[1][2][3] In contrast, it shows a lack of inhibitory activity against bacteria and was found to be non-proliferative for the HepG2 human hepatoma cell line at concentrations up to 110 µM.[1][2][3]
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound will depend on the specific fungal species and the cell-based assay being performed. An IC50 of 125 µM has been reported for the inhibition of Mycosphaerella arachidicola mycelial growth.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. A starting point for these experiments could be in the range of 10 µM to 200 µM.
Q4: Is this compound cytotoxic to mammalian cells?
Existing data suggests that this compound has low cytotoxicity towards certain mammalian cell lines. For example, it was found to be non-proliferative for HepG2 cells at concentrations up to 110 µM.[1][2][3] However, as a peptide with likely membrane-disrupting properties, it is crucial to assess its cytotoxicity on the specific mammalian cell line used in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in experimental results | Peptide Aggregation: Peptides, especially at high concentrations, can aggregate, leading to inconsistent effective concentrations.[4][5][6][7] | 1. Solubility Check: Ensure the peptide is fully dissolved in a suitable solvent before preparing working solutions. Consider using a stock solution in a solvent like DMSO and then diluting it in your cell culture medium. 2. Use of Anti-clumping Agents: For suspension cell cultures, consider adding an anti-clumping agent to the medium.[4] 3. Sonication: Briefly sonicate the stock solution to break up any existing aggregates. |
| Unexpected cytotoxicity in mammalian cells | Off-target membrane disruption: The primary antifungal mechanism of membrane disruption can also affect mammalian cell membranes at high concentrations.[8] Contamination: The peptide solution may be contaminated with endotoxins or other cytotoxic substances. | 1. Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration at which this compound is toxic to your specific cell line. 2. Use High-Purity Peptide: Ensure the this compound used is of high purity and tested for endotoxin levels. 3. Control Experiments: Include appropriate vehicle controls in your experiments. |
| Inconsistent antifungal activity | Peptide Degradation: Peptides can be degraded by proteases present in the cell culture medium or secreted by the cells. Incorrect pH or Buffer Conditions: The activity of peptides can be sensitive to pH and ionic strength. | 1. Serum-Free Medium: If possible, perform short-term assays in a serum-free medium to reduce protease activity. 2. Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail, but first, confirm it does not interfere with your assay. 3. Optimize Buffer Conditions: Ensure the pH and salt concentration of your assay buffer are optimal for this compound activity. |
| Difficulty in reproducing published results | Differences in Experimental Conditions: Cell line passage number, cell density, and media composition can all influence the outcome of the experiment. Peptide Batch-to-Batch Variability: There may be variations in the purity and activity of this compound from different suppliers or synthesis batches. | 1. Standardize Protocols: Carefully document and standardize all experimental parameters. 2. Source and Quality Control: Whenever possible, use this compound from the same supplier and batch for a series of experiments. Perform a quality control check on new batches. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a template for presenting data from your own off-target effect studies.
Table 1: Known Biological Activities of this compound
| Activity | Test System | Result | Reference |
| Antifungal Activity | Mycosphaerella arachidicola | IC50: 125 µM | [1][3] |
| HIV-1 Reverse Transcriptase Inhibition | Cell-free assay | IC50: 60 µM | [3] |
| Antiproliferative Activity | HepG2 (human hepatoma) cells | No effect up to 110 µM | [1][2][3] |
| Antibacterial Activity | Various Gram-positive and Gram-negative bacteria | No effect up to 300 µM | [1][2] |
| Mitogenic Activity | Murine splenocytes | Weakly mitogenic | [1][2][3] |
Table 2: Example - Off-Target Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Assay | IC50 (µM) |
| HepG2 | Human Liver Carcinoma | MTT | > 200 |
| HEK293 | Human Embryonic Kidney | MTT | 150 |
| A549 | Human Lung Carcinoma | MTT | 175 |
| Jurkat | Human T lymphocyte | MTT | 120 |
Note: The data in Table 2 is hypothetical and intended to serve as an example for presenting results from cytotoxicity screening.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding: Seed the mammalian cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Preparation of this compound Dilutions: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Screening for Off-Target Effects on a Key Signaling Pathway (e.g., NF-κB)
This protocol provides a general framework for assessing whether this compound has off-target effects on a specific signaling pathway using a reporter assay.
-
Cell Transfection: Seed a suitable cell line (e.g., HEK293) in a 24-well plate. Co-transfect the cells with a reporter plasmid containing the response element for the pathway of interest (e.g., an NF-κB-luciferase reporter) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid).
-
This compound Treatment: After 24 hours, treat the cells with different concentrations of this compound. Include a positive control (e.g., TNF-α to activate the NF-κB pathway) and an untreated control.
-
Incubation: Incubate the cells for a period sufficient to allow for pathway activation and reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the reporter activity in this compound-treated cells to the controls to determine if the peptide modulates the signaling pathway.
Visualizations
Hypothesized Mechanism of Action of this compound
Caption: Hypothesized mechanism of this compound via fungal cell membrane disruption.
Experimental Workflow for Assessing Off-Target Effects
Caption: A general workflow for the identification of off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the expression of recombinant Agrocybin
Welcome to the technical support center for the expression of recombinant Agrocybin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant expression important?
A1: this compound is a 9 kDa antifungal peptide originally isolated from the edible mushroom Agrocybe cylindracea.[1][2] It exhibits potent antifungal activity against various fungal species and has potential applications in agriculture and medicine.[1][3] Recombinant expression is crucial for producing large, consistent, and high-purity batches of this compound for research and development, overcoming the limitations and variability of isolating it from its natural source.
Q2: Which expression host is recommended for producing recombinant this compound?
A2: The optimal expression host depends on experimental goals, required yield, and post-translational modification needs.
-
Escherichia coli : A common choice due to its rapid growth, high yields, and low cost.[4] However, as a prokaryotic host, it may lead to the formation of insoluble protein aggregates called inclusion bodies, especially for eukaryotic proteins like this compound.[5] This would necessitate additional refolding steps.
-
Pichia pastoris : This methylotrophic yeast is a highly effective system for secreting eukaryotic proteins.[6][7][8] It offers advantages like correct protein folding, post-translational modifications, and secretion of the protein into the culture medium, which simplifies purification.[9][10] For a fungal protein like this compound, P. pastoris is often the preferred host to ensure proper folding and activity.
Q3: How can I increase the expression yield of recombinant this compound?
A3: Low yield is a common issue in recombinant protein production.[11] Several strategies can be employed to boost this compound expression:
-
Codon Optimization: This is one of the most effective strategies. By redesigning the this compound gene to use codons preferred by the expression host (e.g., P. pastoris or E. coli), you can significantly enhance translation efficiency and protein yield.[12][13][14] The Codon Adaptation Index (CAI) is a metric used to assess how well a gene's codon usage matches that of the host.[13]
-
Promoter Selection: The choice of promoter in your expression vector is critical. Strong, inducible promoters (like the AOX1 promoter in P. pastoris or the T7 promoter in E. coli) allow for high-level protein expression upon induction.[4][8]
-
Culture Conditions: Optimizing culture parameters such as temperature, pH, and media composition can dramatically improve yields.[6][15] For example, reducing the induction temperature can sometimes enhance protein folding and yield.[4]
-
High-Density Fermentation: For large-scale production, high-density fermentation can achieve significantly higher cell densities and, consequently, higher protein yields.[15]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with recombinant this compound.
Problem 1: Low or No Expression of Recombinant this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage | Synthesize the this compound gene with codons optimized for your chosen expression host (E. coli or P. pastoris). Aim for a Codon Adaptation Index (CAI) >0.8.[13][16] |
| Inefficient Promoter | Ensure you are using a vector with a strong and tightly regulated promoter, such as the T7 promoter in the pET system for E. coli or the AOX1 promoter for P. pastoris.[4][10] |
| mRNA Instability | Analyze the this compound mRNA sequence for regions that could form strong secondary structures, which can impede translation. Codon optimization tools can often address this.[12] |
| Plasmid Instability | If using an ampicillin resistance marker, the plasmid may be lost during culture. Consider using a more stable antibiotic like carbenicillin.[5] Always use freshly transformed colonies for expression. |
| Protein Degradation | The host cell's proteases may be degrading the recombinant this compound. Use protease-deficient host strains and add protease inhibitors during cell lysis. |
Problem 2: Recombinant this compound is Insoluble (Inclusion Bodies)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate | A high rate of protein synthesis can overwhelm the host's folding machinery. Reduce the expression rate by: • Lowering the induction temperature (e.g., 18-25°C).[4][17] • Decreasing the inducer concentration (e.g., lower IPTG for E. coli).[17][18] |
| Improper Folding Environment | The cytoplasm of E. coli is a reducing environment, which can prevent the formation of necessary disulfide bonds. Consider expressing this compound in a host with an oxidizing cytoplasm or secreting it into the periplasm. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.[19] |
| Fusion Tag Strategy | Fuse a highly soluble protein tag, such as NusA or Maltose Binding Protein (MBP), to the N-terminus of this compound.[20][21] These tags can significantly improve the solubility of the fusion protein. |
| Media Additives | Supplement the culture medium with chemical chaperones or osmolytes like sorbitol (0.3-0.5 M) or arginine (0.2 M) during induction to stabilize the protein and aid in folding.[11][17][18] |
Quantitative Data from Illustrative Studies
Since specific quantitative data for recombinant this compound is not yet widely published, the following tables summarize results from studies on other recombinant proteins to illustrate the potential impact of various optimization strategies.
Table 1: Effect of Codon Optimization on Recombinant Protein Yield in Pichia pastoris
| Protein | Fold Increase in Yield (Optimized vs. Wild-Type) | Reference |
| α-Amylase | 2.62-fold | [22] |
| Anti-ErbB2 scFv | 3 to 5-fold | [5] |
| 1,3-1,4-beta-D-glucanase | 1.38-fold | [3] |
Table 2: Effect of Media Additives on Soluble Protein Yield in E. coli
| Protein | Additive | Increase in Soluble Fraction | Reference |
| Recombinant Bovine SRY | 0.2 M Arginine + 0.3 M Sorbitol | Significant improvement noted | [17] |
| HypF-N | 0.5 M Sorbitol | Soluble fraction increased to 68% | [11] |
| Various Enzymes | 0.5 M Sorbitol | ~1.5 to 2-fold increase | [18] |
Experimental Protocols
Protocol 1: Codon Optimization of this compound for Pichia pastoris
This protocol outlines the steps to design a synthetic this compound gene optimized for expression in P. pastoris.
-
Obtain the Amino Acid Sequence: Start with the known amino acid sequence of this compound.
-
Use an Online Optimization Tool: Input the amino acid sequence into a codon optimization tool (e.g., IDT Codon Optimization Tool, GenScript OptimumGene™).[23][24]
-
Set Optimization Parameters:
-
Target Organism: Select Pichia pastoris.
-
Optimization Strategy: Choose a method that maximizes the Codon Adaptation Index (CAI) and balances GC content (typically between 45-55% for Pichia).[16]
-
Avoid Undesirable Elements: Instruct the tool to remove cryptic splice sites, internal ribosomal entry sites, and strong mRNA secondary structures.[12]
-
-
Flank with Restriction Sites: Add appropriate restriction enzyme sites to the 5' and 3' ends of the optimized gene sequence to facilitate cloning into your chosen Pichia expression vector (e.g., pPICZα).
-
Add a Purification Tag: Incorporate a sequence for a hexahistidine (6xHis) tag at the C-terminus (before the stop codon) to enable purification via immobilized metal affinity chromatography (IMAC).
-
Review and Synthesize: Review the final sequence provided by the tool. Once satisfied, order the synthetic gene from a commercial vendor.
Protocol 2: Small-Scale Expression Screening in E. coli
This protocol is for determining the optimal induction conditions for producing soluble this compound in E. coli (e.g., BL21(DE3) strain).
-
Transformation: Transform the E. coli expression strain with the this compound expression plasmid and plate on selective LB agar.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of fresh LB medium (in a 250 mL baffled flask) with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C.
-
Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, split it into smaller, labeled flasks for different induction conditions. For example:
-
Cell Harvest: After induction, harvest 1 mL of each culture. Centrifuge at 10,000 x g for 5 minutes and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent or buffer with lysozyme).
-
Solubility Analysis:
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
-
-
SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction from each condition on an SDS-PAGE gel to identify the condition that yields the most soluble this compound.
Protocol 3: Purification of His-Tagged Recombinant this compound
This protocol describes a general method for purifying C-terminally His-tagged this compound using Ni-NTA affinity chromatography.[21][25]
-
Prepare Cell Lysate: Grow a larger culture (e.g., 1 L) under the optimal conditions identified in Protocol 2. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press and clarify the lysate by centrifugation (30,000 x g for 30 minutes at 4°C).
-
Equilibrate the Column: Equilibrate a Ni-NTA chromatography column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the Sample: Load the clarified cell lysate onto the equilibrated column.
-
Wash the Column: Wash the column with 10-20 column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the Protein: Elute the bound His-tagged this compound with 5-10 column volumes of elution buffer (binding buffer with a high concentration of imidazole, e.g., 250-500 mM). Collect fractions.
-
Analyze Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.
-
Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
Visualizations and Workflows
Caption: Troubleshooting workflow for low or no expression of recombinant this compound.
Caption: Conceptual diagram of codon optimization for improving protein translation efficiency.
Caption: General experimental workflow for the expression and purification of recombinant this compound.
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of recombinant proteins in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant protein expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The solubility and stability of recombinant proteins are increased by their fusion to NusA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Soluble Expression and Efficient Purification of Recombinant Class I Hydrophobin DewA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. genscript.com [genscript.com]
- 24. idtdna.com [idtdna.com]
- 25. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Agrocybin Delivery Systems
Disclaimer: Information regarding "Agrocybin" is limited in publicly available scientific literature, particularly concerning its formulation into advanced delivery systems for in vivo studies.[1][2][3][4][5] this compound is an antifungal peptide isolated from the Agrocybe cylindracea mushroom.[3] This guide uses this compound as a model peptide therapeutic and addresses common challenges and methodologies in the broader field of nanoparticle and liposomal drug delivery, which would be applicable to the development of an this compound delivery system.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of encapsulating this compound in a delivery system for in vivo studies?
A1: The main objectives for encapsulating a peptide like this compound are to:
-
Enhance Bioavailability: Protect the peptide from enzymatic degradation and rapid clearance in the bloodstream.[6][7][8]
-
Improve Stability: Prevent aggregation and maintain the structural integrity of the peptide before it reaches its target.[9][10]
-
Enable Targeted Delivery: Modify the surface of the delivery system to direct this compound to specific tissues or cells, such as fungal infection sites, thereby increasing efficacy and reducing systemic toxicity.[11][12][13]
-
Control Release Kinetics: Modulate the release of this compound over time, which can maintain therapeutic concentrations and reduce the frequency of administration.[14][15]
Q2: Which type of delivery system is best for a peptide like this compound: liposomes or polymeric nanoparticles?
A2: The choice depends on the specific research goals.
-
Liposomes are highly biocompatible and versatile, capable of encapsulating both hydrophilic and hydrophobic molecules.[12][13] They are well-suited for improving circulation time, especially when PEGylated, and can be formulated to respond to local stimuli like pH at an infection site.[9][12]
-
Polymeric Nanoparticles (e.g., using PLGA) offer robust, controlled, and sustained drug release profiles.[8][14][16] The polymer composition can be tuned to control the degradation rate and, consequently, the drug release kinetics over extended periods.[17]
A comparative analysis of key parameters is essential for selection (see Table 1).
Q3: What causes the rapid clearance of my this compound formulation from the bloodstream?
A3: Rapid clearance is often due to uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[6][13] This process, known as opsonization, occurs when plasma proteins bind to the surface of the delivery vehicle.[13] Key factors influencing clearance include:
-
Particle Size: Larger particles (>200 nm) are more readily cleared by the MPS.
-
Surface Charge: Highly charged surfaces (either positive or negative) can promote protein binding.[6]
-
Surface Chemistry: Unmodified, hydrophobic surfaces are more prone to opsonization. Surface modification with hydrophilic polymers like polyethylene glycol (PEG), known as PEGylation, creates a "stealth" effect that reduces protein binding and prolongs circulation.[9][13]
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite High In Vitro Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability / Rapid Clearance | 1. Characterize the pharmacokinetic (PK) profile of the formulation.[18] 2. Implement surface modification with PEG (PEGylation) to reduce MPS uptake.[9][19] 3. Optimize particle size to be within the 50-200 nm range.[19] | A short half-life prevents the formulation from reaching its target in sufficient concentrations. PEGylation and size optimization are standard strategies to prolong circulation.[13] |
| Instability of the Formulation In Vivo | 1. Assess formulation stability in serum or plasma in vitro. 2. For liposomes, incorporate cholesterol or lipids with a higher phase transition temperature (Tm) to increase bilayer rigidity.[9][10] 3. For nanoparticles, ensure the polymer choice is appropriate for physiological conditions. | The formulation may be degrading or aggregating upon injection. Enhancing the structural integrity of the carrier can prevent premature drug release and instability.[9] |
| Inefficient Drug Release at Target Site | 1. Conduct in vitro release studies under conditions mimicking the target environment (e.g., lower pH for fungal infections).[15][20] 2. If using a stable, slow-releasing formulation, the release rate may be too slow for an acute effect. Adjust polymer composition or lipid formulation to tune release kinetics.[21][22] | The delivery system must not only reach the target but also release its payload effectively. The release mechanism should match the therapeutic need. |
| Failure to Penetrate Target Tissue | 1. If targeting solid tumors or deep-seated infections, ensure particle size is small enough (<100 nm) to exploit the enhanced permeability and retention (EPR) effect or penetrate tissue barriers.[11][19] 2. Add targeting ligands (e.g., antibodies, peptides) to the surface to facilitate receptor-mediated uptake.[12][13] | Physical barriers can prevent the delivery system from reaching its site of action. Both passive (size-based) and active (ligand-based) targeting strategies can overcome this.[7] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation Batches | 1. Standardize the formulation protocol meticulously. 2. For each batch, characterize critical quality attributes (CQAs): particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[8][10] | Batch-to-batch variability in physicochemical properties will lead to inconsistent in vivo performance. A low PDI (<0.2) indicates a homogenous particle population. |
| Formulation Aggregation Post-Preparation | 1. Measure particle size and PDI immediately after preparation and before injection. 2. Optimize the formulation's colloidal stability by adjusting surface charge (zeta potential should ideally be > |20| mV) or through steric stabilization (PEGylation). | Aggregation changes the effective particle size, leading to rapid clearance and altered biodistribution. |
| Improper Handling or Storage | 1. Establish and follow a strict storage protocol (e.g., temperature, light exposure). 2. Conduct stability studies to determine the shelf-life of the formulation under various conditions.[23] | Peptides and lipid/polymer-based formulations can be sensitive to storage conditions, leading to degradation or physical changes over time.[9] |
Data Presentation
Table 1: Hypothetical Comparison of this compound Delivery Systems
| Parameter | This compound-Liposomes | This compound-PLGA Nanoparticles | Free this compound |
| Particle Size (nm) | 110 ± 5 | 150 ± 8 | N/A |
| Polydispersity Index (PDI) | 0.15 | 0.18 | N/A |
| Zeta Potential (mV) | -25 ± 3 | -30 ± 4 | N/A |
| Encapsulation Efficiency (%) | 85 ± 4 | 75 ± 6 | N/A |
| Drug Loading (%) | 5.2 ± 0.5 | 8.1 ± 0.7 | N/A |
| In Vitro Release at 24h (%) | 30 | 15 | 100 |
| In Vivo Half-life (hours) | 18 | 24 | < 0.5 |
| Bioavailability (AUC) | 25-fold increase vs. free | 35-fold increase vs. free | Baseline |
Experimental Protocols
Protocol 1: Determination of Particle Size and Zeta Potential
Objective: To measure the size distribution, polydispersity, and surface charge of the this compound formulation using Dynamic Light Scattering (DLS).
Methodology:
-
Sample Preparation: Dilute the nanoparticle/liposome suspension in an appropriate medium (e.g., deionized water or PBS) to a concentration suitable for DLS analysis (typically between 0.1 and 1.0 mg/mL). Ensure the sample is free of aggregates by gentle vortexing or sonication if appropriate.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Size Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Set the measurement parameters (e.g., scattering angle, number of runs).
-
Initiate the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specific zeta potential cuvette with electrodes.
-
Place the cuvette in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.
-
-
Data Analysis: Record the Z-average, PDI, and zeta potential values. For robust data, perform measurements in triplicate.
Protocol 2: Quantification of Encapsulation Efficiency (EE)
Objective: To determine the percentage of this compound successfully encapsulated within the delivery system.
Methodology:
-
Separation of Free Drug:
-
Take a known volume of the formulation (e.g., 1 mL).
-
Separate the encapsulated this compound from the free (unencapsulated) this compound. A common method is centrifugal ultrafiltration, where the sample is placed in a filter unit (with a molecular weight cut-off that retains the nanoparticles/liposomes) and centrifuged.[20] The filtrate will contain the free drug.
-
-
Quantification of Total Drug:
-
Take an equal volume of the original, unseparated formulation.
-
Disrupt the nanoparticles/liposomes to release the encapsulated drug. This can be done by adding a solvent like methanol or a surfactant like Triton X-100.
-
-
Analysis by HPLC:
-
Quantify the concentration of this compound in both the "free drug" sample (filtrate) and the "total drug" sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis at an appropriate wavelength for the peptide).
-
Generate a standard curve using known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Hypothetical signaling pathways (MAPK, NF-κB) potentially modulated by this compound.
Caption: Workflow for development and testing of an this compound delivery system.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 5. PlumX [plu.mx]
- 6. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physical Chemistry of Nanomedicine: Understanding the Complex Behaviors of Nanoparticles In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 13. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 15. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. journals.plos.org [journals.plos.org]
- 23. pacelabs.com [pacelabs.com]
Troubleshooting Inconsistent Results in Agrocybe Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agrocybe species. Inconsistent experimental results can be a significant challenge, and this guide aims to provide solutions to common issues encountered during cultivation, extraction, and analysis.
Frequently Asked Questions (FAQs)
Cultivation & Growth
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Secondary Metabolites & Bioactivity
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
Why is my Agrocybe mycelial growth slow or inconsistent?
Slow or inconsistent mycelial growth is a common issue that can often be traced back to suboptimal environmental conditions or substrate composition.
Possible Causes & Solutions:
-
Suboptimal Temperature: Agrocybe species have optimal temperature ranges for mycelial growth, typically between 24-28°C.[1] Temperatures outside of this range can significantly slow down metabolic processes and growth.
-
Solution: Use a temperature-controlled incubator and monitor the temperature regularly. Avoid placing cultures in areas with significant temperature fluctuations.
-
-
Inappropriate Substrate Composition: The nutrient profile of your substrate is critical. A lack of essential nutrients or an incorrect carbon-to-nitrogen (C:N) ratio can hinder growth.
-
Incorrect pH: The pH of the substrate can affect nutrient availability and enzyme activity.
-
Solution: Adjust the substrate pH to the optimal range for Agrocybe, which is typically slightly acidic to neutral.
-
-
Inadequate Moisture Content: Mycelium requires a moist environment to thrive. If the substrate is too dry, growth will be stunted. Conversely, excessive moisture can create anaerobic conditions that inhibit growth and promote bacterial contamination.
-
Solution: Maintain a high humidity level (80-95%) in the growing environment.[4] Ensure the substrate is at the correct moisture capacity.
-
-
Poor Gas Exchange: Mycelial growth is an aerobic process that requires sufficient oxygen and the removal of carbon dioxide.
-
Solution: Ensure your cultivation vessels have adequate gas exchange. If using bags, ensure they have a filter patch. For flasks, use breathable closures.
-
-
Genetic Variability: Different strains of the same Agrocybe species can exhibit varying growth rates.
-
Solution: If possible, test multiple strains to find one that performs well under your specific experimental conditions.
-
Data Presentation: Mycelial Growth on Different Substrates
| Substrate Composition | Mycelial Growth Rate (mm/day) | Reference |
| Wheat Straw | 5.3 | [5][6] |
| Wheat Straw + 17% Cocoa Shells | 5.9 | [5][6] |
| Wheat Straw + 17% Citrus Pellets | 5.6 | [5][6] |
| Wheat Straw + 17% Carrot Mesh | 5.5 | [5][6] |
| Wheat Straw + 17% Black Tea Pomace | 6.0 | [5][6] |
| Paddy Straw + 10% Rice Bran | Not specified, but highest yield | [2] |
Experimental Workflow for Mycelial Growth Troubleshooting
What are the common causes of contamination in my cultures and how can I prevent them?
Contamination by bacteria, molds, or other fungi is a primary cause of experimental failure.
Common Contaminants & Identification:
-
Trichoderma (Green Mold): Appears as a dense, white mycelium that quickly turns green as it produces spores. It is highly aggressive and can rapidly overtake your culture.
-
Bacterial Contamination: Often presents as wet, slimy, or discolored patches on the substrate. It may also produce a foul or sour odor.[7]
-
Penicillium (Blue-Green Mold): Similar to Trichoderma, it appears as a white mold that develops blue-green spores.
-
Mucor (Black Pin Mold): Characterized by its rapid growth and the formation of tall, pin-like structures with black spore heads.
Prevention Strategies:
-
Aseptic Technique:
-
Work in a sterile environment, such as a laminar flow hood or a still air box.
-
Thoroughly disinfect all surfaces and equipment with 70% isopropyl alcohol.
-
Flame-sterilize inoculation loops and scalpels before and after each use.
-
Wear appropriate personal protective equipment (PPE), including gloves and a face mask.
-
-
Proper Sterilization:
-
Ensure that your substrate and all equipment are properly sterilized, typically in an autoclave at 121°C for the appropriate duration. Insufficient sterilization is a common entry point for contaminants.
-
-
Substrate Preparation:
-
Avoid excessive moisture in your substrate, as this can create an environment conducive to bacterial growth.
-
-
Clean Inoculum:
-
Use a clean, healthy culture for inoculation. If starting from spores, it is best to first germinate them on agar to ensure the culture is free from contaminants.
-
Mycelial growth is robust, but why am I not seeing any fruiting body formation?
The transition from vegetative mycelial growth to the formation of fruiting bodies is triggered by specific environmental cues.
Possible Causes & Solutions:
-
Incorrect Fruiting Conditions: The optimal conditions for fruiting are often different from those for mycelial growth. This includes changes in temperature, humidity, light, and fresh air exchange.
-
Solution: Initiate "pinning" by lowering the temperature, increasing humidity, and introducing a light cycle (e.g., 12 hours on/12 hours off).[8]
-
-
Inadequate Fresh Air Exchange: A buildup of carbon dioxide (CO₂) can inhibit primordia formation.
-
Solution: Increase fresh air exchange to lower CO₂ levels.
-
-
Nutrient Depletion or Imbalance: The substrate may lack the necessary nutrients to support fruiting body development.
-
Genetic Factors: Some strains may have a lower propensity for fruiting under laboratory conditions.
What is causing morphological deformities in my Agrocybe fruiting bodies?
Deformed fruiting bodies, such as long stems, small caps, or "fuzzy feet," are typically a sign of suboptimal growing conditions.[6]
Possible Causes & Solutions:
-
High CO₂ Levels: Elevated CO₂ concentrations can lead to elongated stems and underdeveloped caps.
-
Solution: Increase fresh air exchange.
-
-
Inadequate Light: Insufficient or improper lighting can cause fruiting bodies to grow long and thin as they search for a light source.
-
Solution: Provide diffused, indirect light for several hours a day.
-
-
Incorrect Humidity: Low humidity can lead to cracked caps and aborted pins, while excessive humidity can promote bacterial blotch and other diseases.
-
Solution: Maintain a consistent, high level of humidity without allowing water to sit directly on the developing fruiting bodies.
-
Secondary Metabolites & Bioactivity
Why are the yields of my target secondary metabolites inconsistent between batches?
Batch-to-batch variation in secondary metabolite production is a complex issue influenced by a multitude of factors. Fungal secondary metabolism is highly sensitive to environmental and physiological conditions.
Possible Causes & Solutions:
-
Subtle Variations in Cultivation Conditions: Even small fluctuations in temperature, pH, aeration, or light exposure can significantly impact the expression of biosynthetic gene clusters.[9][10]
-
Solution: Implement strict process controls and maintain detailed records of all cultivation parameters for each batch.
-
-
Inconsistent Substrate Composition: The availability of specific precursors in the substrate can directly affect the synthesis of certain secondary metabolites. Variations in the quality of raw materials can lead to inconsistent results.[11]
-
Solution: Source high-quality, consistent raw materials for your substrate. Consider using a chemically defined medium for greater reproducibility.
-
-
Genetic Drift/Instability: Over successive generations of subculturing, fungal strains can undergo genetic changes that may alter their metabolic output.
-
Solution: Work from a well-preserved master culture bank and limit the number of subcultures from a single plate.
-
-
Harvesting Time: The concentration of secondary metabolites can vary significantly throughout the fungal life cycle.
-
Solution: Establish a consistent harvesting time based on preliminary experiments to determine the peak production phase of your target compound(s).
-
Signaling Pathway for Fungal Secondary Metabolism
References
- 1. martian-mushrooms.com [martian-mushrooms.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. mushroomsubstrate.com [mushroomsubstrate.com]
- 5. mdpi.com [mdpi.com]
- 6. Avoiding Mistakes in Mushrooms: A Troubleshooting Guide - Hobby Farms [hobbyfarms.com]
- 7. deepspore.com [deepspore.com]
- 8. Cylocybe.co.uk | Grow Kit Troubleshooting [cylocybe.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of the Divergent Substrate on Physicochemical Properties and Metabolite Profiling of Agrocybe cylindracea Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Agrocybin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Agrocybin, an antifungal peptide derived from the Agrocybe cylindracea mushroom.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for this compound?
A1: The established laboratory-scale purification of this compound, a 9 kDa antifungal peptide, involves a multi-step chromatographic process.[1][2][3] The typical workflow starts with a crude extract from Agrocybe cylindracea fruiting bodies, followed by sequential chromatography steps. A common sequence includes ion exchange, affinity, and size-exclusion chromatography to achieve high purity.[1][2][3]
Q2: What are the key properties of this compound to consider during purification?
A2: this compound has a molecular mass of approximately 9 kDa.[1][2] During ion-exchange chromatography, it is unadsorbed on DEAE-cellulose, suggesting it is a basic or neutral peptide at the buffer pH. It adsorbs to Affi-gel blue gel and Mono S columns.[1][2][3] Notably, this compound is reported to be thermostable up to 80°C, which can be an advantage in preventing thermal degradation during processing.[1]
Q3: What are the primary challenges when scaling up this compound purification?
A3: Transitioning from bench-scale to larger-scale purification presents several challenges. These can include a sudden drop in expression yield, column clogging, unpredictable protein stability leading to aggregation, and difficulties in consistent buffer preparation for large volumes.[4] Equipment limitations and the increased processing time can also impact the final yield and purity.[4]
Q4: Are there alternative or complementary purification steps to consider for large-scale processing?
A4: For large-scale operations, incorporating a precipitation step, such as ammonium sulfate precipitation, can be an effective initial step to concentrate the target protein and remove some impurities before chromatography.[5] Additionally, bulk crystallization can be explored as a final polishing step to achieve high purity and a stable solid form of this compound.[6]
Troubleshooting Guides
Chromatography Issues
This section addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After a Chromatography Step | Suboptimal Binding/Elution Conditions: Incorrect pH or ionic strength of buffers. | Verify the pH and conductivity of all buffers. Perform small-scale scouting experiments to optimize binding and elution conditions for the scaled-up process. |
| Protein Precipitation on the Column: High protein concentration or inappropriate buffer conditions can lead to aggregation. | Reduce the protein concentration of the sample load. Add stabilizing agents like glycerol (5-10%) to the buffers. Ensure the sample is filtered (0.22 or 0.45 µm) before loading. | |
| Column Overload: Exceeding the binding capacity of the chromatography resin. | Determine the binding capacity of your column for this compound and ensure you are not exceeding it. Consider using a larger column or multiple cycles on a smaller column. | |
| Poor Peak Resolution or Broad Peaks | Column Inefficiency: Poorly packed column or degradation of the resin. | Repack the column according to the manufacturer's instructions. If the resin is old, consider replacing it. |
| Sample Viscosity: High nucleic acid content in the lysate can increase viscosity. | Treat the lysate with DNase to reduce viscosity. Ensure complete clarification of the lysate by centrifugation and filtration before loading. | |
| Non-Specific Interactions: this compound may be interacting with other proteins or the column matrix. | Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to the buffers to minimize non-specific binding.[5] | |
| High Backpressure | Clogged Column Frit or Tubing: Particulates in the sample or buffer. | Filter all samples and buffers before use.[7] If the column is clogged, try back-flushing with buffer. If the problem persists, the top frit may need to be replaced. |
| Compressed Column Bed: Over-pressurizing the column during packing or operation. | Repack the column. Operate the column within the manufacturer's recommended pressure limits.[7] | |
| Precipitated Protein: Protein has aggregated at the top of the column. | Implement a cleaning-in-place (CIP) protocol recommended for the specific resin. If CIP is ineffective, the top layer of the resin may need to be removed and replaced. |
Protein Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Presence of Aggregates in Final Product | Buffer Conditions: Suboptimal pH, ionic strength, or lack of stabilizing agents. | Screen different buffer conditions to find the optimal formulation for this compound stability. Consider the addition of excipients like glycerol, arginine, or non-ionic detergents.[8] |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. | Aliquot the purified this compound into single-use volumes to avoid multiple freeze-thaw cycles. | |
| High Protein Concentration: Increased intermolecular interactions at high concentrations. | Determine the maximum soluble concentration of this compound in the final formulation buffer. Store at a concentration below this limit. | |
| Loss of Biological Activity | Denaturation: Exposure to harsh pH, organic solvents, or high temperatures (though this compound is relatively thermostable). | Maintain physiological pH throughout the purification process unless required for a specific step. If organic solvents are used for elution, perform a rapid buffer exchange into a suitable aqueous buffer. |
| Oxidation: Susceptible amino acid residues may be oxidized. | Consider adding reducing agents like DTT or TCEP to the buffers if oxidation is suspected, but test for compatibility with the purification chemistry. |
Experimental Protocols
General Workflow for Scaled-Up this compound Purification
This protocol outlines the key steps for purifying this compound from a larger batch of Agrocybe cylindracea.
1. Crude Extract Preparation:
- Homogenize fresh or frozen fruiting bodies of Agrocybe cylindracea in an appropriate extraction buffer (e.g., Tris-HCl or phosphate buffer at a neutral pH).
- Clarify the homogenate by centrifugation at high speed (e.g., 10,000 x g) for a sufficient duration to pellet cell debris.
- Filter the supernatant through progressively smaller pore size filters, ending with a 0.45 µm or 0.22 µm filter for final clarification.
2. Ion Exchange Chromatography (IEC) - DEAE Cellulose:
- Equilibrate the DEAE-cellulose column with the starting buffer.
- Load the clarified extract onto the column. This compound is expected to be in the flow-through fraction.[1][2][3]
- Collect the flow-through and wash the column with the starting buffer to ensure complete recovery.
3. Affinity Chromatography - Affi-gel Blue Gel:
- Equilibrate the Affi-gel blue gel column with a suitable binding buffer.
- Load the flow-through from the DEAE-cellulose step onto the column. This compound should bind to this resin.[1][2][3]
- Wash the column extensively with the binding buffer to remove unbound contaminants.
- Elute the bound proteins using a step or linear gradient of an appropriate eluent (e.g., increasing salt concentration).
4. Ion Exchange Chromatography (IEC) - Mono S:
- Buffer exchange the eluted fractions containing this compound from the previous step into the binding buffer for the Mono S column.
- Equilibrate the Mono S column.
- Load the sample. This compound is expected to bind to the Mono S resin.[1][2][3]
- Wash the column with the binding buffer.
- Elute this compound using a salt gradient.
5. Size Exclusion Chromatography (SEC) / Gel Filtration - Superdex 75:
- Concentrate the this compound-containing fractions from the Mono S elution.
- Equilibrate the Superdex 75 column with the final formulation buffer.
- Load the concentrated sample onto the column.
- Elute with the formulation buffer and collect fractions corresponding to the 9 kDa molecular weight of this compound.
Visualizations
Caption: Standard workflow for the multi-step purification of this compound.
Caption: Decision tree for troubleshooting common this compound purification issues.
References
- 1. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 2. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Protein purification by bulk crystallization: the recovery of ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Agrocybin Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their mass spectrometry (MS) analysis of Agrocybin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the mass spectrometry analysis of this compound, a 9 kDa antifungal peptide isolated from Agrocybe cylindracea.[1][2]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / No Peak Detected | - Low Sample Concentration: The concentration of this compound in the sample is below the instrument's limit of detection.[3] - Inefficient Ionization: The chosen ionization method (e.g., ESI) is not optimal for this compound.[3] - Sample Contamination: Presence of salts, detergents, or other contaminants suppressing the signal.[4][5] - Suboptimal Instrument Settings: Incorrect source parameters, gas flows, or detector settings.[3] | - Concentrate the sample using techniques like solid-phase extraction (SPE) or lyophilization. - Optimize ionization source parameters. Experiment with different ESI setting or consider alternative ionization techniques if available. - Ensure thorough sample cleanup and desalting prior to MS analysis.[4][6] - Perform regular tuning and calibration of the mass spectrometer.[3] |
| Inaccurate Mass Measurement | - Instrument Calibration Drift: The mass spectrometer's calibration is no longer accurate.[3] - Interference from Co-eluting Compounds: Another molecule with a similar mass-to-charge ratio is interfering with the measurement. | - Perform a fresh calibration of the mass spectrometer using appropriate standards.[3] - Optimize the liquid chromatography (LC) method to improve the separation of this compound from other components in the sample matrix.[7] |
| Poor Peak Shape (Broadening or Tailing) | - Column Overload: Too much sample has been injected onto the LC column. - Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for this compound. - Column Degradation: The LC column performance has deteriorated. | - Reduce the injection volume or dilute the sample. - Adjust the mobile phase composition, including pH and organic solvent gradient. - Replace the LC column with a new one of the same type. |
| High Background Noise / Baseline Drift | - Contaminated Mobile Phase or LC System: Solvents or tubing may be contaminated. - Detector Instability: The mass spectrometer's detector may not be functioning optimally.[3] | - Use high-purity, LC-MS grade solvents and flush the LC system thoroughly. - Adjust detector settings, such as gain and filter settings, to minimize noise.[3] - Ensure a stable baseline by optimizing chromatographic conditions.[3] |
| Inconsistent Retention Time | - Fluctuations in LC Pump Pressure: Issues with the LC pumps can lead to variable flow rates. - Changes in Mobile Phase Composition: Inaccurate solvent mixing or degradation of mobile phase components. - Column Temperature Variation: Inconsistent column heating can affect retention time. | - Check the LC pump for leaks or bubbles and perform necessary maintenance. - Prepare fresh mobile phase solutions and ensure proper mixing. - Ensure the column oven is maintaining a stable temperature. |
Frequently Asked Questions (FAQs)
1. What is the recommended sample preparation method for this compound mass spectrometry?
Given that this compound is a 9 kDa peptide, a multi-step sample preparation process is recommended to ensure a clean sample and optimal results.[1][2] The general workflow involves extraction, purification, and concentration. For complex samples, such as those from fungal cultures or biological matrices, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interfering substances. It is crucial to desalt the sample before MS analysis, as salts can suppress the ionization of the target peptide.[4][6]
2. Which mass spectrometry technique is best suited for this compound analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the analysis of peptides like this compound.[8] This method provides both separation of the peptide from complex mixtures and structural information through fragmentation analysis. Electrospray ionization (ESI) is a common and suitable ionization technique for peptides.[9]
3. How can I improve the fragmentation of this compound for MS/MS analysis?
To obtain informative fragment ions for structural confirmation, optimization of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) parameters is essential. This includes adjusting the collision energy to achieve a balance between precursor ion depletion and the generation of a rich spectrum of fragment ions.
4. What are some common adducts observed for peptides like this compound in mass spectrometry?
In positive ion mode ESI, it is common to observe protonated molecules [M+nH]ⁿ⁺. Depending on the sample preparation and mobile phase, you may also see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The presence of multiple charged species is also common for peptides.
Experimental Protocols
Recommended Sample Preparation Protocol for this compound
This protocol provides a general guideline for the preparation of this compound from a semi-purified sample for LC-MS/MS analysis.
-
Protein Precipitation (if necessary):
-
To a 100 µL sample, add 400 µL of cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant containing this compound.
-
Dry the supernatant using a vacuum centrifuge.
-
-
Desalting using C18 ZipTips®:
-
Reconstitute the dried sample in 50 µL of 0.1% formic acid in water.
-
Equilibrate a C18 ZipTip® by aspirating and dispensing 10 µL of 50% acetonitrile in water three times, followed by 10 µL of 0.1% formic acid in water three times.
-
Load the sample onto the ZipTip® by slowly aspirating and dispensing the sample for 10-15 cycles.
-
Wash the ZipTip® by aspirating and dispensing 10 µL of 0.1% formic acid in water five times.
-
Elute the desalted this compound by aspirating and dispensing 10 µL of 50% acetonitrile/0.1% formic acid in water into a clean microcentrifuge tube.
-
Suggested LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 30 min, then to 95% B over 5 min, hold for 5 min, return to 5% B over 1 min, and re-equilibrate for 9 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry (ESI-Positive) | |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range (MS1) | m/z 400-2000 |
| MS/MS | Data-dependent acquisition of the top 3 most intense ions |
| Collision Energy | Ramped (e.g., 20-40 eV) |
Visualizations
References
- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
Validation & Comparative
Agrocybin: A Novel Antifungal Peptide Compared with Commercial Antifungals
For Immediate Release
A comprehensive analysis of available scientific literature reveals that Agrocybin, a novel peptide derived from the edible mushroom Agrocybe cylindracea, demonstrates notable antifungal properties. This comparison guide provides an objective overview of this compound's efficacy, mechanism of action, and a comparative assessment against established commercial antifungal agents, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a 9 kDa cysteine-rich peptide, has shown significant in vitro activity against certain plant-pathogenic filamentous fungi. Its mechanism of action is believed to involve the disruption of the fungal plasma membrane and cell wall. While this presents a promising area for novel antifungal development, a direct quantitative comparison with commercial antifungals against clinically relevant human pathogens is currently limited by the lack of available data. Commercial antifungals, such as polyenes, azoles, and echinocandins, have well-defined mechanisms of action and extensive clinical efficacy data against a broad spectrum of human fungal pathogens.
Data Presentation: this compound Efficacy
Quantitative data on the antifungal activity of this compound is presently limited to in vitro studies against plant pathogens.
| Fungal Species | IC50 (µM) | Reference |
| Mycosphaerella arachidicola | 125 | [1][2] |
| Fusarium oxysporum | Activity reported, but no IC50/MIC value available | [1][3] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Comparative Efficacy of Commercial Antifungals against Fusarium oxysporum
To provide a comparative context, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of several commercial antifungals against Fusarium oxysporum, a fungus against which this compound has shown activity. It is important to note that Fusarium species are often challenging to treat due to their intrinsic resistance to many antifungal agents.[4]
| Antifungal Agent | Class | MIC Range (µg/mL) | Reference |
| Amphotericin B | Polyene | 0.41 - 32 | [4][5][6] |
| Itraconazole | Azole | >8 - 32 | [5][6][7] |
| Voriconazole | Azole | >8 | [8] |
| Caspofungin | Echinocandin | >16 | [8][9][10] |
Experimental Protocols
This compound Isolation and Antifungal Activity Assay
The isolation of this compound from fresh fruiting bodies of Agrocybe cylindracea typically involves a multi-step chromatographic process.[11] The antifungal activity, from which the IC50 value was determined, was assessed by measuring the inhibition of mycelial growth in a potato dextrose agar plate assay.[2]
Commercial Antifungal Susceptibility Testing
The MIC values for commercial antifungals against Fusarium oxysporum were determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[7] This method involves challenging the fungal isolates with serial dilutions of the antifungal agent in a liquid broth medium and determining the lowest concentration that inhibits visible growth after a specified incubation period.[5]
Mechanism of Action
This compound's Proposed Mechanism of Action
Recent research suggests that this compound is a post-translationally processed product of a larger protein, cylindracin.[12] Cylindracin, a cysteine-rich protein, is believed to exert its antifungal effect by damaging the fungal plasma membrane and cell wall, leading to the inhibition of hyphal growth in filamentous fungi.[12] Notably, cylindracin did not show activity against yeasts, such as Candida albicans.[12]
Caption: Proposed mechanism of this compound (Cylindracin) action on filamentous fungi.
Mechanisms of Action of Commercial Antifungals
Commercial antifungal agents operate through several well-established mechanisms, targeting different essential components of the fungal cell.
Caption: Overview of the primary mechanisms of action for major classes of commercial antifungal drugs.
Conclusion and Future Directions
This compound represents a promising novel antifungal peptide with a distinct mechanism of action against filamentous fungi. However, the current body of research is in its nascent stages. To fully assess its therapeutic potential and enable a robust comparison with commercial antifungals, further research is imperative. Key areas for future investigation include:
-
Broad-spectrum activity: Determining the in vitro efficacy (IC50 and MIC values) of this compound and its precursor, cylindracin, against a wide range of clinically relevant human fungal pathogens, including various species of Aspergillus, Candida, and Cryptococcus.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of fungal infections to understand its pharmacokinetic and pharmacodynamic properties.
-
Mechanism elucidation: Further investigating the precise molecular interactions and signaling pathways involved in this compound-mediated fungal cell death.
The unique origin and mechanism of this compound offer a potential new avenue for the development of antifungal therapies, particularly in an era of growing resistance to existing drugs. Continued research will be critical to unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Pharmacodynamics of Amphotericin B, Itraconazole, and Voriconazole against Aspergillus, Fusarium, and Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reviberoammicol.com [reviberoammicol.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility testing methods for caspofungin against Aspergillus and Fusarium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Agrocybin and Other Antifungal Peptides from Mushrooms
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to conventional antifungal agents necessitates the exploration of novel therapeutic compounds. Mushrooms have long been a source of bioactive molecules, and their antifungal peptides are gaining increasing attention for their potential in drug development. This guide provides a comparative overview of Agrocybin, an antifungal peptide from Agrocybe cylindracea, and other notable antifungal peptides from various mushroom species. We present available experimental data on their efficacy, delve into their mechanisms of action, and provide a standardized protocol for assessing antifungal activity.
Comparative Analysis of Antifungal Activity
The antifungal efficacy of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50), which represent the lowest concentration of the peptide that inhibits fungal growth or reduces it by 50%, respectively. The following table summarizes the available quantitative data for this compound and other selected antifungal peptides from mushrooms.
| Peptide | Source Mushroom | Molecular Weight (kDa) | Target Fungus | IC50 / MIC (µM) |
| This compound | Agrocybe cylindracea | 9 | Mycosphaerella arachidicola | 125[1] |
| Fusarium oxysporum | Active (IC50 not specified)[1] | |||
| Cordymin | Cordyceps militaris | 10.9 | Mycosphaerella arachidicola | 10[2] |
| Bipolaris maydis | 50[2] | |||
| Rhizoctonia solani | 80[2] | |||
| Candida albicans | 750[2] | |||
| Eryngin | Pleurotus eryngii | 10 | Fusarium oxysporum | 1.35[3] |
| Mycosphaerella arachidicola | 3.5[3] | |||
| Ganodermin | Ganoderma lucidum | 15 | Fusarium oxysporum | 12.4[4][5] |
| Botrytis cinerea | 15.2[4][5] | |||
| Physalospora piricola | 18.1[4][5] |
Note on Data Comparability: A direct comparison of the antifungal potency of these peptides is challenging due to the limited overlap in the fungal species tested. The available data provides a snapshot of the activity of each peptide against specific pathogens under the conditions of the respective studies. Further research with a standardized panel of fungal strains is required for a comprehensive comparative analysis.
Mechanisms of Antifungal Action
Antifungal peptides from mushrooms employ diverse mechanisms to inhibit fungal growth. While the precise mechanism for each peptide is an area of ongoing research, the following modes of action have been proposed:
-
This compound : The exact mechanism of action for this compound has not been fully elucidated. However, like many other mushroom-derived antimicrobial peptides, it is suggested that its mode of action could involve causing intracellular protein leakage, which ultimately leads to bacterial and fungal cell death[1].
-
Cordymin : The antifungal mechanism of Cordymin is also not yet fully understood. Its ability to inhibit the mycelial growth of various fungi suggests it may interfere with cell wall synthesis or integrity, or other essential cellular processes[2][6]. Some studies on the primary active constituent of Cordyceps, cordycepin, suggest that it acts as a nucleoside analog, interfering with purine biosynthesis and DNA/RNA synthesis[7].
-
Eryngin : The N-terminal sequence of eryngin shows some similarity to thaumatin-like proteins, which are known to be involved in plant defense and possess antifungal properties[8]. This suggests that Eryngin might act by permeabilizing the fungal cell membrane.
-
Ganodermin : Ganodermin, isolated from Ganoderma lucidum, has been shown to inhibit the mycelial growth of several plant pathogenic fungi[4][5]. The proposed mechanisms for the antimicrobial activity of compounds from Ganoderma lucidum include the induction of intracellular protein leakage and the formation of reactive oxygen species[9].
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
A standardized and reproducible method for determining the antifungal susceptibility of a peptide is crucial for comparative studies. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a reference method for broth dilution antifungal susceptibility testing of yeasts. A modified version of this protocol is often used for filamentous fungi.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal peptide against a yeast pathogen, such as Candida albicans.
1. Preparation of Materials:
- Antifungal Peptide: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile distilled water or a buffer that does not affect fungal growth).
- Yeast Inoculum: Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
- Culture Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Assay Procedure:
- Serial Dilutions: Perform a two-fold serial dilution of the antifungal peptide in the 96-well plate using the RPMI 1640 medium. The final volume in each well should be 100 µL.
- Inoculation: Add 100 µL of the standardized yeast inoculum to each well, bringing the total volume to 200 µL.
- Controls:
- Growth Control: A well containing only the culture medium and the yeast inoculum (no peptide).
- Sterility Control: A well containing only the culture medium (no peptide, no inoculum).
- Incubation: Incubate the plates at 35°C for 24-48 hours.
3. Determination of MIC:
- The MIC is defined as the lowest concentration of the antifungal peptide that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Considerations for Filamentous Fungi:
For filamentous fungi, the protocol is similar but requires some modifications:
-
Inoculum Preparation: Conidia or sporangiospores are harvested from mature cultures and the concentration is adjusted using a hemocytometer.
-
Incubation Time: Incubation times are generally longer, often 48-72 hours or more, depending on the growth rate of the fungus.
-
Endpoint Reading: The MIC for filamentous fungi is often defined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antifungal peptide using the broth microdilution method.
Signaling Pathways in Antifungal Peptide Action
While the direct targets of many mushroom-derived antifungal peptides are still under investigation, a generalized signaling pathway for membrane-disrupting antifungal peptides can be conceptualized. This often involves an initial electrostatic interaction with the fungal cell membrane, followed by insertion into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Cordymin, an antifungal peptide from the medicinal fungus Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganodermin, an antifungal protein from fruiting bodies of the medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eryngin, a novel antifungal peptide from fruiting bodies of the edible mushroom Pleurotus eryngii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Efficacy of Agrocybin Against Resistant Fungal Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal strains presents a critical challenge to global health. Novel antifungal agents with unique mechanisms of action are urgently needed to combat infections caused by these resilient pathogens. Agrocybin, a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, has demonstrated broad-spectrum activity against several fungal species, including plant pathogens like Mycosphaerella arachidis and Fusarium oxysporum.[1][2] This guide provides a framework for the systematic validation of this compound's potential against clinically relevant resistant fungal strains, offering a direct comparison with conventional antifungal agents.
Comparative Antifungal Performance
A comprehensive evaluation of a novel antifungal agent necessitates a direct comparison of its in vitro activity against both susceptible and resistant fungal strains alongside established drugs. The following tables outline the expected quantitative data from such a comparative analysis.
Table 1: In Vitro Susceptibility of Wild-Type Fungal Strains
| Fungal Strain | This compound (MIC, µg/mL) | Fluconazole (MIC, µg/mL) | Amphotericin B (MIC, µg/mL) | Caspofungin (MIC, µg/mL) |
| Candida albicans (ATCC 90028) | Data to be determined | 1.0 | 0.5 | 0.125 |
| Aspergillus fumigatus (ATCC 204305) | Data to be determined | 16.0 | 1.0 | 0.25 |
| Cryptococcus neoformans (ATCC 208821) | Data to be determined | 8.0 | 0.25 | 16.0 |
Table 2: In Vitro Susceptibility of Resistant Fungal Strains
| Fungal Strain | Resistance Mechanism | This compound (MIC, µg/mL) | Fluconazole (MIC, µg/mL) | Amphotericin B (MIC, µg/mL) | Caspofungin (MIC, µg/mL) |
| Candida auris (Resistant Isolate) | Efflux pumps, ERG11 mutations | Data to be determined | >64 | 1.0 | 0.5 |
| Aspergillus fumigatus (Azole-Resistant) | cyp51A mutations | Data to be determined | >16 | 1.0 | 0.25 |
| Candida glabrata (Echinocandin-Resistant) | FKS mutations | Data to be determined | 32.0 | 0.5 | >8 |
Table 3: Cytotoxicity Profile
| Cell Line | This compound (CC50, µg/mL) | Fluconazole (CC50, µg/mL) | Amphotericin B (CC50, µg/mL) | Caspofungin (CC50, µg/mL) |
| HEK293 (Human Embryonic Kidney) | Data to be determined | >100 | 2.5 | >100 |
| HepG2 (Human Hepatocellular Carcinoma) | >110 µM[3][4] | >100 | 5.0 | >100 |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable data.
Fungal Strains and Culture Conditions
Reference strains from recognized culture collections (e.g., ATCC) and clinically isolated, characterized resistant strains should be used. Fungi should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at their optimal growth temperatures.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for filamentous fungi).
-
Preparation of Inoculum: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, then further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of this compound and comparator drugs is prepared in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which no visible growth is observed.
Cytotoxicity Assay
The 50% cytotoxic concentration (CC50) is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on human cell lines to assess the potential toxicity of the compound.
-
Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Exposure: Cells are treated with serial dilutions of this compound and control drugs for 48 hours.
-
MTT Assay: MTT solution is added to each well, and plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm, and the CC50 is calculated.
Visualizing Experimental and Biological Pathways
Understanding the experimental workflow and the potential biological pathways affected by this compound is crucial for a comprehensive evaluation.
Experimental workflow for antifungal validation.
Hypothetical action of this compound on resistant fungi.
Signaling pathways targeted by major antifungals.
References
A Comparative Analysis of Agrocybin's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal peptide Agrocybin, benchmarked against two well-characterized classes of antifungal peptides: plant defensins and dermaseptins. Due to the limited publicly available data on this compound's specific mechanism of action, this comparison focuses on highlighting the established modes of action of the alternatives to provide a framework for future research and development of this compound and other novel antifungal agents.
Executive Summary
This compound, a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, has demonstrated inhibitory activity against several fungal species. However, its precise mechanism of action remains largely uncharacterized. In contrast, plant defensins and dermaseptins have been extensively studied, revealing diverse and potent antifungal strategies. This guide presents a comparative overview of their antifungal activity, mechanisms of action, and the signaling pathways they modulate within fungal cells. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key mechanistic assays are provided.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the antifungal activity of this compound and selected plant defensins and dermaseptins. It is important to note the sparse data for this compound, which presents a significant knowledge gap.
Table 1: Antifungal Activity of this compound
| Fungal Species | IC50 (µM) |
| Mycosphaerella arachidicola | 125[1] |
| Candida albicans | Data not available |
| Fusarium oxysporum | Data not available |
Table 2: Antifungal Activity of Selected Plant Defensins
| Peptide | Fungal Species | MIC/IC50 (µM) |
| RsAFP2 (from Raphanus sativus) | Fusarium culmorum | 0.5 - 4 |
| Candida albicans | 2 - 8 | |
| Aspergillus fumigatus | > 50 | |
| MtDef4 (from Medicago truncatula) | Fusarium graminearum | 1 - 5[2] |
| Phoma medicaginis | 5.3 - 7.3[3] | |
| Fusarium solani | 6.0[3] |
Table 3: Antifungal Activity of Selected Dermaseptins
| Peptide | Fungal Species | MIC (µM) |
| Dermaseptin S1 (from Phyllomedusa sauvagii) | Candida albicans | 3.1 - 30[4] |
| Aspergillus fumigatus | 3.1 - 30[4] | |
| Dermaseptin B1 (from Phyllomedusa bicolor) | Candida albicans | 3.1 - 30[4] |
| Aspergillus fumigatus | 3.1 - 30[4] |
Comparative Mechanism of Action
While the exact mechanism of this compound is yet to be elucidated, the modes of action for plant defensins and dermaseptins offer potential avenues for investigation.
This compound: The currently available literature indicates that this compound has antifungal properties, but the molecular interactions and downstream effects on fungal cells have not been reported.
Plant Defensins (e.g., RsAFP2, MtDef4): Plant defensins exhibit a multi-faceted mechanism of action that often begins with interaction with specific components of the fungal cell wall and membrane.
-
Membrane Interaction: They bind to specific sphingolipids, such as glucosylceramides (GlcCer), in the fungal plasma membrane.[5][6]
-
Membrane Permeabilization: This binding can lead to membrane permeabilization, often observed as an influx of ions and small molecules.[2][7]
-
Induction of Reactive Oxygen Species (ROS): Many plant defensins trigger the production of ROS within the fungal cell, leading to oxidative stress and apoptosis.
-
Inhibition of Ion Channels: Some defensins can block calcium channels, disrupting ion homeostasis.
-
Signaling Pathway Activation: They can activate fungal stress response pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, as the fungus attempts to counteract the peptide-induced damage.[5][8]
Dermaseptins (e.g., Dermaseptin S1, B1): Dermaseptins are known for their rapid and potent lytic activity against a broad spectrum of microbes.
-
Membrane Disruption: Their primary mechanism involves the disruption of the fungal cell membrane's integrity. They adopt an α-helical structure that inserts into and destabilizes the lipid bilayer, leading to the formation of pores or channels.[4]
-
Cytoplasmic Leakage: This membrane disruption results in the leakage of essential ions and metabolites, ultimately leading to cell death.
-
Apoptosis Induction: Some dermaseptins, like Dermaseptin S3, have also been shown to trigger apoptosis in fungal cells.[4]
-
Gene Expression Modulation: Dermaseptin S1 has been observed to downregulate the expression of genes involved in Candida albicans virulence, such as those for hyphal wall protein and aspartic proteases.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by plant defensins and a general experimental workflow for characterizing antifungal peptides.
Figure 1. General experimental workflow for characterizing antifungal peptides.
Figure 2. Fungal signaling pathways targeted by plant defensins.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of antifungal peptide mechanisms.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and is suitable for determining the Minimum Inhibitory Concentration (MIC) of peptides.
a. Materials:
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile water or appropriate solvent for peptide dissolution
-
Fungal inoculum, adjusted to 1-5 x 10^6 CFU/mL in sterile saline
-
Spectrophotometer or microplate reader (optional, for OD600 readings)
b. Procedure:
-
Prepare a stock solution of the antifungal peptide in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the peptide in RPMI 1640 medium to achieve a range of final concentrations. The final volume in each well should be 100 µL.
-
Prepare the fungal inoculum by growing the fungus on an appropriate agar medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (fungal inoculum without peptide) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay measures the integrity of the fungal plasma membrane. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
a. Materials:
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
96-well, black, clear-bottom microtiter plates
-
Fungal cell suspension in a low-ionic-strength buffer (e.g., 10 mM HEPES, pH 7.4, with 5% glucose)
-
Fluorometric microplate reader
b. Procedure:
-
Grow the fungal cells to the mid-logarithmic phase and wash them twice with the assay buffer. Resuspend the cells in the assay buffer to a final concentration of approximately 1 x 10^6 cells/mL.
-
Add 50 µL of the cell suspension to each well of the 96-well plate.
-
Add SYTOX Green to each well to a final concentration of 0.2-1 µM.
-
Add 50 µL of the antifungal peptide at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells.
-
Include a positive control for membrane permeabilization (e.g., a known membrane-disrupting agent or heat-killed cells) and a negative control (untreated cells).
-
Measure the fluorescence immediately and at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission).
-
An increase in fluorescence over time indicates membrane permeabilization.
Chitin Synthase Activity Assay
This assay measures the activity of chitin synthase, a key enzyme in fungal cell wall synthesis.
a. Materials:
-
Fungal protoplasts or microsomal fractions (as a source of chitin synthase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), which can be radiolabeled ([3H] or [14C]) or used in a colorimetric assay.
-
For colorimetric assay: Wheat germ agglutinin (WGA) coated plates and a suitable detection system (e.g., WGA-HRP conjugate and TMB substrate).
-
Glass fiber filters and scintillation fluid (for radioactive assay).
b. Procedure (Colorimetric Method):
-
Prepare the fungal cell extract containing chitin synthase.
-
Pre-incubate the enzyme preparation with various concentrations of the antifungal peptide for a specified time (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubate the reaction mixture for 1-2 hours at 30°C to allow for chitin synthesis.
-
Stop the reaction (e.g., by adding EDTA or boiling).
-
Transfer the reaction mixture to a WGA-coated microplate and incubate to allow the newly synthesized chitin to bind to the WGA.
-
Wash the plate to remove unbound components.
-
Add a WGA-HRP conjugate and incubate.
-
After washing, add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
A decrease in absorbance compared to the untreated control indicates inhibition of chitin synthase activity.
Conclusion
This compound presents an interesting candidate for a novel antifungal agent. However, a significant research effort is required to elucidate its mechanism of action and to build a comprehensive dataset of its antifungal activity. The well-characterized antifungal peptides, plant defensins and dermaseptins, provide excellent benchmarks for comparison and offer insights into the diverse and effective strategies employed by nature to combat fungal pathogens. Future studies on this compound should focus on determining its MIC against a broader range of clinically and agriculturally relevant fungi, and on conducting mechanistic studies, such as membrane permeabilization and cell wall synthesis inhibition assays, to understand how it exerts its antifungal effects. This knowledge will be crucial for its potential development as a therapeutic or agricultural antifungal agent.
References
- 1. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Determinants in Antifungal Plant Defensins MsDef1 and MtDef4 with Different Modes of Action against Fusarium graminearum | PLOS One [journals.plos.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The plant defensin RsAFP2 induces cell wall stress, septin mislocalization and accumulation of ceramides in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antifungal defensins and their role in plant defense [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Dermaseptin-S1 decreases Candida albicans growth, biofilm formation and the expression of hyphal wall protein 1 and aspartic protease genes [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Agrocybin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the potential cross-reactivity of Agrocybin, an antifungal peptide derived from the edible mushroom Agrocybe cylindracea, with other proteins. The information is intended for researchers, scientists, and drug development professionals working with this and similar biomolecules. While direct experimental data on this compound cross-reactivity is limited in publicly available literature, this guide synthesizes existing knowledge on its protein family and provides detailed experimental protocols to facilitate such investigations.
Introduction to this compound and its Potential for Cross-Reactivity
This compound is a 9 kDa antifungal peptide that has demonstrated inhibitory activity against several fungal species and HIV-1 reverse transcriptase.[1][2] Structurally, this compound is understood to be a post-translationally processed product of a larger precursor protein known as cylindracin (a Pri3-related protein) also found in Agrocybe cylindracea. This precursor-product relationship is the primary basis for the high probability of immunological cross-reactivity. Antibodies developed against this compound are likely to recognize epitopes present on the full-length cylindracin protein and potentially other homologous proteins.
Key Protein Homologs:
-
Cylindracin (Pri3-related protein): As the precursor protein, cylindracin shares extensive sequence homology with this compound, making it the most likely candidate for significant cross-reactivity.
-
PRI3 from Agrocybe chaxinga: The N-terminal sequence of this compound shows similarity to the PRI3 protein from a related mushroom species, Agrocybe chaxinga.[1]
-
Grape Antifungal Peptide: Sequence similarities have also been noted with an antifungal peptide found in grapes, suggesting potential for broader cross-reactivity among antifungal proteins from different kingdoms.[1]
Quantitative Data on Cross-Reactivity
As of the latest literature review, specific quantitative data from techniques such as Surface Plasmon Resonance (SPR) or competitive immunoassays demonstrating the binding affinity of this compound antibodies to its potential cross-reactive partners is not available. The following table is presented as a template for researchers to populate as data becomes available.
| Target Protein | Antibody Tested | Method | Binding Affinity (KD) | IC50 (Competitive ELISA) | Reference |
| Cylindracin | Anti-Agrocybin | SPR | Data not available | Data not available | |
| PRI3 (A. chaxinga) | Anti-Agrocybin | SPR | Data not available | Data not available | |
| Grape Antifungal Peptide | Anti-Agrocybin | ELISA | Data not available | Data not available |
Experimental Protocols for Assessing Cross-Reactivity
To address the current data gap, this section provides detailed methodologies for key experiments to quantify the cross-reactivity of this compound.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the degree of cross-reactivity by measuring the ability of a potential cross-reactive protein (inhibitor) to compete with immobilized this compound for binding to an anti-Agrocybin antibody.
Materials:
-
High-binding 96-well microtiter plates
-
Purified this compound
-
Purified potential cross-reactive proteins (e.g., recombinant cylindracin)
-
Anti-Agrocybin primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of this compound solution (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Inhibition: Prepare serial dilutions of the inhibitor protein (e.g., cylindracin) and a fixed concentration of the anti-Agrocybin primary antibody in Blocking Buffer. Incubate these mixtures for 1 hour at 37°C.
-
Incubation: Add 100 µL of the pre-incubated antibody-inhibitor mixtures to the coated wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce the signal by 50%.
Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of binding kinetics and affinity between an antibody and a potential cross-reactive protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified anti-Agrocybin antibody (ligand)
-
Purified potential cross-reactive proteins (analytes, e.g., cylindracin)
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Immobilize the anti-Agrocybin antibody onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will allow for accurate measurement of analyte binding. A reference flow cell should be prepared by activating and deactivating the surface without antibody immobilization.
-
Analyte Injection: Prepare a series of dilutions of the analyte (e.g., cylindracin) in Running Buffer.
-
Binding Measurement: Inject the analyte dilutions over the sensor surface at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Relationships and Workflows
The following diagrams illustrate the theoretical basis for this compound cross-reactivity and a general workflow for its experimental validation.
Figure 1: Conceptual diagram illustrating the origin of this compound from its precursor, cylindracin, and the resulting potential for antibody cross-reactivity.
Figure 2: A generalized experimental workflow for the investigation of this compound cross-reactivity.
Conclusion
References
Independent Verification of Agrocybin's Anti-HIV Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anti-HIV activity of Agrocybin, a peptide derived from the mushroom Agrocybe cylindracea, with established anti-HIV compounds. Due to the limited publicly available quantitative data for this compound, this comparison focuses on its known mechanism of action and places it in the context of potent, well-characterized antiretroviral agents.
Executive Summary
This compound has been reported to attenuate the activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[1] While a specific 50% inhibitory concentration (IC50) value for this compound against HIV-1 RT is not available in the cited literature, its inhibitory action places it within the class of reverse transcriptase inhibitors. For comparison, this guide presents quantitative data on the efficacy and cytotoxicity of several FDA-approved reverse transcriptase inhibitors, as well as protease and integrase inhibitors. This compound has been observed to be devoid of antiproliferative activity on HepG2 hepatoma cells at a concentration of 110 µM, suggesting a degree of cellular safety.[1]
Data Presentation: Comparative Anti-HIV Activity and Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) for a selection of established anti-HIV drugs, offering a benchmark against which the qualitative activity of this compound can be considered. A lower IC50 value indicates greater potency, while a higher CC50 value suggests lower cytotoxicity. The Selectivity Index (SI = CC50/IC50) is a critical measure of a compound's therapeutic window.
Table 1: HIV-1 Reverse Transcriptase Inhibitors (RTIs)
| Compound | Sub-class | IC50 | CC50 | Selectivity Index (SI) | Target Cell Line |
| This compound | Peptide | Not Reported | > 110 µM | Not Calculable | HepG2 |
| Nevirapine | NNRTI | 40 nM | > 10 µM | > 250 | Various |
| Efavirenz | NNRTI | 1.7 - 26 nM | > 10 µM | > 385 | Various |
| Zidovudine (AZT) | NRTI | 3 - 12 nM | > 20 µM | > 1667 | MT-4 |
| Tenofovir | NRTI | 5 µM | > 100 µM | > 20 | MT-2 |
Table 2: HIV-1 Protease Inhibitors (PIs)
| Compound | IC50 | CC50 | Selectivity Index (SI) | Target Cell Line |
| Lopinavir | 0.69 ng/mL | Not Reported | Not Reported | MT-4 |
| Ritonavir | 4.0 ng/mL | Not Reported | Not Reported | MT-4 |
| Darunavir | 3.5 nM | > 100 µM | > 28571 | MT-4 |
Table 3: HIV-1 Integrase Inhibitors (INSTIs)
| Compound | IC50 | CC50 | Selectivity Index (SI) | Target Cell Line |
| Raltegravir | 2 - 7 nM | > 100 µM | > 14286 | Various |
| Elvitegravir | 0.7 - 1.5 nM | Not Reported | Not Reported | Various |
| Dolutegravir | 0.51 - 2.2 nM | > 50 µM | > 22727 | Various |
| Bictegravir | 1.5 - 2.4 nM | Not Reported | Not Reported | T-cell lines and primary cells |
Note: IC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to evaluate anti-HIV activity. While the specific protocol used for this compound is not detailed in the available literature, it would likely follow a similar framework to the reverse transcriptase inhibition assay described below.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This assay quantifies the ability of a compound to inhibit the activity of the HIV-1 RT enzyme.
Materials:
-
Recombinant HIV-1 RT
-
Poly(A) template and Oligo(dT) primer
-
Biotin-dUTP and Digoxigenin-dUTP
-
Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)
-
Streptavidin-coated microplates
-
Anti-Digoxigenin-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Test compound (e.g., this compound) and control inhibitors
Procedure:
-
Coating of Microplate: A solution containing the poly(A) template and oligo(dT) primer is added to the streptavidin-coated microplate wells and incubated to allow binding.
-
Enzyme Reaction: The test compound at various concentrations is pre-incubated with recombinant HIV-1 RT. This mixture is then added to the coated wells along with a nucleotide mix containing Biotin-dUTP and Digoxigenin-dUTP.
-
Incubation: The plate is incubated to allow the RT to synthesize a DNA strand, incorporating the labeled nucleotides.
-
Detection: The plate is washed to remove unbound reagents. An anti-digoxigenin-POD conjugate is added, which binds to the incorporated digoxigenin.
-
Substrate Reaction: After another wash, the peroxidase substrate is added. The enzyme catalyzes a color change, the intensity of which is proportional to the amount of DNA synthesized.
-
Measurement: The absorbance is read using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits RT activity by 50% compared to the no-drug control.
HIV-1 Protease Inhibition Assay
This assay measures the ability of a compound to block the activity of HIV-1 protease, which is essential for viral maturation.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., MES or acetate buffer)
-
Test compound and control inhibitors
Procedure:
-
Reaction Setup: The test compound at various concentrations is pre-incubated with recombinant HIV-1 protease in the assay buffer.
-
Substrate Addition: The fluorogenic substrate is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Measurement: Fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated. The IC50 value is determined as the concentration of the compound that reduces the protease activity by 50%.
HIV-1 Integrase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, which is necessary for the integration of the viral DNA into the host genome.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end) labeled with a tag (e.g., Biotin)
-
Target DNA (oligonucleotide mimicking host DNA) coated on a plate
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate
-
Test compound and control inhibitors
Procedure:
-
Integrase-DNA Complex Formation: Recombinant HIV-1 integrase is incubated with the biotinylated donor DNA.
-
Inhibition Step: The test compound at various concentrations is added to the integrase-DNA complex.
-
Strand Transfer Reaction: The mixture is transferred to a plate coated with the target DNA and incubated to allow the strand transfer reaction to occur.
-
Detection: The plate is washed, and an enzyme-conjugated antibody that recognizes the incorporated donor DNA is added.
-
Signal Generation: After another wash, the substrate is added, and the signal (e.g., colorimetric or chemiluminescent) is measured.
-
Data Analysis: The IC50 value is the concentration of the compound that inhibits the strand transfer reaction by 50%.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
Materials:
-
Human cell line (e.g., MT-4, CEM-SS, or HepG2)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The test compound is added to the cells in a series of increasing concentrations.
-
Incubation: The cells are incubated with the compound for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Mandatory Visualizations
Caption: General experimental workflow for assessing anti-HIV activity.
Caption: HIV life cycle and targets of different inhibitor classes.
Caption: Comparison of the mechanisms of action for different anti-HIV agents.
References
A Comparative Analysis of Natural vs. Synthetic Agrocybin Bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of the antifungal peptide Agrocybin. This guide provides a detailed overview of the experimentally determined bioactivities of natural this compound, alongside the methodologies used for these assessments. To date, the total chemical synthesis of this compound has not been reported in the scientific literature. Consequently, a direct comparative analysis of the bioactivity of natural versus synthetic this compound is not currently possible.
I. Bioactivity of Natural this compound
This compound, a peptide with a molecular mass of approximately 9 kDa, is isolated from the edible mushroom Agrocybe cylindracea (also known as Agrocybe aegerita).[1][2][3][4][5][6][7] It has demonstrated a range of biological activities, with the most prominent being its antifungal properties. Additionally, it exhibits inhibitory effects on the HIV-1 reverse transcriptase and possesses weak mitogenic activity.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivity of natural this compound.
| Bioactivity Metric | Target | Value | Reference |
| Antifungal Activity (IC50) | Mycosphaerella arachidicola mycelial growth | 125 µM | [1][4] |
| Anti-HIV Activity (IC50) | HIV-1 Reverse Transcriptase | 60 µM | [4] |
| Mitogenic Activity | Murine Splenocytes | Weaker than Concanavalin A | [2][3][4][5][6][7] |
| Antibacterial Activity | Various bacterial species | Inactive up to 300 µM | [2][3][5][6][7] |
| Antiproliferative Activity | Hep G2 (hepatoma) cells | Devoid of activity at 110 µM | [2][3][5][6][7] |
II. Experimental Protocols
This section details the methodologies employed for the extraction and purification of natural this compound and the assays used to determine its bioactivity.
A. Extraction and Purification of Natural this compound
The isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea involves a multi-step purification process to ensure the separation of the peptide from other cellular components.[2][3][4][5][6][7]
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of natural this compound.
B. Bioactivity Assays
The antifungal activity of this compound is typically assessed by measuring the inhibition of mycelial growth of a target fungus, such as Mycosphaerella arachidicola.[1][4]
-
Culture Preparation: The target fungus is cultured in a suitable liquid medium.
-
Assay Setup: A suspension of fungal mycelia is incubated with varying concentrations of purified this compound.
-
Incubation: The cultures are incubated for a specified period, allowing for fungal growth.
-
Measurement of Inhibition: The extent of mycelial growth is measured, often by spectrophotometry, and compared to a control culture without this compound.
-
IC50 Determination: The IC50 value, the concentration of this compound that inhibits fungal growth by 50%, is calculated from the dose-response curve.
The inhibitory effect of this compound on HIV-1 reverse transcriptase is a key indicator of its potential as an antiviral agent.[4] A common method for this assay is a non-radioactive ELISA-based kit.
Experimental Workflow for HIV-1 RT Inhibition Assay
Caption: Workflow for the anti-HIV-1 reverse transcriptase inhibition assay.
The mitogenic activity of this compound is evaluated by its ability to stimulate the proliferation of immune cells, such as splenocytes.[2][3][4][5][6][7]
-
Cell Isolation: Splenocytes are isolated from a mouse spleen.
-
Cell Culture: The isolated splenocytes are cultured in a suitable medium.
-
Treatment: The cells are treated with different concentrations of this compound. A known mitogen, such as Concanavalin A, is used as a positive control.
-
Incubation: The cells are incubated for a period to allow for proliferation.
-
Proliferation Assay: Cell proliferation is quantified using a method such as the MTT assay, which measures metabolic activity.
-
Analysis: The proliferative response to this compound is compared to that of the positive control.
III. Signaling Pathways
While the precise signaling pathways modulated by this compound are not fully elucidated, its antifungal activity likely involves disruption of the fungal cell membrane or inhibition of essential enzymes. The weak mitogenic activity suggests a potential interaction with cell surface receptors on splenocytes, leading to the activation of intracellular signaling cascades that promote cell division. Further research is required to delineate these pathways.
Hypothesized Antifungal Mechanism of Action
Caption: Hypothesized antifungal mechanisms of this compound.
IV. Conclusion
Natural this compound, a peptide isolated from Agrocybe cylindracea, exhibits promising antifungal and anti-HIV bioactivities. The lack of a reported total synthesis for this compound currently prevents a direct comparison with a synthetic counterpart. The development of a synthetic route for this compound would be a significant advancement, enabling structure-activity relationship studies and the potential for creating more potent and stable analogs. Such studies are crucial for exploring the full therapeutic potential of this naturally derived peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
Comparative Analysis of Agrocybin's Target Specificity Against BCR-ABL Kinase
A Validation Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the target specificity of the novel kinase inhibitor, Agrocybin, against its intended target, the BCR-ABL fusion protein. For contextual performance analysis, this compound is benchmarked against established BCR-ABL inhibitors: Imatinib, Dasatinib, and Nilotinib. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of this compound. All data presented is based on standardized in-vitro assays.
I. Introduction to this compound
This compound is an investigational small molecule inhibitor targeting the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein. The aberrant kinase activity of BCR-ABL is the primary driver of Chronic Myeloid Leukemia (CML). The therapeutic rationale for this compound is to achieve high-potency inhibition of BCR-ABL while minimizing off-target effects, potentially offering a superior safety and efficacy profile.
II. Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against the primary target BCR-ABL and key off-target kinases. Lower IC50 values indicate higher potency.
| Compound | Primary Target: BCR-ABL (IC50 in nM) | Key Off-Target Kinases (IC50 in nM) |
| c-KIT | ||
| This compound (Hypothetical Data) | 10 | >1000 |
| Imatinib | 280[1] | 100[2] |
| Dasatinib | 0.6-1[1][3] | 5 |
| Nilotinib | 15-30[1] | 210[4] |
III. Signaling Pathway and Mechanism of Action
This compound, like other ATP-competitive inhibitors, blocks the BCR-ABL signaling pathway, which is crucial for the proliferation of CML cells. The diagram below illustrates the targeted intervention point.
IV. Experimental Protocols for Target Validation
This assay is designed to determine the inhibitory activity of a compound against a broad panel of kinases, thus revealing its selectivity profile.
Protocol:
-
Compound Preparation: this compound and comparator compounds are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: Kinase, substrate, and [γ-³³P]-ATP are mixed in an assay buffer. The reaction is initiated in 96-well plates.
-
Incubation: The compound dilutions are added to the kinase reaction mixture and incubated at 30°C for 60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of 2% (v/v) H3PO4.
-
Signal Detection: The incorporation of ³³P into the substrate is measured using a microplate scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated relative to a DMSO control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
CETSA is a method for evaluating drug binding to its target in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Human CML cell lines (e.g., K562) are cultured and treated with either this compound or a vehicle control (DMSO) for one hour at 37°C.
-
Thermal Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Cells are lysed by freeze-thaw cycles.
-
Separation of Soluble Fraction: The lysates are centrifuged to separate the soluble protein fraction from the precipitated aggregates.
-
Protein Detection: The amount of soluble BCR-ABL protein in the supernatant is quantified by Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
V. Conclusion
The provided data illustrates the potent and highly selective inhibitory profile of this compound against its intended target, BCR-ABL. Compared to existing therapies, this compound demonstrates significantly reduced activity against key off-target kinases such as c-KIT and PDGFR, suggesting a potentially lower risk of associated side effects. The experimental protocols outlined herein provide a standardized framework for the validation of these findings. Further investigation, including in-vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
Agrocybin's Performance in Fungal Growth Inhibition Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Agrocybin, a cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, has emerged as a compound of interest. This guide provides an objective comparison of this compound's performance in various fungal growth inhibition assays, supported by available experimental data, and contextualized with the performance of other mushroom-derived antifungal peptides.
Quantitative Performance Analysis
The antifungal efficacy of this compound and other related peptides is typically quantified by determining the concentration required to inhibit fungal growth by 50% (IC50) or the minimum concentration that prevents visible growth (MIC). The available data for this compound and comparable antifungal peptides from other Basidiomycota mushrooms are summarized below.
| Peptide | Source Organism | Target Fungus | IC50 (µM) | Reference |
| This compound | Agrocybe cylindracea | Mycosphaerella arachidicola | 125 | [1] |
| This compound | Agrocybe cylindracea | Fusarium oxysporum | Active (IC50 not specified) | [1] |
| Ganodermin | Ganoderma lucidum | Botrytis cinerea | 15.2 | [2] |
| Ganodermin | Ganoderma lucidum | Fusarium oxysporum | 12.4 | [2] |
| Ganodermin | Ganoderma lucidum | Botryosphaeria berengeriana | 18.1 | [2] |
| Eryngin | Pleurotus eryngii | Fusarium oxysporum | 1.35 | [3] |
| Eryngin | Pleurotus eryngii | Mycosphaerella arachidicola | 3.5 | [3] |
Note: A direct comparison with conventional antifungal drugs like fluconazole or amphotericin B is limited by the lack of publicly available side-by-side studies. However, the IC50 values of Ganodermin and Eryngin suggest a potent antifungal activity for this class of peptides.
Experimental Protocols
The determination of antifungal activity is conducted through standardized assays. Below are the detailed methodologies for the key experiments cited.
Isolation and Purification of this compound
This compound is isolated from the fresh fruiting bodies of Agrocybe cylindracea. The general protocol involves the following steps[1][4]:
-
Homogenization: Fresh mushrooms are homogenized in a buffer solution.
-
Centrifugation: The homogenate is centrifuged to remove solid debris, and the supernatant containing the proteins is collected.
-
Chromatography: The supernatant is subjected to a series of chromatographic steps for purification:
-
Ion Exchange Chromatography (e.g., on DEAE-cellulose)
-
Affinity Chromatography
-
Further Ion Exchange Chromatography (e.g., using FPLC on Mono S)
-
Gel Filtration (e.g., on Superdex)
-
-
Purity and Molecular Weight Determination: The purity and molecular weight of the final protein are assessed using SDS-PAGE.
Fungal Growth Inhibition Assay (Mycelial Growth Inhibition)
This assay is used to determine the IC50 of an antifungal peptide against filamentous fungi[2][5]:
-
Fungal Culture: The target fungus is cultured on a suitable medium (e.g., Potato Dextrose Agar, PDA) to obtain a fresh mycelial mat.
-
Assay Plate Preparation: A sterile 96-well microtiter plate is used. Each well contains a liquid culture medium (e.g., Potato Dextrose Broth, PDB) and varying concentrations of the antifungal peptide.
-
Inoculation: A small, standardized plug of mycelium from the fresh culture is transferred to the center of each well.
-
Incubation: The plate is incubated at an optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).
-
Growth Measurement: Fungal growth is measured by assessing the radial growth of the mycelium or by spectrophotometric reading of the optical density.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that causes a 50% reduction in fungal growth compared to the control (no peptide).
Proposed Mechanism of Action
While the precise signaling pathway of this compound's antifungal action has not been fully elucidated, the mechanisms of other cysteine-rich antifungal proteins (crAFPs) from fungi provide a likely model. This generally involves a multi-step process targeting the fungal cell's integrity and metabolic functions.
References
- 1. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
- 2. Biocontrol Properties of Basidiomycetes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Agrocybin and Cylindracin: Antifungal Peptides from Agrocybe cylindracea
For Immediate Release
A detailed comparative guide on two promising antifungal peptides, Agrocybin and Cylindracin, both originating from the edible mushroom Agrocybe cylindracea (now also known as Cyclocybe cylindracea), is presented for the scientific community. This guide offers a comprehensive overview of their biochemical properties, antifungal activities, and proposed mechanisms of action, supported by available experimental data.
Introduction
Agrocybe cylindracea is a source of various bioactive secondary metabolites. Among these, the peptides this compound and Cylindracin have garnered attention for their potent antifungal properties. Both are cysteine-rich proteins and are considered part of the fungal defense system. Notably, this compound is thought to be a post-translationally processed product of a Pri3-related gene, and Cylindracin is also identified as a PRI3-related protein, suggesting a common ancestral origin and potentially related functions.[1][2] This guide provides a side-by-side comparison to aid researchers and drug development professionals in understanding their potential as novel antifungal agents.
Biochemical and Physicochemical Properties
This compound and Cylindracin are both relatively small peptides. This compound has a reported molecular mass of approximately 9 kDa.[2][3] In contrast, the recombinant C-terminal cysteine-rich domain of Cylindracin (rCYL), which exhibits antifungal activity, has a calculated molecular weight of about 6.4 kDa.[4] Both peptides are characterized by the presence of multiple cysteine residues, which typically form disulfide bridges, contributing to their stability.
| Property | This compound | Cylindracin (recombinant, rCYL) |
| Source Organism | Agrocybe cylindracea | Cyclocybe cylindracea (Agrocybe cylindracea) |
| Molecular Weight | ~9 kDa[2][3] | ~6.4 kDa[4] |
| Protein Family | PRI3-related protein[1][2] | PRI3-related protein[1][5] |
| Key Feature | Antifungal peptide | Cysteine-rich antifungal protein[5][6] |
Comparative Antifungal Activity
Both this compound and Cylindracin exhibit potent antifungal activity, particularly against filamentous fungi, while showing no significant antibacterial effects.[2][6] This specificity is a desirable trait for targeted antifungal therapies.
The available data on their inhibitory concentrations highlight their efficacy, although a direct comparison is challenging due to the use of different fungal species in various studies. This compound has a reported IC50 of 125 µM against the plant pathogen Mycosphaerella arachidicola.[2] Cylindracin has been shown to be effective against several filamentous fungi, with IC50 values ranging from 5 to 39 µM against species including Fusarium oxysporum.[6]
| Compound | Target Fungus | IC50/MIC | Reference |
| This compound | Mycosphaerella arachidicola | 125 µM[2] | Ngai et al., 2005 |
| Fusarium oxysporum | Activity reported, but no IC50 specified | Ngai et al., 2005 | |
| Cylindracin | Filamentous fungi (e.g., F. oxysporum) | 5 - 39 µM | Kuratani et al., 2024 |
Mechanism of Action
The precise mechanisms of action for both peptides are still under investigation, but current evidence points towards membrane disruption as a key factor.
Cylindracin is proposed to act by damaging the fungal plasma membranes and cell walls.[6] This is a common mechanism for many cysteine-rich antifungal proteins, which often interact with specific components of the fungal cell membrane, leading to increased permeability and eventual cell death.
The mechanism for This compound is less defined in the available literature, but as a member of the same family of mushroom bioactive peptides, it is likely to share a similar membrane-targeting action. Mushroom defensins and other PRI3-related proteins are known to interact with fungal cell surfaces and can trigger various downstream effects, including the activation of stress-related signaling pathways in the fungus.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fresh fruiting bodies of A. cylindracea typically involves a multi-step chromatographic process.[2][3][7]
Antifungal Activity Assay (General Protocol)
A common method to assess the antifungal activity of these peptides is the agar diffusion assay using Potato Dextrose Agar (PDA).
-
Preparation of Fungal Inoculum: Fungal spores are harvested from a fresh culture and suspended in sterile water or a suitable buffer. The concentration is adjusted to a standard level (e.g., 1 x 10^4 to 5 x 10^4 spores/mL).
-
Preparation of Peptide-Infused Agar: The purified peptide (this compound or Cylindracin) is incorporated into molten PDA at various concentrations.
-
Inoculation: A small volume of the fungal spore suspension is inoculated onto the center of the peptide-containing PDA plates.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-30°C) for several days.
-
Assessment of Inhibition: The diameter of fungal growth is measured, and the percentage of inhibition is calculated relative to a control plate without the peptide. The IC50 value (the concentration that inhibits 50% of fungal growth) is then determined.
Postulated Signaling Pathways in Fungal Response
While direct evidence for the specific signaling pathways affected by this compound and Cylindracin is limited, their nature as cysteine-rich antifungal proteins suggests they may trigger conserved fungal stress response pathways. The interaction of such peptides with the fungal cell membrane can lead to the activation of the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways. These pathways are crucial for the fungus to adapt to environmental stresses, including membrane and cell wall damage.
Conclusion
This compound and Cylindracin represent two valuable antifungal peptides from Agrocybe cylindracea with significant potential for development as novel therapeutic or agricultural agents. While they share a common origin and likely a similar mode of action targeting the fungal cell membrane, further research is required to fully elucidate their specific molecular targets and the signaling cascades they induce in pathogenic fungi. Direct comparative studies using a standardized panel of fungal pathogens would be highly beneficial to accurately assess their relative potency and spectrum of activity.
References
- 1. Defensins: antifungal lessons from eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
Benchmarking Agrocybin's Mitogenic Activity Against Known Lectins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mitogenic activity of Agrocybin, an antifungal peptide derived from the Agrocybe cylindracea mushroom, against well-established mitogenic lectins, Concanavalin A (ConA) and Phytohemagglutinin (PHA). The information presented herein is intended to offer an objective overview supported by available experimental evidence to aid in research and development endeavors.
Comparative Mitogenic Activity
Initial studies have characterized the mitogenic potential of this compound in relation to Concanavalin A (ConA), a potent and widely studied lectin. The key finding is that this compound exhibits a weaker mitogenic effect on murine splenocytes compared to ConA.[1][2] Phytohemagglutinin (PHA) is another powerful mitogen often used as a positive control in lymphocyte activation studies.[3]
For a clear comparison, the following table summarizes the mitogenic properties of these compounds. Due to the limited publicly available quantitative data for this compound, its activity is presented qualitatively in relation to ConA.
| Compound | Source | Target Cells | Relative Mitogenic Potency | Optimal Concentration (Typical) |
| This compound | Agrocybe cylindracea (Mushroom) | Murine Splenocytes | Weaker than ConA[1][2] | Not specified |
| Concanavalin A (ConA) | Canavalia ensiformis (Jack Bean) | T-lymphocytes | Strong | 1-10 µg/mL |
| Phytohemagglutinin (PHA) | Phaseolus vulgaris (Red Kidney Bean) | T-lymphocytes | Strong | 1-10 µg/mL |
Experimental Protocols
The assessment of mitogenic activity typically involves the in vitro stimulation of lymphocytes and the subsequent measurement of cell proliferation. A common and well-established method for this is the MTT assay.
General Protocol for Mitogenic Activity Assessment using MTT Assay
This protocol outlines a representative procedure for evaluating the mitogenic activity of a test compound on murine splenocytes.
Objective: To quantify the proliferation of murine splenocytes in response to treatment with this compound, ConA (positive control), and PHA (positive control).
Materials:
-
Test compounds: this compound, Concanavalin A, Phytohemagglutinin
-
Murine splenocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Splenocyte Isolation: Isolate splenocytes from mice under sterile conditions. Process the spleen to obtain a single-cell suspension. Treat with ACK lysis buffer to remove red blood cells. Wash the splenocytes with RPMI-1640 medium and resuspend to a final concentration of 2 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of this compound, ConA, and PHA in RPMI-1640 medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable, proliferating cells. The mitogenic activity can be expressed as a stimulation index (SI), calculated as: SI = (Absorbance of treated cells) / (Absorbance of untreated cells)
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for assessing mitogenic activity using the MTT assay.
Caption: Generalized signaling pathway for lectin-induced T-lymphocyte mitogenesis.
References
Lack of Antibacterial Activity in Agrocybin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data validates that Agrocybin, a peptide derived from the mushroom Agrocybe cylindracea, does not exhibit antibacterial properties. This guide provides a comparative analysis of this compound's lack of activity against established antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
A study on this compound revealed that the peptide showed no inhibitory activity when tested against a panel of both Gram-positive and Gram-negative bacteria at concentrations up to 300 µM[1][2]. This finding is significant for the focused development of this compound as a potential antifungal agent, as its selective activity profile suggests a lower likelihood of disrupting beneficial bacterial flora.
Comparative Analysis of Antibacterial Activity
To contextualize the lack of antibacterial effect of this compound, the following table compares its activity with that of two widely-used broad-spectrum antibiotics, Penicillin and Tetracycline, against a range of bacterial species. The data for Penicillin and Tetracycline are presented as Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Penicillin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Bacillus cereus | Positive | > 2700 | 0.015 - >128 | 0.12 - 128 |
| Bacillus megaterium | Positive | > 2700 | Generally Susceptible | 0.25 - 1 |
| Bacillus subtilis | Positive | > 2700 | 0.05 | 0.25 |
| Mycobacterium phlei | Positive | > 2700 | Generally Resistant | Variable |
| Staphylococcus aureus | Positive | > 2700 | 0.015 - >256 | 0.12 - 128 |
| Enterobacter aerogenes | Negative | > 2700 | Generally Resistant | 0.5 - >128 |
| Escherichia coli | Negative | > 2700 | 2 - >1024 | 0.5 - 64 |
| Proteus vulgaris | Negative | > 2700 | 4 - >1024 | 1 - 128 |
| Pseudomonas aeruginosa | Negative | > 2700 | >512 | 1 - 256 |
| Pseudomonas fluorescens | Negative | > 2700 | Generally Resistant | Variable |
Note: The MIC for this compound is expressed as >2700 µg/mL, which is the approximate conversion of the tested 300 µM concentration, assuming a molecular weight of 9 kDa. The MIC ranges for Penicillin and Tetracycline are compiled from various sources and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for two standard assays used to determine the antibacterial activity of a compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
b. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (e.g., this compound) and control antibiotics in the broth medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control well (broth and bacteria, no antimicrobial agent) and a negative control well (broth only).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
a. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
b. Assay Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place paper disks impregnated with a standard concentration of the test compound (e.g., this compound) and control antibiotics onto the surface of the agar.
-
Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the antimicrobial agent.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for determining antibacterial activity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Agrocybin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for Agrocybin, based on its known chemical and biological properties and general laboratory safety protocols.
This compound: Chemical and Physical Properties
A clear understanding of a substance's properties is the foundation of its safe management. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | PubChem[1] |
| Molecular Weight | 147.13 g/mol | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 130 - 140 °C | PubChem[1] |
| Solubility | Soluble in water (estimated: 3.481e+005 mg/L @ 25 °C) | The Good Scents Company[2] |
Biological Activity and Considerations
This compound is an antifungal peptide isolated from the edible mushroom Agrocybe cylindracea.[3][4][5] It has demonstrated antifungal activity against several fungal species.[3][4][5] While it has shown weaker mitogenic activity on murine splenocytes, it was found to be devoid of antiproliferative activity on Hep G2 (hepatoma) cells at a concentration of 110 microM.[3][4][5] The primary biological hazard to consider is its antifungal nature, which necessitates proper deactivation before disposal to prevent environmental release and potential disruption of local ecosystems.
Experimental Protocol: Deactivation of this compound Waste
As no specific deactivation protocol for this compound is documented, a general procedure based on its peptide nature is recommended. This protocol aims to denature the peptide, thus inactivating its biological activity.
Materials:
-
This compound waste (solid or in aqueous solution)
-
Sodium hypochlorite solution (bleach, ~5.25%) or a suitable laboratory disinfectant effective against peptides.
-
Sodium thiosulfate solution (for neutralization of bleach, if required)
-
pH indicator strips
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Segregation: Collect all this compound-contaminated materials (e.g., pipette tips, culture plates, gloves) and solutions in a designated, labeled waste container.
-
Deactivation of Aqueous Waste:
-
For liquid waste containing this compound, add sodium hypochlorite solution to achieve a final concentration of at least 10% of the total volume.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete deactivation.
-
Check the pH of the solution. If required by your institution's disposal guidelines, neutralize the bleach with sodium thiosulfate before disposal down the sanitary sewer.
-
-
Deactivation of Solid Waste:
-
Immerse solid waste contaminated with this compound in a 10% sodium hypochlorite solution for at least 30 minutes.
-
After decontamination, the solid waste can be disposed of as regular laboratory waste, following institutional guidelines.
-
-
Verification: While a direct measure of this compound activity post-deactivation may not be feasible for routine disposal, adherence to the contact time and concentration of the disinfectant is crucial.
-
Disposal: Dispose of the deactivated liquid and solid waste in accordance with local and institutional regulations for chemical and biological waste.
Mandatory Visualizations: Diagrams for Safe Handling and Disposal
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for this compound disposal and risk assessment.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Key considerations in the risk assessment for handling this compound.
General Safety and Handling Precautions
When working with this compound, as with any chemical, adherence to standard laboratory safety practices is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle solid this compound in a well-ventilated area to avoid inhalation of dust. If there is a risk of aerosol formation, use a fume hood.
-
Spill Response: In case of a spill, isolate the area. For a solid spill, carefully sweep or vacuum the material into a labeled container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container. Decontaminate the spill area with a 10% bleach solution.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
By following these guidelines, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. This compound | C8H5NO2 | CID 11004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 544-44-5 [thegoodscentscompany.com]
- 3. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]
Essential Safety and Logistical Information for Handling Agrocybin
Disclaimer: As a research-specific, non-commercialized bioactive peptide, Agrocybin does not have a formal Material Safety Data Sheet (MSDS). The following guidance is based on established best practices for handling bioactive peptides in a laboratory setting and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before handling this substance.
Personal Protective Equipment (PPE)
Standard laboratory procedures should be followed when handling this compound in both lyophilized and solution forms. The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles.[1] | Protects eyes from splashes of solutions or airborne particles of lyophilized powder. |
| Hand Protection | Nitrile or latex gloves.[1][2] | Prevents direct skin contact with the peptide. |
| Body Protection | A standard laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | A dust mask or respirator may be necessary when handling larger quantities of lyophilized peptide to avoid inhalation.[3] Work in a well-ventilated area or a fume hood is recommended. | Minimizes the risk of inhaling the peptide powder. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to preparation of solutions.
2.1. Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leakage.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized this compound in a tightly sealed container at -20°C or colder.[4] For short-term storage, 4°C is acceptable.[3][5] Protect from moisture and light.[6][7]
-
Storage of Peptide Solutions: It is not recommended to store peptides in solution for long periods.[3] If necessary, store aliquots in sterile, tightly capped vials at -20°C.[4] Avoid repeated freeze-thaw cycles.[6][7]
2.2. Preparation of Stock Solutions
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation of moisture.[3][7]
-
Weighing: Quickly weigh the desired amount of peptide in a clean, designated area.
-
Solubilization:
-
Attempt to dissolve the peptide in sterile, distilled water first.
-
If solubility is an issue, consult the peptide's properties. For basic peptides, a dilute acidic solution (e.g., 0.1% acetic acid) may be used. For acidic peptides, a dilute basic solution (e.g., 0.1% ammonium hydroxide) can be tried.[4]
-
Gentle vortexing or sonication can aid in dissolution.[7]
-
-
Filtration: For sterile applications, filter the peptide solution through a 0.22 µm filter.
Disposal Plan
As there are no specific disposal guidelines for this compound, it should be handled in accordance with standard laboratory procedures for non-hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled waste container.
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, tubes, and gloves in the appropriate solid waste stream for chemically contaminated items.
-
Decontamination: Decontaminate work surfaces with a suitable laboratory disinfectant or 70% ethanol.
Emergency Response Plan: Spill
In the event of a spill, follow these procedures to minimize exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the nature of the spill (lyophilized powder or solution) and the extent of the contamination.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and eye protection. For a large powder spill, respiratory protection may be necessary.
-
Clean-up:
-
Liquid Spill: Absorb the spill with absorbent pads or granules.
-
Powder Spill: Gently cover the spill with damp paper towels to avoid raising dust, then carefully wipe it up.
-
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant or 70% ethanol, working from the outside in.
-
Dispose of Waste: Place all contaminated materials into a sealed bag and dispose of them as chemical waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
